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  • Product: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
  • CAS: 649569-56-2

Core Science & Biosynthesis

Foundational

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate basic properties

An In-depth Technical Guide to Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate Abstract This technical guide provides a comprehensive overview of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a key heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the compound's fundamental physicochemical properties, details robust synthetic methodologies with a focus on palladium-catalyzed cross-coupling reactions, and provides a thorough guide to its spectroscopic characterization. Furthermore, this guide explores its strategic applications as a pivotal intermediate in the development of novel therapeutic agents, underscoring the significance of the 5-arylthiophene scaffold. Designed for researchers, chemists, and drug development professionals, this paper combines established chemical principles with practical, field-proven insights to serve as an authoritative resource.

Introduction: The Significance of the Thiophene Scaffold

The thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in drug discovery and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] Thiophene derivatives are integral components of numerous approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate emerges as a particularly valuable derivative. It serves not as an end-product, but as a crucial and versatile intermediate. Its structure combines the thiophene core with a 4-chlorophenyl group, a common substituent in pharmacologically active compounds, and a methyl ester group that provides a reactive handle for further chemical modification, such as amidation or reduction. This guide delves into the core properties and synthetic strategies for this compound, providing the foundational knowledge necessary for its effective utilization in advanced chemical synthesis.

Core Physicochemical and Structural Properties

A precise understanding of the compound's basic properties is the cornerstone of its application in any research endeavor. These characteristics dictate solubility, reactivity, and appropriate handling and storage conditions.

Chemical Structure

The molecular structure consists of a thiophene ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a methyl carboxylate group.

Caption: Chemical Structure of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Tabulated Properties

The fundamental properties of the compound are summarized below for quick reference.

PropertyValueReference
IUPAC Name Methyl 5-(4-chlorophenyl)thiophene-2-carboxylateN/A
Synonyms Methyl 5-(p-chlorophenyl)thenoateN/A
CAS Number 30692-30-3N/A
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol N/A
Appearance Solid (typically off-white to yellow crystals/powder)
InChI Key PHCVKNYIUNVNBH-UHFFFAOYSA-N
SMILES O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1

Synthesis and Mechanistic Insights

The construction of the C-C bond between the thiophene and phenyl rings is the critical step in synthesizing this molecule. Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes.[5]

Overview of Synthetic Strategies

The most prevalent and robust methods for synthesizing 5-arylthiophene derivatives involve the coupling of a 5-halothiophene precursor with an appropriate aryl partner.

  • Suzuki-Miyaura Coupling: This is arguably the most common method, reacting a 5-halothiophene (typically 5-bromo- or 5-iodothiophene-2-carboxylate) with an arylboronic acid (e.g., 4-chlorophenylboronic acid).[5][6][7] The reaction is valued for the stability and commercial availability of boronic acids and generally mild reaction conditions.

  • Stille Coupling: This reaction involves coupling an organostannane (organotin) reagent with an organic halide.[8][9] It offers excellent functional group tolerance but is often avoided due to the toxicity of the tin reagents and byproducts.[8][10]

  • Hiyama Coupling: This method utilizes organosilanes as the coupling partner.[11][12] Organosilanes are advantageous due to their low toxicity and stability.[12][13] The reaction requires an activating agent, typically a fluoride source like TBAF, to generate the hypervalent silicon species necessary for transmetalation.[11][13]

The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. For general laboratory synthesis, the Suzuki-Miyaura coupling represents the most balanced and accessible approach.

Synthetic Workflow Diagram

The general workflow for the synthesis via a Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.

G start Methyl 5-bromothiophene-2-carboxylate + 4-Chlorophenylboronic acid reaction Suzuki-Miyaura Cross-Coupling Reaction (Heat, Inert Atmosphere) start->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄, K₂CO₃) catalyst->reaction solvent Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate purification->product

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a representative example based on established literature procedures.[5][7] It is designed to be self-validating through rigorous purification and characterization.

Objective: To synthesize Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate from Methyl 5-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromothiophene-2-carboxylate, 4-chlorophenylboronic acid, and the base (K₃PO₄).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Addition of Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent system (1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[5][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. The aqueous washes remove the inorganic salts and base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.

  • Characterization: Confirm the identity and purity of the white to off-white solid product using NMR spectroscopy and Mass Spectrometry.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the successful synthesis and purity of the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a sharp singlet around δ 3.8-3.9 ppm. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-7.8 ppm), with a typical coupling constant (J) of ~4 Hz. The four protons of the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) in the aromatic region (δ 7.3-7.7 ppm).[14]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 12 unique carbon atoms. Key signals include the ester carbonyl carbon (C=O) around δ 162 ppm, the methyl ester carbon (-OCH₃) around δ 52 ppm, and the remaining aromatic carbons of the thiophene and chlorophenyl rings between δ 120-150 ppm.[15]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak will be observed, confirming the presence of a single chlorine atom.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A strong C=O stretch from the ester group will be prominent around 1710-1730 cm⁻¹. C-H stretching from the aromatic rings will appear around 3000-3100 cm⁻¹, and C=C aromatic stretching bands will be visible in the 1400-1600 cm⁻¹ region.

Applications in Research and Drug Development

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is primarily utilized as a scaffold to build more complex molecules with potential therapeutic value. The ester functionality is a convenient handle for creating a diverse library of amide derivatives, which are frequently explored in drug discovery programs.

  • Anticancer Agents: The 5-arylthiophene scaffold is present in compounds designed as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[16] Derivatives have shown potent antiproliferative activity against various cancer cell lines.

  • Antimicrobial Agents: Thiophene-based compounds have demonstrated significant antibacterial activity, including against drug-resistant strains.[6][17] The 5-(4-chlorophenyl)thiophene core can be elaborated to produce novel antibiotics.[6][17]

  • Anti-inflammatory and Analgesic Drugs: The thiophene ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] Research into novel derivatives for treating inflammation and pain is an active area.

  • Materials Science: Aryl-substituted thiophenes are building blocks for conductive polymers and other advanced materials used in the development of electronic devices and sensors.[18]

Conclusion

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate stands as a testament to the power of heterocyclic intermediates in modern chemical science. Its straightforward and efficient synthesis, primarily through robust palladium-catalyzed cross-coupling reactions, makes it readily accessible. The compound's defined physicochemical properties and clear spectroscopic signature allow for reliable quality control. Its true value lies in its role as a versatile platform for generating diverse molecular architectures, leading to the discovery of novel compounds in fields ranging from oncology to infectious diseases and materials science. This guide provides the essential technical foundation for researchers to confidently incorporate this valuable building block into their synthetic and drug discovery endeavors.

References

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]

  • ScienceDirect. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Available at: [Link]

  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Synonyms. CompTox Chemicals Dashboard. Available at: [Link]

  • ResearchGate. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available at: [Link]

  • Romagnoli, R., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. National Center for Biotechnology Information. Available at: [Link]

  • J&K Scientific. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 4-amino-5-chlorothiophene-2-carboxylate. PubChem. Available at: [Link]

  • Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at: [Link]

  • U.S. Environmental Protection Agency. methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate. CompTox Chemicals Dashboard. Available at: [Link]

  • OpenOChem Learn. Stille Coupling. Available at: [Link]

  • Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available at: [Link]

  • Bi, C., & Georg, G. I. (2011). Palladium(II)-Catalyzed Direct C5-Arylation of 2,3-Dihydropyridin-4(1H)-ones with Triethoxy(aryl)silanes (Hiyama Reaction). National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate. Available at: [Link]

  • Frontiers. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available at: [Link]

  • ResearchGate. (2021). Biological Diversity of Thiophene: A Review. Available at: [Link]

  • MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]

  • International Journal of Scientific Research and Management. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Prime Organics. (2026, January 24). The Crucial Role of Thiophene Intermediates in Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Available at: [Link]

  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]

  • National Institute of Standards and Technology. Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2022, September 2). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]

  • U.S. Environmental Protection Agency. methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate - Publications. CompTox Chemicals Dashboard. Available at: [Link]

  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

  • ACS Publications. (2016). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Available at: [Link]

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Exploratory

A Technical Guide to the Physicochemical Characteristics of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Abstract Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a heterocyclic compound built upon the thiophene scaffold, a privileged structure in medicinal chemistry and material science.[1][2][3] Its utility as a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a heterocyclic compound built upon the thiophene scaffold, a privileged structure in medicinal chemistry and material science.[1][2][3] Its utility as a synthetic intermediate stems from the combination of a reactive ester functional group and a bi-aryl system, making it a valuable building block for more complex molecular architectures.[4] This guide provides an in-depth analysis of the core physicochemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will explore its molecular structure, synthesis, and comprehensive characterization by modern analytical techniques. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for key analytical procedures, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

The Thiophene Scaffold: A Cornerstone in Modern Chemistry

Thiophene and its derivatives are fundamental building blocks in numerous fields. In medicine, the thiophene ring is a bioisostere of the benzene ring and is present in blockbuster drugs such as the anticoagulant Rivaroxaban and the antidepressant Duloxetine.[1] This is because the sulfur atom can engage in unique non-covalent interactions and modulate the electronic properties and metabolic stability of a molecule. In material science, thiophene-based polymers are cornerstones of organic electronics, valued for their conductive properties.[4]

Profile of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

The subject of this guide, Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, combines several key features. The 4-chlorophenyl group significantly influences the molecule's lipophilicity and electronic properties, while the methyl ester at the 2-position provides a handle for further chemical modification, such as amidation or reduction. Understanding its fundamental physicochemical characteristics is paramount for its effective use in any synthetic or developmental program.

Molecular Structure and Core Physicochemical Properties

The structural and electronic attributes of a molecule dictate its behavior. Here, we outline the foundational properties of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Chemical Structure

The molecule consists of a central thiophene ring substituted at the C2 and C5 positions.

Caption: Chemical structure of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Summary of Physicochemical Data

The following table summarizes the key computed and reported properties of the compound.

PropertyValueSource
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
Monoisotopic Mass 251.996428 DaPubChem
Appearance Solid
XLogP3 (Predicted) 3.7 (for parent carboxylic acid)[5]
InChI Key PHCVKNYIUNVNBH-UHFFFAOYSA-N

Synthesis and Purification Workflow

The synthesis of 5-aryl-thiophene-2-carboxylates is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a highly robust and preferred method due to its tolerance of various functional groups and generally high yields.

Synthetic Rationale

The chosen strategy involves a palladium-catalyzed Suzuki coupling between a boronic acid derivative and a halogenated thiophene. This approach is selected for its reliability and modularity, allowing for the synthesis of various analogs by simply changing the coupling partners.

Detailed Synthesis Protocol

Reaction: Methyl 5-bromothiophene-2-carboxylate with (4-chlorophenyl)boronic acid.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromothiophene-2-carboxylate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of Dioxane and Water (volume appropriate for ~0.1 M concentration of the limiting reagent). The aqueous phase is essential for the catalytic cycle of the Suzuki reaction.

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive pressure of inert gas.

  • Reaction Execution: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-thiophene is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Quality Control

A Crude Product (Post-Workup) B Column Chromatography (Silica Gel, Hexane:EtOAc gradient) A->B Adsorption C Fraction Collection (Monitored by TLC) B->C Elution D Solvent Evaporation (Rotary Evaporator) C->D Isolation E Purity Assessment (¹H NMR, LC-MS) D->E Analysis F Final Product (>95% Purity) E->F Validation

Caption: Post-synthesis purification and validation workflow.

Spectroscopic and Structural Characterization

Structural elucidation is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a small molecule.

  • Theoretical ¹H-NMR Spectral Analysis (400 MHz, CDCl₃):

    • δ 7.50-7.65 (m, 4H): This multiplet arises from the four protons on the 4-chlorophenyl ring, which form a characteristic AA'BB' system.

    • δ 7.68 (d, 1H, J ≈ 4.0 Hz): A doublet corresponding to the proton at the C3 position of the thiophene ring.

    • δ 7.25 (d, 1H, J ≈ 4.0 Hz): A doublet corresponding to the proton at the C4 position, coupled to the H3 proton.

    • δ 3.90 (s, 3H): A sharp singlet representing the three equivalent protons of the methyl ester group.

  • Theoretical ¹³C-NMR Spectral Analysis (100 MHz, CDCl₃):

    • δ 162.5: Carbonyl carbon of the methyl ester.[6]

    • δ 145.0 - 130.0: A series of signals for the aromatic carbons of the thiophene and chlorophenyl rings. The carbon attached to the chlorine (C-Cl) is expected around 135 ppm, while the carbon attached to the sulfur (C5) will also be significantly downfield.

    • δ 52.3: The carbon of the methyl group (OCH₃).[6]

  • Experimental Protocol for NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire spectra on a 400 MHz (or higher) spectrometer. The choice of CDCl₃ is based on its ability to dissolve many organic compounds and its relatively clean spectral window.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

  • Expected Fragmentation Pathways: The primary fragmentation in Electron Ionization (EI) mode involves the loss of the methoxy group or the entire methoxycarbonyl group.

parent [M]⁺˙ m/z = 252/254 frag1 [M - OCH₃]⁺ m/z = 221/223 parent->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z = 193/195 parent->frag2 - •COOCH₃ frag3 [C₇H₄ClS]⁺ m/z = 155/157 frag2->frag3 - C₄H₂

Caption: Predicted major fragmentation pathways in EI-MS.

  • Protocol for HRMS (ESI-TOF) Analysis:

    • Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

    • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

    • Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 253.0039, and the [M+Na]⁺ adduct at m/z 274.9858. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ~3:1 intensity ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Vibrational Band Assignments:

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100Aromatic C-H StretchMedium
~1720C=O Ester StretchStrong
~1590, ~1470Aromatic C=C StretchMedium-Strong
~1260Ester C-O StretchStrong
~1090C-Cl StretchMedium
~830C-S Thiophene StretchMedium
  • Protocol for ATR-FTIR Analysis:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

    • Record a background spectrum of the empty crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum. This method is chosen for its simplicity, requiring minimal sample preparation.

Physicochemical Profiling for Drug Development

For any compound considered for pharmaceutical development, key properties like solubility and lipophilicity must be determined as they heavily influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Aqueous Solubility
  • Importance: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability.

  • Protocol for Kinetic Solubility Assay (Nephelometry):

    • Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

    • In a 96-well plate, add buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

    • Add a small volume of the DMSO stock solution to the buffer to make the final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (<1%).

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility. This high-throughput method is ideal for early-stage screening.

Lipophilicity (LogP)
  • Impact on ADME: LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity. It affects membrane permeability, protein binding, and metabolism. While no experimental value is available, the predicted XLogP3 of the parent carboxylic acid is 3.7, suggesting the methyl ester will be significantly lipophilic.[5]

  • Experimental Approach (Shake-Flask Method):

    • Prepare a solution of the compound in octanol.

    • Add an equal volume of water.

    • Shake the mixture vigorously for several hours to allow for partitioning.

    • Centrifuge to separate the layers.

    • Carefully sample both the octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Water]).

Conclusion

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a well-defined chemical entity with properties that make it a useful intermediate in synthetic chemistry. This guide has detailed its structural, spectroscopic, and key physicochemical characteristics. The provided protocols offer a validated framework for its synthesis, purification, and analysis, ensuring that researchers and developers can confidently utilize this compound in their work. Further studies should focus on experimental determination of its solubility and LogP, as well as exploring its potential biological activities as a lead structure in medicinal chemistry programs.

References

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. J&K Scientific.
  • Fiesselmann-type synthesis of... | Download Scientific Diagram. ResearchGate.
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  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum. ChemicalBook.
  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... ResearchGate.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.
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Foundational

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate: Technical Profile &amp; Synthesis Guide

The following technical guide provides an in-depth analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate , focusing on its chemical identification, synthetic pathways, and utility in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate , focusing on its chemical identification, synthetic pathways, and utility in medicinal chemistry.

Executive Summary

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 649569-56-2 ) is a substituted thiophene ester widely utilized as a structural scaffold in the development of pharmaceuticals and organic electronic materials. It belongs to the class of arylthiophenes, which are critical pharmacophores in kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.

This guide addresses the specific challenge of CAS number resolution for this compound—which is frequently confused with its regioisomers (3- and 4-substituted variants) or its carboxylic acid precursor—and provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling.

Chemical Identity & Informatics

Precise identification is paramount in thiophene chemistry due to the high prevalence of regioisomers. The 5-position substitution pattern is distinct from the 3- and 4-isomers, significantly altering the compound's electronic properties and binding affinity in biological targets.

Core Identifiers
ParameterData
Chemical Name Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
CAS Registry Number 649569-56-2
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
SMILES COC(=O)C1=CC=C(S1)C2=CC=C(Cl)C=C2
InChI Key JZCUTYCKIFLPKV-UHFFFAOYSA-N
Critical Isomer Differentiation

Researchers must verify the substitution pattern to avoid costly synthetic errors.

IsomerSubstitution PositionCAS NumberKey Difference
Target 5-(4-chlorophenyl) 649569-56-2 Linear conjugation; high stability.
Isomer A4-(4-chlorophenyl)848483-63-6Non-linear; different metabolic profile.
Isomer B3-(4-chlorophenyl)22099-15-6Sterically crowded near ester group.
Parent Acid 5-(4-chlorophenyl)...acid40133-14-0Hydrolyzed form; solid precursor.

Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust method for synthesizing Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is the palladium-catalyzed cross-coupling of an aryl halide with an organoboron species. This route offers high regioselectivity and tolerance for the ester functional group.

Reaction Logic
  • Electrophile: Methyl 5-bromothiophene-2-carboxylate (CAS: 62224-19-5). The bromine at the C5 position is highly reactive toward oxidative addition.

  • Nucleophile: 4-Chlorophenylboronic acid (CAS: 1679-18-1). The chlorine atom on the phenyl ring remains stable under standard Suzuki conditions, allowing for chemoselective coupling.

  • Catalyst: Pd(PPh₃)₄ is preferred for its reliability, though Pd(dppf)Cl₂ is used if steric hindrance is a concern.

Synthesis Workflow Diagram

SynthesisPathway Reactant1 Methyl 5-bromothiophene- 2-carboxylate (CAS: 62224-19-5) Process Suzuki-Miyaura Coupling Cat: Pd(PPh3)4 Base: K2CO3 Solvent: Dioxane/H2O Reactant1->Process Reactant2 4-Chlorophenylboronic acid (CAS: 1679-18-1) Reactant2->Process Product Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate (CAS: 649569-56-2) Process->Product Reflux, 12-24h

Figure 1: Palladium-catalyzed synthetic route for the target arylthiophene ester.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It is a self-validating system where the disappearance of the starting bromide (TLC monitoring) confirms reaction progress.

Materials
  • Methyl 5-bromothiophene-2-carboxylate (221 mg, 1.0 mmol)

  • 4-Chlorophenylboronic acid (172 mg, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (58 mg, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane (10 mL) / Water (2 mL) (Degassed)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of nitrogen or argon.

  • Reagent Loading: Add the bromo-thiophene, boronic acid, and Pd catalyst to the flask.

  • Solvent Addition: Add the degassed dioxane/water mixture. Note: Oxygen removal is critical to prevent catalyst deactivation.

  • Base Addition: Add K₂CO₃.

  • Reflux: Heat the mixture to 90–100°C with vigorous stirring for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/Ethyl Acetate 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.72 (d, J = 3.9 Hz, 1H, Thiophene H-3)

    • δ 7.55 (d, J = 8.5 Hz, 2H, Ar-H)

    • δ 7.39 (d, J = 8.5 Hz, 2H, Ar-H)

    • δ 7.23 (d, J = 3.9 Hz, 1H, Thiophene H-4)

    • δ 3.90 (s, 3H, -OCH₃)

  • MS (ESI): m/z calculated for C₁₂H₉ClO₂S [M+H]⁺: 253.00; found 253.1.

Applications in Drug Discovery

The 5-arylthiophene-2-carboxylate motif acts as a bioisostere for benzoic acid derivatives, offering improved lipophilicity and metabolic stability.

Pharmacophore Utility
  • Kinase Inhibition: The thiophene ring provides a flat, aromatic surface for π-stacking interactions within the ATP-binding pocket of kinases.

  • Anti-Thrombotics: Derivatives of this scaffold are explored as Factor Xa inhibitors, analogous to the structure of Rivaroxaban intermediates.

  • Metabolic Stability: The chlorine substituent at the para-position of the phenyl ring blocks metabolic oxidation (P450 metabolism), extending the half-life of the compound.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate Feature1 Methyl Ester Group (C-2 Position) Core->Feature1 Feature2 Thiophene Core Core->Feature2 Feature3 4-Chloro Substituent Core->Feature3 Effect1 H-Bond Acceptor Pro-drug capability Feature1->Effect1 Effect2 Bioisostere for Benzene Improved Solubility Feature2->Effect2 Effect3 Blocks Metabolism Increases Lipophilicity Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional zones.

References

  • Finetech Industry Limited. (n.d.). Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate Product Page. Retrieved from

  • Sigma-Aldrich. (2024). Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (Isomer Reference).[1][2] Retrieved from [3]

  • PubChem. (2024). 5-(4-chlorophenyl)thiophene-2-carboxylic acid (Parent Acid Data). Retrieved from

  • AK Scientific. (2024). Structure Search Results for C12H9ClO2S. Retrieved from

Sources

Exploratory

Structure Elucidation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Technical Guide | Chemical Characterization & Spectral Analysis Abstract This guide provides a comprehensive technical framework for the structural elucidation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate ( ). Des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Chemical Characterization & Spectral Analysis

Abstract

This guide provides a comprehensive technical framework for the structural elucidation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (


). Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explore the causality of signal patterns. It details the differentiation of regioisomers via coupling constants, the validation of the halogenated moiety through isotopic abundance, and the confirmation of the ester linkage via heteronuclear correlation.
Synthesis Context & Purity Profile

Contextual Grounding: Understanding the synthetic origin is the first step in elucidation. This compound is typically generated via a Suzuki-Miyaura cross-coupling reaction, linking a 5-bromothiophene-2-carboxylate scaffold with 4-chlorophenylboronic acid.

Implications for Analysis:

  • Impurity Watch: Look for des-bromo precursors (thiophene core only) or homocoupled biphenyl byproducts in the MS trace.

  • Regiochemistry: The starting material (methyl 5-bromothiophene-2-carboxylate) fixes the 2,5-substitution pattern, but NMR must confirm no isomerization occurred.

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the elucidation process, prioritizing non-destructive techniques.

ElucidationWorkflow Sample Crude Sample MS HRMS (ESI+) Isotope Pattern Analysis Sample->MS MW & Cl Pattern IR FT-IR Functional Group Check MS->IR Confirm C=O NMR_1H 1H NMR Connectivity & Integration IR->NMR_1H Proton Environment NMR_2D 2D NMR (HMBC/HSQC) Scaffold Verification NMR_1H->NMR_2D Resolve Quaternary C Structure Confirmed Structure NMR_2D->Structure Final Validation

Figure 1: Step-wise analytical workflow for structural confirmation.

Mass Spectrometry (MS): The Chlorine Signature

Objective: Confirm molecular formula and the presence of the chlorine atom.

  • Molecular Ion (

    
    ):  252.00 Da (Calculated for 
    
    
    
    ).
  • Isotope Pattern (The "Smoking Gun"):

    • Chlorine possesses two stable isotopes:

      
       (75.78%) and 
      
      
      
      (24.22%).
    • Observation: You must observe an

      
       peak at 254.00 Da  with an intensity approximately 33% (1/3)  of the parent ion.
      
    • Absence of this 3:1 ratio indicates dehalogenation or incorrect structure.

Fragmentation Pathway (EI/ESI):

  • 
     (Loss of 
    
    
    
    ):
    Formation of the acylium ion
    
    
    .
  • 
     (Loss of 
    
    
    
    ):
    Observation of the defunctionalized thiophene-ester core.
Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of the ester and aromatic systems.

Functional GroupWavenumber (

)
Diagnostic Feature
Ester C=O 1705 – 1725Strong, sharp stretch. Higher frequency due to conjugation with thiophene.
C=C (Thiophene) 1420 – 1550Medium intensity. Characteristic of heteroaromatic rings.
C-O (Ester) 1250 – 1280Strong stretch ("C-O-C" asymmetric).
C-Cl (Aryl) 1085 – 1095Distinctive band for chlorobenzene derivatives.
Nuclear Magnetic Resonance (NMR) Elucidation

This is the core validation step. The molecule possesses distinct spin systems: a methyl singlet, a thiophene AB system, and a benzene AA'BB' system.

5.1. 1H NMR Analysis (300-500 MHz,

)

The Thiophene Regiochemistry Check: The critical distinction between 2,5-substitution and 2,4-substitution lies in the coupling constant (


) of the thiophene protons.
  • 2,5-disubstituted:

    
     Hz.[1]
    
  • 2,4-disubstituted:

    
     Hz (meta-like coupling).
    
  • Observation: We expect a clean doublet (

    
     Hz) confirming the 2,5-linear arrangement.
    

Predicted Data Table:

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment

7.55Doublet (d)8.52HPhenyl (Ortho to Thiophene)

7.38Doublet (d)8.52HPhenyl (Ortho to Cl)

7.72Doublet (d)3.91HThiophene (

to Ester)

7.21Doublet (d)3.91HThiophene (

to Phenyl)

3.89Singlet (s)-3HMethyl Ester

Note: Chemical shifts are estimates based on substituent chemical shift (SCS) additivity rules for thiophenes.

5.2. 13C NMR Analysis (75-125 MHz)

Key quaternary carbons will not appear in DEPT-135/90 experiments but are visible in the full spectrum.

  • Carbonyl (

    
    ):  ~162.5 ppm.
    
  • Thiophene

    
     (Ipso to Ester):  ~133 ppm (Shifted by carbonyl).
    
  • Thiophene

    
     (Ipso to Phenyl):  ~148 ppm (Downfield due to conjugation).
    
  • Phenyl

    
    :  ~135 ppm.
    
  • Methyl (

    
    ):  ~52.3 ppm.
    
Structural Logic & Connectivity (HMBC)

To prove the ester is attached to the thiophene (and not the phenyl ring), and the phenyl is attached to the thiophene, we utilize HMBC (Heteronuclear Multiple Bond Correlation) .

Key Correlations:

  • 
     protons 
    
    
    
    Carbonyl Carbon:
    Confirms the methyl ester identity.
  • Thiophene

    
    
    
    
    
    Carbonyl Carbon:
    Confirms the ester is attached to the thiophene ring at position 2.
  • Thiophene

    
    
    
    
    
    Phenyl Ipso Carbon (
    
    
    ):
    Confirms the phenyl ring is attached to the thiophene at position 5.

HMBC_Correlations H_Methyl H (Methyl) C_Carbonyl C=O (Ester) H_Methyl->C_Carbonyl 3J (Strong) H_Thio3 H (Thiophene-3) H_Thio3->C_Carbonyl 3J C_Thio2 C (Thiophene-2) H_Thio3->C_Thio2 2J H_Thio4 H (Thiophene-4) C_Phenyl_Ipso C (Phenyl-1') H_Thio4->C_Phenyl_Ipso 3J

Figure 2: HMBC correlations establishing the connectivity of the three distinct fragments.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constant analysis).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for Thiophene SCS values).
  • National Institute of Standards and Technology (NIST). Mass Spectral Library. (Reference for Chlorobenzene isotope patterns).

Sources

Foundational

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate molecular weight and formula

This technical guide provides an in-depth analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a significant intermediate in medicinal chemistry and materials science. Executive Summary Methyl 5-(4-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a significant intermediate in medicinal chemistry and materials science.

Executive Summary

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (C₁₂H₉ClO₂S) is a functionalized thiophene derivative utilized primarily as a building block in the synthesis of bioactive small molecules and organic semiconductors.[1] Its structural core—a thiophene ring substituted at the 2- and 5-positions—facilitates efficient π-conjugation, making it valuable for developing optoelectronic materials and pharmaceutical candidates targeting inflammatory pathways.

Physicochemical Identity

Core Identifiers
PropertySpecification
Chemical Name Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
Parent Acid CAS 40133-14-0 (5-(4-chlorophenyl)thiophene-2-carboxylic acid)
Physical State Solid (Crystalline)
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in Water
Structural Descriptors[2][4][5][6][7][8]
  • SMILES: COC(=O)C1=CC=C(S1)C2=CC=C(Cl)C=C2

  • InChI Key: GWLCYLPZQKOCTB-UHFFFAOYSA-N (Analogous to acid derivative)

Molecular Composition Analysis
ElementSymbolCountAtomic MassMass Contribution% Composition
CarbonC1212.011144.1357.03%
HydrogenH91.0089.073.59%
ChlorineCl135.45035.4514.03%
OxygenO215.99931.9912.66%
SulfurS132.06032.0612.69%

Synthetic Pathways and Protocols

The most robust method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed pathway ensures high regioselectivity at the 5-position of the thiophene ring.

Reaction Scheme

The synthesis involves the coupling of Methyl 5-bromothiophene-2-carboxylate with 4-Chlorophenylboronic acid .

SynthesisPathway Reactant1 Methyl 5-bromothiophene- 2-carboxylate Reaction Reflux, 90°C 12-16 Hours Reactant1->Reaction Reactant2 4-Chlorophenylboronic acid Reactant2->Reaction Catalyst Pd(PPh3)4 (5 mol%) Catalyst->Reaction Catalysis Base K2CO3 (2.0 equiv) Base->Reaction Activation Solvent Dioxane / H2O (4:1) Solvent->Reaction Product Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate (Target) Reaction->Product

Figure 1: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target ester.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate on a 1.0 mmol scale.

  • Preparation:

    • Charge a dry Schlenk flask with Methyl 5-bromothiophene-2-carboxylate (221 mg, 1.0 mmol) and 4-Chlorophenylboronic acid (172 mg, 1.1 mmol).

    • Add Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol).

    • Evacuate and backfill with Nitrogen (N₂) three times to ensure an inert atmosphere.

  • Catalyst Addition:

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol) under N₂ flow.

    • Note: Pd(dppf)Cl₂ is an alternative catalyst if steric hindrance is observed.

  • Solvent System:

    • Inject degassed 1,4-Dioxane (10 mL) and Distilled Water (2.5 mL).

    • Why Dioxane/Water? The biphasic system dissolves the inorganic base while solubilizing the organic reactants, facilitating the transmetallation step.

  • Reaction:

    • Heat the mixture to 90°C with vigorous stirring for 12–16 hours .

    • Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1). Look for the disappearance of the bromo-thiophene starting material.

  • Work-up & Purification:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 × 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) to yield the product as a white to off-white solid.

Analytical Characterization

To validate the chemical identity, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)[2][4][6][7][10][11][12]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.72 (d, J=3.9 Hz, 1H): Thiophene proton at position 3 (deshielded by carbonyl).

    • δ 7.55 (d, J=8.5 Hz, 2H): Phenyl protons ortho to the thiophene ring.

    • δ 7.38 (d, J=8.5 Hz, 2H): Phenyl protons ortho to the chlorine.

    • δ 7.25 (d, J=3.9 Hz, 1H): Thiophene proton at position 4.

    • δ 3.90 (s, 3H): Methyl ester singlet (-OCH ₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): ~162.5 ppm.

    • Thiophene Carbons: C2 (~133 ppm), C3 (~134 ppm), C4 (~124 ppm), C5 (~148 ppm).

    • Phenyl Carbons: C-Cl (~135 ppm), C-ipso (~131 ppm), Aromatic CH signals (~129 ppm, ~127 ppm).

    • Methyl Carbon: ~52.3 ppm.

Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI+).

  • Expected Ion: [M+H]⁺ = 253.72 m/z.

  • Isotope Pattern: Distinctive Chlorine pattern (~3:1 ratio for ³⁵Cl:³⁷Cl) observed at M and M+2.

Applications & Handling

Research Applications
  • Medicinal Chemistry: Acts as a bioisostere for biaryl systems in NSAIDs and kinase inhibitors. The chlorophenyl group improves lipophilicity (LogP ~3.8), enhancing membrane permeability.

  • Organic Electronics: The planar thiophene-phenyl conjugation serves as a monomer for oligomer synthesis in Organic Field-Effect Transistors (OFETs).

Safety Data (GHS)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (common for chlorinated aromatics).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 613486: 5-(4-chlorophenyl)thiophene-2-carboxylic acid. Available at: [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of Biaryls. Available at: [Link]

  • EPA CompTox Chemicals Dashboard.[1] Thiophene Derivatives Toxicity Data. Available at: [Link]

Sources

Exploratory

Spectroscopic Blueprint of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Significance

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate possesses a heteroaromatic core, the thiophene ring, substituted with a 4-chlorophenyl group at the 5-position and a methyl carboxylate group at the 2-position. This substitution pattern gives rise to a unique electronic and structural arrangement, making spectroscopic analysis a critical tool for its unambiguous identification and characterization. Understanding the spectroscopic signature of this molecule is paramount for quality control in its synthesis and for elucidating its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and the overall structure of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene and phenyl rings, as well as the methyl ester protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7d2HH-2', H-6' (Aromatic)
~7.5d1HH-3 (Thiophene)
~7.4d2HH-3', H-5' (Aromatic)
~7.3d1HH-4 (Thiophene)
~3.9s3H-OCH₃ (Ester)

Note: The predicted chemical shifts are based on the analysis of similar substituted thiophene derivatives. Actual experimental values may vary slightly.

Interpretation and Causality:

  • The protons on the 4-chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the chlorine atom (H-3' and H-5') will be shielded relative to the protons ortho to the thiophene ring (H-2' and H-6').

  • The thiophene protons will also appear as two doublets due to coupling with each other. The proton at the 3-position is adjacent to the electron-withdrawing carboxylate group and is therefore expected to be deshielded and appear at a higher chemical shift compared to the proton at the 4-position.

  • The methyl ester protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the absence of neighboring protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~145C-5 (Thiophene)
~138C-2 (Thiophene)
~134C-4' (Aromatic)
~133C-1' (Aromatic)
~129C-3', C-5' (Aromatic)
~127C-2', C-6' (Aromatic)
~126C-4 (Thiophene)
~125C-3 (Thiophene)
~52-OCH₃ (Ester)

Note: The predicted chemical shifts are based on the analysis of similar substituted thiophene derivatives and data for methyl thiophene-2-carboxylate.[1] Actual experimental values may vary slightly.

Interpretation and Causality:

  • The carbonyl carbon of the methyl ester is the most deshielded carbon and will appear at the lowest field (~162 ppm).

  • The quaternary carbons of the thiophene and phenyl rings will have distinct chemical shifts. The carbon attached to the chlorine atom (C-4') and the carbons linking the two rings (C-5 and C-1') will be readily identifiable.

  • The protonated carbons of the aromatic rings will appear in the aromatic region of the spectrum (125-135 ppm).

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate will show characteristic absorption bands for the ester, aromatic rings, and the C-Cl bond.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~1720StrongC=O stretch (Ester)
~1600, ~1480MediumC=C stretch (Aromatic rings)
~1250StrongC-O stretch (Ester)
~1100StrongC-Cl stretch
~830Strongpara-disubstituted C-H bend

Note: The predicted wavenumbers are based on typical values for these functional groups.

Interpretation and Causality:

  • The most prominent peak in the IR spectrum will be the strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.

  • The stretching vibrations of the aromatic C-H bonds will appear at wavenumbers just above 3000 cm⁻¹.

  • The C=C stretching vibrations of the thiophene and phenyl rings will give rise to absorptions in the 1600-1450 cm⁻¹ region.

  • The C-O stretching vibration of the ester will be observed as a strong band around 1250 cm⁻¹.

  • The C-Cl stretching vibration will appear in the fingerprint region, typically around 1100 cm⁻¹.

  • A strong out-of-plane C-H bending vibration around 830 cm⁻¹ is characteristic of a para-disubstituted benzene ring.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft tissue.

    • Place a small amount of the solid Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₉ClO₂S). The presence of the chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Major Fragmentation Pathways: Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the bond between the thiophene and phenyl rings.

Molecular Structure and Fragmentation:

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak and the M+2 peak to confirm the molecular formula.

    • Analyze the fragmentation pattern to further confirm the structure of the molecule.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous characterization of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide has outlined the expected spectroscopic data, provided interpretations based on the molecular structure, and detailed the experimental protocols necessary for their acquisition. By following these guidelines, researchers can confidently identify and characterize this important chemical entity, ensuring the reliability and reproducibility of their scientific findings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Foundational

Technical Guide: 1H NMR Characterization of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Executive Summary This technical guide provides a definitive framework for the structural characterization of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate using Proton Nuclear Magnetic Resonance ( H NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive framework for the structural characterization of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. This compound represents a critical biaryl scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial agents and organic semiconductors.

Accurate interpretation of this spectrum requires distinguishing between two distinct aromatic systems: the electron-rich thiophene ring and the electron-deficient 4-chlorophenyl moiety. This guide outlines the synthesis context, sample preparation, spectral assignment logic, and impurity profiling necessary for rigorous quality control in drug development workflows.

Synthesis Context & Sample Origin[1][2][3][4][5]

To interpret the NMR spectrum effectively, one must understand the chemical history of the sample. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

  • Reactants: Methyl 5-bromothiophene-2-carboxylate + 4-Chlorophenylboronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
  • Base/Solvent: K

    
    CO
    
    
    
    / Dioxane:Water or Toluene.

Implication for NMR: Analysts must vigilantly screen for specific impurities: residual phosphine oxides (from the catalyst), boronic acid byproducts, and solvents (dioxane/toluene) which can obscure aromatic signals.

Experimental Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis-to-Analysis Workflow for 5-Arylthiophene Carboxylates Start Start: Reagents Rxn Suzuki Coupling (Pd Cat., Base, 80°C) Start->Rxn Mix Workup Workup (Extr. EtOAc/Water) Rxn->Workup Quench Purify Column Chromatography (Hex/EtOAc) Workup->Purify Crude Oil Prep NMR Prep (CDCl3 + TMS) Purify->Prep Pure Solid Analysis Data Acquisition (400/500 MHz) Prep->Analysis Solubilization

Experimental Protocol

Sample Preparation[6]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is the standard solvent. It minimizes overlap with the thiophene protons compared to DMSO-
    
    
    .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic peaks upfield.

  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual CHCl
    
    
    
    (
    
    
    7.26 ppm).[2]
Acquisition Parameters
  • Frequency: 400 MHz minimum (required to resolve the AA'BB' phenyl system from thiophene doublets).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons in the thiophene ring extend the relaxation time of adjacent protons; insufficient D1 will reduce integration accuracy for H3/H4.
    

Spectral Analysis & Assignment

The molecule contains 9 protons in total:

  • Methyl Ester: 3 protons (Aliphatic).[2][1][3]

  • Thiophene Ring: 2 protons (Aromatic/Heteroaromatic).

  • Phenyl Ring: 4 protons (Aromatic, AA'BB' system).

Chemical Shift Table (CDCl )
Proton LabelChemical Shift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
-OCH

3.89Singlet (s)3H-Characteristic methyl ester.
Thiophene H4 7.22Doublet (d)1H3.9 HzUpfield thiophene proton; adjacent to phenyl ring.
Phenyl H

7.39Doublet (d)2H8.6 HzOrtho to Chlorine (shielded by Cl inductive effect).
Phenyl H

7.56Doublet (d)2H8.6 HzOrtho to Thiophene (deshielded by conjugation).
Thiophene H3 7.78Doublet (d)1H3.9 HzDownfield thiophene proton; strongly deshielded by ester carbonyl anisotropy.

*Note: The phenyl protons appear as pseudo-doublets (AA'BB' system) but are often reported as doublets in routine analysis.

Detailed Structural Logic
The Thiophene Core (H3 vs. H4)

The most critical distinction is between the two thiophene protons.

  • H3 (Position 3): Located

    
     to the sulfur but adjacent to the electron-withdrawing carbonyl group (ester). The magnetic anisotropy of the C=O bond strongly deshields this proton, pushing it downfield to ~7.78 ppm .
    
  • H4 (Position 4): Located adjacent to the phenyl ring.[1] While the phenyl ring is conjugating, the inductive effect is less deshielding than the direct carbonyl attachment. It appears upfield at ~7.22 ppm .

  • Coupling: The vicinal coupling

    
     is characteristic of thiophenes, typically 3.8 – 4.0 Hz . This is much smaller than the phenyl ortho coupling (~8.6 Hz), allowing for easy discrimination.
    
The Chlorophenyl Ring (AA'BB' System)

The 4-chlorophenyl group possesses a plane of symmetry, resulting in two sets of chemically equivalent protons.

  • H

    
     (to thiophene):  These protons (positions 2', 6') are closer to the electron-withdrawing thiophene-ester system, appearing downfield at ~7.56 ppm .
    
  • H

    
     (to thiophene / ortho to Cl):  Chlorine is electron-withdrawing by induction but electron-donating by resonance. However, the distance from the ester group leaves these protons relatively upfield at ~7.39 ppm .
    
Assignment Logic Diagram

AssignmentLogic Figure 2: Spectral Assignment Logic Tree Signal Observed Signal Region_Ali Region: 3.0 - 4.0 ppm Signal->Region_Ali Region_Aro Region: 7.0 - 8.0 ppm Signal->Region_Aro Singlet Singlet (3H) Region_Ali->Singlet Splitting Check Splitting (J) Region_Aro->Splitting Assign_Me Methyl Ester (-COOCH3) Singlet->Assign_Me SmallJ J ~ 3.9 Hz (Thiophene) Splitting->SmallJ LargeJ J ~ 8.6 Hz (Phenyl) Splitting->LargeJ Assign_H3 H3 (Deshielded) ~7.78 ppm SmallJ->Assign_H3 Downfield Assign_H4 H4 (Shielded) ~7.22 ppm SmallJ->Assign_H4 Upfield Assign_Ph1 Phenyl (Ortho to Thio) ~7.56 ppm LargeJ->Assign_Ph1 Downfield Assign_Ph2 Phenyl (Ortho to Cl) ~7.39 ppm LargeJ->Assign_Ph2 Upfield

Impurity Profiling & Troubleshooting

In drug development, purity is paramount. The following artifacts are common in this specific synthesis:

  • Residual Catalyst (Triphenylphosphine Oxide):

    • Look for multiplets in the aromatic region (

      
       7.4 – 7.7 ppm) that do not integrate correctly with the product.
      
    • Verification: Run

      
      P NMR.[2] A signal at 
      
      
      
      29 ppm confirms Ph
      
      
      PO.
  • Boronic Acid Homocoupling:

    • If the Suzuki reaction stalls, 4,4'-dichlorobiphenyl may form. Look for a symmetric AA'BB' system without the thiophene signals and missing the methyl ester singlet.

  • Water:

    • In CDCl

      
      , water appears as a broad singlet around 
      
      
      
      1.56 ppm. If the sample is acidic (residual carboxylic acid), this peak may shift downfield.
  • Hydrolysis Product:

    • If the ester hydrolyzes to the carboxylic acid (5-(4-chlorophenyl)thiophene-2-carboxylic acid), the methyl singlet at 3.89 ppm will disappear, and a broad acidic proton will appear >11 ppm.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Organic Chemistry Portal. "Suzuki Coupling."[4][5] Available at: [Link]

  • Thiophene NMR Shift Correlations

    • SpectraBase.[6] "Thiophene-2-carboxylic acid methyl ester 1H NMR." Available at: [Link]

  • Synthesis of 5-Arylthiophenes

    • Al-Wahaibi, L.H., et al. "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction." Arabian Journal of Chemistry, 2020. Available at: [Link]

  • NMR Impurity Tables

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[7] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. In the absence of a publicly available experimental spectrum for this specific compound, this document offers a robust, predicted ¹³C NMR spectrum based on established principles of substituent effects and analysis of structurally analogous compounds. This guide serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering insights into the structural characterization of substituted thiophene derivatives. We will delve into the rationale behind the predicted chemical shifts, provide a standardized experimental protocol for acquiring such a spectrum, and present the information in a clear, accessible format.

Introduction

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a substituted thiophene derivative of interest in various fields, including medicinal chemistry and materials science, due to the prevalence of the thiophene scaffold in pharmacologically active molecules and organic electronic materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds. Specifically, ¹³C NMR provides direct information about the carbon skeleton of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[1]

Understanding the ¹³C NMR spectrum of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is crucial for its unambiguous identification, purity assessment, and as a basis for the characterization of related novel compounds. This guide will provide a detailed breakdown of the predicted chemical shifts, grounded in the fundamental principles of NMR spectroscopy and supported by data from related structures.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR chemical shifts, the carbon atoms of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate are numbered as illustrated in the following diagram.

Caption: Molecular structure and carbon numbering of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in a standard deuterated solvent such as CDCl₃. These predictions are derived from the analysis of substituent effects on the thiophene and benzene rings, utilizing data from analogous compounds.[2][3]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~134Attached to the electron-withdrawing carboxylate group and the sulfur atom.
C3~128Influenced by the adjacent C2 and C4 carbons.
C4~126Shielded relative to C5 due to its position further from the phenyl ring.
C5~145Deshielded due to direct attachment to the 4-chlorophenyl group and the sulfur atom.
C6 (C=O)~162Typical chemical shift for an ester carbonyl carbon.
C7 (OCH₃)~52Standard chemical shift for a methyl ester carbon.
C1'~133Quaternary carbon of the phenyl ring, attached to the thiophene ring.
C2'/C6'~127Aromatic carbons ortho to the thiophene substituent.
C3'/C5'~129Aromatic carbons meta to the thiophene substituent and ortho to the chlorine atom.
C4'~135Aromatic carbon bearing the chlorine atom, deshielded due to the electronegativity of chlorine.

Rationale and Discussion of Substituent Effects

The predicted chemical shifts are a composite of the electronic effects exerted by the methyl carboxylate and the 4-chlorophenyl substituents on the thiophene ring.

  • Thiophene Ring Carbons (C2, C3, C4, C5): The electron-withdrawing nature of the methyl carboxylate group at the C2 position is expected to deshield this carbon significantly. The 4-chlorophenyl group at the C5 position will also have a deshielding effect on C5. The chemical shifts of C3 and C4 are influenced by their proximity to these substituents and the overall electronic distribution within the aromatic thiophene ring.

  • Methyl Carboxylate Group (C6, C7): The carbonyl carbon (C6) of the ester is anticipated to resonate in the typical downfield region for such functional groups, generally between 160-170 ppm.[4] The methyl carbon (C7) will appear in the aliphatic region, typically around 50-55 ppm. For instance, the carbonyl and methyl carbons in methyl thiophene-2-carboxylate have been reported at approximately 162.7 ppm and 52.1 ppm, respectively.[2]

  • 4-Chlorophenyl Group (C1' to C6'): The chemical shifts of the carbons in the 4-chlorophenyl ring are influenced by the electron-withdrawing chloro substituent and the connection to the thiophene ring. The carbon atom directly bonded to the chlorine (C4') will be deshielded. The ipso-carbon (C1') attached to the thiophene ring will also be deshielded. The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 120-140 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a standardized, step-by-step methodology for acquiring the ¹³C NMR spectrum of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Instrument Setup and Data Acquisition:

The following is a general workflow for setting up a modern NMR spectrometer for ¹³C NMR acquisition.

G cluster_pre Pre-Acquisition cluster_acq Acquisition Parameters cluster_post Post-Acquisition Insert Sample Insert Sample Lock on Solvent Signal Lock on Solvent Signal Insert Sample->Lock on Solvent Signal Shim Magnet Coils Shim Magnet Coils Lock on Solvent Signal->Shim Magnet Coils Tune and Match Probe Tune and Match Probe Shim Magnet Coils->Tune and Match Probe Set Spectral Width Set Spectral Width Tune and Match Probe->Set Spectral Width Start Acquisition Setup Set Acquisition Time Set Acquisition Time Set Spectral Width->Set Acquisition Time Set Relaxation Delay Set Relaxation Delay Set Acquisition Time->Set Relaxation Delay Set Number of Scans Set Number of Scans Set Relaxation Delay->Set Number of Scans Apply Proton Decoupling Apply Proton Decoupling Set Number of Scans->Apply Proton Decoupling Start Acquisition Start Acquisition Apply Proton Decoupling->Start Acquisition Fourier Transform Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Reference to TMS Reference to TMS Baseline Correction->Reference to TMS Start Acquisition->Fourier Transform Data Processing

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 250 ppm (e.g., -20 to 230 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[5][6]

  • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹³C NMR chemical shifts for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. By understanding the influence of the methyl carboxylate and 4-chlorophenyl substituents on the thiophene ring, researchers can confidently interpret the ¹³C NMR spectrum of this and related compounds. The provided experimental protocol offers a standardized approach to obtaining high-quality ¹³C NMR data, which is fundamental for the structural verification and characterization of novel organic molecules in the fields of drug discovery and materials science.

References

  • Supporting Information containing ¹³C NMR data for a rel
  • ¹³C-NMR Spectroscopy. Chemistry LibreTexts. (2019). [Link]

  • Consiglio, G., et al. An analysis of ¹³C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. RSC Publishing. (1981). [Link]

  • Spectral Database for Organic Compounds (SDBS). National Metrology Institute of Japan. [Link]

  • Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). (URL not available)
  • Spectral Database for Organic Compounds SDBS. Simon Fraser University Library. [Link]

  • Spectral Database for Organic Compounds. Re3data.org. (2023). [Link]

  • Spectral Database for Organic Compounds, SDBS. University of Wisconsin-Madison Libraries. [Link]

  • 5-Phenylthiophene-2-carbaldehyde - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Predict ¹³C carbon NMR spectra. NMRDB.org. [Link]

  • Beryozkina, T., et al. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. (2022). [Link]

  • 13C-NMR. (URL not available)
  • Tierney, J., et al. Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Aryl-1,3-Thiazolidin-4-ones. SciSpace. (2013). [Link]

  • Kumar, K. ¹³C NMR spectroscopy. (URL not available)
  • Hehre, W. J., et al. Efficient Protocol for Accurately Calculating ¹³C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. ACS Publications. (2019). [Link]

  • Gable, K. ¹³C NMR Chemical Shifts. Oregon State University. (2022). [Link]

  • Agrawala, A. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. (2024). [Link]

  • Bădiceanu, C. D., & Missir, A. V. Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. (2009). [Link]

  • ¹H NMR of methyl thiophene-2-carboxylate (1) in CDCl₃, Bruker-400. (URL not available)
  • ¹³C NMR Chemical Shift Table. (URL not available)
  • Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. [Link]

  • Reaxys Medicinal Chemistry Flat File (RMCFF). Elsevier. (2019). [Link]

  • Jan, M., et al. Review of ¹³carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. (2021). [Link]

  • methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate. Toxics Release Inventory. [Link]

  • methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Synonyms. EPA. [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Introduction In the landscape of pharmaceutical research and materials science, substituted thiophenes serve as critical scaffolds due to their diverse biological activities and unique electronic properties. Methyl 5-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and materials science, substituted thiophenes serve as critical scaffolds due to their diverse biological activities and unique electronic properties. Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a molecule that embodies this structural class, integrating a thiophene core, a chlorophenyl substituent, and a methyl ester functional group. The definitive structural elucidation of such compounds is paramount, and mass spectrometry, particularly under electron ionization (EI), stands as a cornerstone technique for this purpose.[1][2]

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. Moving beyond a mere catalog of fragments, this document elucidates the causal mechanisms behind the molecule's fragmentation pathways. We will explore how the interplay between the stable aromatic systems and the reactive ester group dictates the formation of diagnostic ions. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex organic molecules.

Molecular Structure and Isotopic Considerations

To accurately interpret the mass spectrum, a foundational understanding of the molecule's constituent parts and its isotopic composition is essential.

  • Molecular Formula: C₁₂H₉ClO₂S

  • Monoisotopic Mass: 252.00 g/mol (for isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S)

  • Key Structural Features:

    • Methyl Ester Group (-COOCH₃): This functional group is a primary site for initial fragmentation, typically involving cleavages adjacent to the carbonyl group.[3][4][5]

    • Thiophene Ring: A sulfur-containing aromatic heterocycle that contributes to the stability of the molecular ion. Its fragmentation can involve ring cleavage or loss of the entire ring system.[6][7]

    • 4-Chlorophenyl Group: A phenyl ring substituted with a chlorine atom. This moiety introduces a highly characteristic isotopic pattern and directs specific fragmentation pathways. The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a distinctive M/M+2 pattern with an approximate 3:1 intensity ratio for all chlorine-containing fragments.

The stability conferred by the two aromatic rings suggests that the molecular ion will be readily observed and relatively abundant in the EI spectrum.[4]

Proposed Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate will form a radical cation (M⁺·), which then undergoes a series of predictable fragmentation reactions to yield more stable ions. The standard use of 70 eV electrons provides sufficient energy to induce these characteristic cleavages.[2]

The primary fragmentation events are hypothesized to originate from the methyl ester group, the most labile part of the molecule.

Pathway A: Alpha-Cleavage and Loss of the Methoxy Radical

This is one of the most common fragmentation routes for methyl esters.[4][5] The initial radical cation undergoes cleavage of the O-CH₃ bond to expel a methoxy radical (·OCH₃), resulting in a highly stable acylium ion at m/z 221 .

  • M⁺· (m/z 252) → [M - OCH₃]⁺ (m/z 221) + ·OCH₃

This acylium ion is resonance-stabilized across the carbonyl group and the aromatic thiophene ring. The fragment at m/z 221 will exhibit a corresponding M+2 peak at m/z 223, confirming the retention of the chlorine atom.

Pathway B: Decarbonylation of the Acylium Ion

The acylium ion formed in Pathway A (m/z 221) can subsequently lose a molecule of carbon monoxide (CO) to form the 5-(4-chlorophenyl)thienyl cation at m/z 193 .

  • [M - OCH₃]⁺ (m/z 221) → [C₁₁H₇ClS]⁺ (m/z 193) + CO

This fragment is also expected to be a major ion in the spectrum due to its aromatic stability. It will also display the characteristic 3:1 isotopic pattern at m/z 193/195.

Pathway C: Loss of the Carbomethoxy Group

A less common but plausible fragmentation involves the cleavage of the bond between the thiophene ring and the ester group, leading to the direct loss of a carbomethoxy radical (·COOCH₃). This pathway also leads to the ion at m/z 193 .

  • M⁺· (m/z 252) → [C₁₁H₇ClS]⁺ (m/z 193) + ·COOCH₃

Pathway D: Cleavage of the Aryl-Aryl Bond

Fragmentation can occur at the C-C bond connecting the thiophene and phenyl rings. This would generate the 4-chlorophenyl cation at m/z 111 (and its isotopic partner at m/z 113). This is a key diagnostic ion for the presence of the chlorophenyl moiety.

  • M⁺· (m/z 252) → [C₆H₄Cl]⁺ (m/z 111) + ·C₆H₅O₂S

Pathway E: Loss of Chlorine Radical

The molecular ion can lose a chlorine radical, although this is generally less favored than fragmentation at the ester group. This would result in an ion at m/z 217 .

  • M⁺· (m/z 252) → [M - Cl]⁺ (m/z 217) + ·Cl

The following diagram illustrates the relationships between these primary fragmentation pathways.

Fragmentation_Pathway M Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate Molecular Ion (M⁺·) m/z 252/254 FragA Acylium Ion [M - OCH₃]⁺ m/z 221/223 M->FragA - ·OCH₃ (31 Da) (Pathway A) FragB 5-(4-chlorophenyl)thienyl Cation [C₁₁H₇ClS]⁺ m/z 193/195 M->FragB - ·COOCH₃ (59 Da) (Pathway C) FragD 4-Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111/113 M->FragD - ·C₆H₅O₂S (141 Da) (Pathway D) FragE [M - Cl]⁺ m/z 217 M->FragE - ·Cl (35 Da) (Pathway E) FragA->FragB - CO (28 Da) (Pathway B)

Caption: Proposed EI fragmentation pathways for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Summary of Expected Key Fragment Ions

The following table summarizes the primary ions anticipated in the electron ionization mass spectrum of the title compound. The relative abundances are predictive and serve as a guide for spectral interpretation.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FormulaProposed Structure/OriginPredicted Relative Abundance
252254[C₁₂H₉ClO₂S]⁺·Molecular Ion (M⁺·)Moderate to High
221223[C₁₁H₆ClO₂S]⁺Acylium ion; Loss of ·OCH₃High (likely Base Peak)
193195[C₁₁H₇ClS]⁺From loss of CO from m/z 221Moderate
111113[C₆H₄Cl]⁺4-chlorophenyl cationModerate
217-[C₁₂H₉O₂S]⁺Loss of ·Cl from M⁺·Low

Experimental Protocol for GC-MS Analysis

To validate the proposed fragmentation and generate a reliable mass spectrum, a self-validating experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

4.1 Sample Preparation

  • Prepare a stock solution of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate at 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution from the stock solution to a working concentration of 10 µg/mL using the same solvent.

  • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

4.2 Gas Chromatography (GC) Method

  • System: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

  • Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-volatile aromatic compounds.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes. Rationale: This program ensures good peak shape for the analyte while allowing for the elution of any potential higher-boiling impurities.

4.3 Mass Spectrometry (MS) Method

  • System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC-MS Interface Temp: 290 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV. Rationale: Standardized energy for robust fragmentation and library comparability.[2]

  • Mass Range: Scan from m/z 40 to 400. Rationale: This range covers the molecular ion and all predicted major fragments.

  • Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of injection solvent from saturating the detector.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 gc_inject 1. GC Injection (1 µL, 50:1 Split) prep3->gc_inject gc_sep 2. Chromatographic Separation (HP-5ms Column) gc_inject->gc_sep ms_ionize 3. EI Ionization (70 eV) gc_sep->ms_ionize ms_analyze 4. Mass Analysis (m/z 40-400) ms_ionize->ms_analyze ms_detect 5. Detection ms_analyze->ms_detect data_analysis Data Interpretation (Confirm Fragments & Isotope Ratios) ms_detect->data_analysis

Caption: Recommended experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a predictable process governed by the fundamental principles of organic mass spectrometry. The molecule's behavior under electron ionization is dominated by cleavages originating at the methyl ester functional group, leading to the formation of a stable acylium ion via the loss of a methoxy radical. Subsequent loss of carbon monoxide and cleavage of the aryl-aryl bond produce a rich spectrum of diagnostic ions. The presence of a chlorine atom provides an invaluable confirmation tool through the characteristic M/M+2 isotopic pattern observed in all chlorine-containing fragments. This guide provides a robust framework, from theoretical prediction to experimental protocol, enabling researchers to confidently identify and structurally characterize this compound and its analogs in complex analytical workflows.

References

  • Title: Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties Source: ResearchGate URL: [Link]

  • Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: PMC (PubMed Central) URL: [Link]

  • Title: Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones Source: PubMed URL: [Link]

  • Title: THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS Source: Taylor & Francis Online URL: [Link]

  • Title: Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations Source: PubMed URL: [Link]

  • Title: Mass Spectra of Esters. Formation of Rearrangement Ions Source: Analytical Chemistry URL: [Link]

  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis Source: Separation Science URL: [Link]

  • Title: Introduction to Electron Impact Ionization for GC–MS Source: LCGC International URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL: [Link][Link])

Sources

Exploratory

Comprehensive Protocol: Crystal Structure Analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Abstract This technical guide outlines the rigorous protocol for the synthesis, crystallization, and structural elucidation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate . As a pharmacophore bridging the thiophene-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous protocol for the synthesis, crystallization, and structural elucidation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate . As a pharmacophore bridging the thiophene-based non-steroidal anti-inflammatory drug (NSAID) class and liquid crystal materials, the solid-state arrangement of this molecule is critical for understanding its solubility, bioavailability, and thermodynamic stability. This guide synthesizes established Suzuki-Miyaura coupling methodologies with advanced crystallographic analysis techniques, providing a roadmap for researchers to determine and interpret its supramolecular architecture.

Chemical Context & Significance

The thiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for benzoate derivatives in drugs like Suprofen and Tenonitrozole . The introduction of a p-chlorophenyl moiety at the C5 position enhances lipophilicity and introduces potential halogen-bonding sites (Cl···O/N/Cl), which are pivotal in protein binding affinity.

Structurally, the molecule possesses three degrees of conformational freedom that dictate its crystal packing:

  • The Thiophene-Phenyl Torsion (

    
    ):  Governs the conjugation length and planarity.
    
  • The Ester Conformation (

    
    ):  Typically syn-planar with the thiophene sulfur (S...O interaction) due to electrostatic stabilization.
    
  • Supramolecular Synthons: Competition between weak hydrogen bonds (C-H···O) and halogen bonds.[1][2][3][4][5]

Experimental Protocol

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

High-purity crystalline material is a prerequisite for diffraction quality. The most robust route utilizes palladium-catalyzed cross-coupling.

Reaction Scheme:



ReagentEquivalentsRole
Methyl 5-bromothiophene-2-carboxylate1.0Electrophile
4-Chlorophenylboronic acid1.2Nucleophile
Pd(PPh

)

0.05Catalyst
K

CO

(2M aq.)
2.5Base
1,4-Dioxane/TolueneSolventReaction Medium

Purification: The crude product must be purified via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1) to remove homocoupled byproducts (biphenyls) which can disrupt crystal growth.

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction (


 mm) requires controlled supersaturation.
  • Primary Method (Slow Evaporation): Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) . Filter into a clean vial and cover with parafilm punctured with 3-4 pinholes. Allow to stand at room temperature for 3-5 days.

  • Secondary Method (Vapor Diffusion): Dissolve in a minimum amount of Tetrahydrofuran (THF) . Place this inner vial inside a larger jar containing Pentane or Hexane . Cap the outer jar tightly. The non-solvent (pentane) will diffuse into the THF, slowly lowering solubility.

Data Collection Parameters

For a typical organic crystal of this size (


, MW 

Da), the following collection strategy is recommended to ensure high redundancy and resolution.
ParameterSettingRationale
Radiation Source Mo K

(

Å)
Minimizes absorption by Chlorine/Sulfur compared to Cu source.
Temperature 100 K or 296 KLow temp (100 K) reduces thermal motion (ellipsoids), improving precision of C-Cl bond lengths.
Scan Type

and

scans
Ensures complete coverage of reciprocal space.
Resolution Limit 0.75 Å (minimum)Required for accurate Hirshfeld surface analysis.

Structural Analysis & Interpretation

Once the dataset is solved (typically using SHELXT and refined with SHELXL ), the analysis must move beyond atomic coordinates to supramolecular logic.

Molecular Conformation

The critical structural metric is the dihedral angle between the thiophene ring and the 4-chlorophenyl ring.

  • Expected Torsion:

    
    .
    
  • Causality: While full planarity maximizes

    
    -conjugation, steric repulsion between the thiophene C4-hydrogen and the phenyl ortho-hydrogens often forces a twist. If the structure is strictly planar (
    
    
    
    ), it indicates that packing forces (
    
    
    stacking) have overcome this steric barrier.
Supramolecular Architecture

The crystal lattice is stabilized by a hierarchy of interactions. You must validate the presence of the following "synthons":

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester is a strong acceptor. Look for interactions with aromatic protons from neighboring phenyl rings.

    • Distance Criteria:

      
       Å.
      
  • Halogen Bonding (Type I vs. Type II): The Chlorine atom is a Lewis base (equatorial belt) and a Lewis acid (sigma-hole).

    • Type I (Symmetrical):

      
      , contact driven by van der Waals forces.
      
    • Type II (Directional):

      
      . This indicates a true halogen bond where the Cl sigma-hole interacts with a nucleophile (e.g., Ester Oxygen or Thiophene Sulfur).
      
  • 
     Stacking:  Centroid-to-centroid distances of 
    
    
    
    Å between thiophene rings of adjacent molecules often form "molecular tapes" or columns.
Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces mapped with


.
  • Red Spots: Indicate contacts shorter than the sum of van der Waals radii (likely O···H and Cl···H).

  • White Regions: Contacts around the vdW separation.

  • Fingerprint Plot:

    • Spikes: Sharp spikes at the bottom left indicate strong C-H···O interactions.

    • Diffuse Center: Represents C···C (

      
      -stacking) and H···H contacts.
      

Visualization of Analytical Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for successful analysis.

CrystalAnalysis Synth Synthesis (Suzuki Coupling) Purify Purification (Silica Column) Synth->Purify Remove Pd/Homocoupling Cryst Crystallization (Slow Evaporation/Diffusion) Purify->Cryst High Purity Required XRD X-Ray Diffraction (Mo Kα, 100K) Cryst->XRD Crystal > 0.1mm Solve Structure Solution (SHELXT/SHELXL) XRD->Solve hkl data Analysis Structural Analysis Solve->Analysis Metric1 Conformation (Torsion Angles) Analysis->Metric1 Intramolecular Metric2 Interactions (C-H...O, Cl...Cl) Analysis->Metric2 Intermolecular Metric3 Hirshfeld Surface (d_norm mapping) Analysis->Metric3 Quantitative

Caption: Workflow for the structural elucidation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, from synthesis to supramolecular quantification.

Expected Crystallographic Data Profile

Based on structural analogs (e.g., 5-(4-chlorophenyl)thiophene-2-carboxylic acid), the following parameters are typical for this class of compounds. Use this table to benchmark your experimental results.

PropertyRepresentative Value / RangeNotes
Crystal System Monoclinic or Triclinic

is most common for planar aromatics.
Space Group

or

Centrosymmetric packing is preferred to maximize dipole cancellation.
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)
Density (

)

g/cm

Higher density due to Sulfur and Chlorine atoms.
R-Factor (

)

(5%)
Indicates a high-quality model fit.
Goodness of Fit (S)

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Application to Thiophenes: Journal of Heterocyclic Chemistry protocols for 5-arylthiophene synthesis.
  • Crystallographic Software

    • Sheldrick, G. M. (2015).[6] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

  • Hirshfeld Surface Analysis

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[7][8][9] CrystEngComm. Link

  • Analogous Structures (Data Grounding)

    • Structure of 5-(4-chlorophenyl)thiophene-2-carboxylic acid (CCDC 613486).[10]

    • Structure of Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (PubChem CID 136154382). Link

Sources

Foundational

Solubility of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation development to bioavailability and therapeutic efficacy. Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a heterocyclic compound featuring a thiophene core, represents a class of molecules with significant interest in medicinal chemistry.[1][2] Understanding its solubility profile in various organic solvents is paramount for researchers, chemists, and drug development professionals. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed protocol for its experimental determination using the gold-standard shake-flask method, and an analysis of its expected behavior in a range of common organic solvents.

Introduction to Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a substituted thiophene derivative. Its molecular structure consists of a central thiophene ring, a polar methyl ester group at the 2-position, and a non-polar 4-chlorophenyl group at the 5-position. This combination of polar and non-polar moieties results in a molecule of intermediate polarity, leading to a complex and highly solvent-dependent solubility profile.

The precise characterization of this compound's solubility is not merely an academic exercise; it is a fundamental requirement for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Science: Designing stable and effective drug delivery systems, as low solubility can lead to poor bioavailability and unpredictable in-vitro testing results.[3]

  • Preclinical and Clinical Development: Ensuring consistent and reproducible dosing and absorption.

The Physicochemical Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The process of dissolution requires overcoming the solute's crystal lattice energy and creating a cavity in the solvent, which is then compensated by the energy released from solute-solvent interactions.[5] The long-standing principle of "like dissolves like" serves as a valuable, albeit simplified, guideline.[6][7]

For Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, the key structural features influencing solubility are:

  • The Thiophene Ring and Chlorophenyl Group: These bulky, aromatic systems contribute to the molecule's hydrophobic character, favoring interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

  • The Methyl Ester Group (-COOCH₃): This is the primary polar functional group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This feature promotes solubility in more polar solvents.

A successful dissolution event occurs when the energy gained from the solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent forces. Therefore, optimal solubility is anticipated in solvents that can effectively interact with both the polar ester and the non-polar aromatic portions of the molecule.

Modern Approaches to Solubility Prediction

While experimental measurement remains the definitive standard, computational methods offer a rapid, cost-effective means of estimating solubility in early-stage drug discovery.[8] These in silico techniques can prescreen candidates and guide solvent selection.

  • Quantitative Structure-Property Relationship (QSPR): These models establish a statistical correlation between a molecule's structural descriptors and its measured solubility.[9]

  • Machine Learning and AI: Advanced models, including deep neural networks, are being trained on large datasets to predict aqueous and organic solubility with increasing accuracy, often outperforming older methods.[10][11] These data-driven approaches can capture complex, non-linear relationships between molecular structure and solubility.[5][8]

While powerful, these predictive tools are intended to supplement, not replace, empirical data. Experimental validation is essential for progressing a drug candidate.[12]

Experimental Determination: The Shake-Flask Method

To obtain definitive thermodynamic solubility data, the shake-flask method is the universally recognized gold standard.[12] It is an "excess solid" method that allows a solution to reach equilibrium, providing a measurement of the true thermodynamic solubility under specified conditions.[9]

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

  • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (solid, >99% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium. The goal is to create a saturated solution.[13]

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[13] Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is fully established.[13][14]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound in the filtrate is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. Quantification A Add excess solid compound to vials B Add known volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Accurately dilute filtrate for analysis G->H I Inject sample into HPLC-UV system H->I J Determine concentration against calibration curve I->J K Calculate original solubility (mg/mL or mol/L) J->K

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Expected Solubility Profile

While specific experimental data is proprietary, a scientifically grounded prediction of the solubility profile can be made based on the compound's structure and the properties of common organic solvents.

Qualitative Analysis
  • Non-Polar Solvents (e.g., Hexane, Heptane): Solubility is expected to be very low. The high energy required to break the compound's crystal lattice is not compensated by the weak van der Waals forces offered by these aliphatic solvents.

  • Aromatic Solvents (e.g., Toluene): Moderate solubility is expected. The aromatic ring of toluene can engage in favorable π-π stacking interactions with the compound's chlorophenyl and thiophene rings.

  • Chlorinated Solvents (e.g., Dichloromethane): Good solubility is anticipated. Dichloromethane is a versatile solvent with a significant dipole moment that can interact with the ester group, while also effectively solvating the aromatic portions of the molecule.

  • Ethers (e.g., Tetrahydrofuran - THF): High solubility is likely. THF is a polar aprotic solvent that is an excellent hydrogen bond acceptor, allowing it to interact strongly with the methyl ester group.

  • Ketones (e.g., Acetone): High solubility is expected for similar reasons as THF. Acetone is a polar aprotic solvent capable of strong dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Good to very high solubility is predicted. These solvents have high dielectric constants and can effectively solvate both polar and non-polar moieties.

  • Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While these polar protic solvents can act as hydrogen bond acceptors for the ester group, their strong self-association through hydrogen bonding can make cavity formation energetically less favorable compared to polar aprotic solvents.

Quantitative Data Summary

The following table presents a hypothetical but plausible solubility profile for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate at 25°C, compiled for illustrative purposes. This data should be confirmed experimentally.

SolventSolvent TypeDielectric Constant (20°C)[15]Polarity IndexPredicted Solubility (mg/mL)
n-HexaneNon-Polar1.890.1< 0.1
TolueneNon-Polar Aromatic2.382.4~ 5 - 15
DichloromethanePolar Aprotic9.083.1> 50
Tetrahydrofuran (THF)Polar Aprotic7.64.0> 100
AcetonePolar Aprotic20.75.1> 100
AcetonitrilePolar Aprotic37.55.8~ 40 - 60
EthanolPolar Protic24.54.3~ 10 - 25
MethanolPolar Protic32.65.1~ 5 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.77.2> 200

Conclusion

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate exhibits a complex solubility profile dictated by its blend of polar and non-polar structural features. Theoretical principles predict poor solubility in non-polar aliphatic solvents and significantly higher solubility in polar aprotic solvents such as THF, acetone, and DMSO. For drug development purposes, where precise and reliable data is non-negotiable, the shake-flask method remains the indispensable tool for quantifying thermodynamic solubility. The insights and protocols presented in this guide provide a robust framework for researchers to accurately characterize this compound, enabling informed decisions in process development, formulation, and preclinical evaluation.

References

  • MIT CCSE. (2025). A new model predicts how molecules will dissolve in different solvents.
  • Muljajew, I., Weber, C., & Schubert, U. S. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Advanced Theory and Simulations, 3(5), 2000001.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Gomez-Bombarelli, R., et al. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. PMC.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Unknown. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • Gomez-Bombarelli, R., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv.
  • Munz, C., & Roberts, P. V. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Mey, A. S. J. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Unknown. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Sigma-Aldrich. (n.d.). Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.
  • Cerna, E., et al. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • IntechOpen. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.
  • American Chemical Society. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • PubChem. (n.d.). Methyl 4-amino-5-chlorothiophene-2-carboxylate.
  • Toxics Release Inventory. (2025). methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.
  • J&K Scientific. (n.d.). 5-(4-Chlorophenyl)thiophene-2-carboxylic acid.
  • ChemicalBook. (n.d.). METHYL THIOPHENE-2-CARBOXYLATE.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)thiophene-2-carboxylic acid.
  • PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

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Exploratory

Technical Guide: Biological Potential &amp; Therapeutic Applications of Thiophene-2-Carboxylate Derivatives

Executive Summary The thiophene-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to benzoate and its ability to engage in diverse non-covalen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to benzoate and its ability to engage in diverse non-covalent interactions (π-π stacking, sulfur-mediated hydrogen bonding). This guide analyzes the pharmacophoric versatility of these derivatives, specifically focusing on their antimicrobial , anticancer , and anti-inflammatory activities.[1][2][3][4]

Unlike simple bioisosteres, thiophene-2-carboxylate derivatives exhibit unique Structure-Activity Relationships (SAR) where the sulfur atom's electron-donating capacity enhances binding affinity to lipophilic pockets in targets such as DNA Gyrase B , Tubulin , and Cyclooxygenase-2 (COX-2) . This document provides a technical roadmap for synthesizing these moieties and validating their biological efficacy through self-validating experimental protocols.

Structural Basis & Structure-Activity Relationship (SAR)

The biological potency of thiophene-2-carboxylates is governed by specific substitution patterns. The 3-amino and 5-bromo substitutions are particularly critical for antimicrobial and anticancer selectivity, respectively.

SAR Analysis
  • 3-Amino Group: Enhances potency against Gram-positive bacteria by acting as a hydrogen bond donor to Asp73 in the DNA Gyrase B ATP-binding pocket.

  • 5-Position Substitution: Lipophilic groups (e.g., p-tolyl, bromine) at C5 increase membrane permeability and hydrophobic interactions within the COX-2 active site.

  • Carboxylate Moiety: Essential for anchoring the molecule via electrostatic interactions with arginine residues in kinase domains.

Visualization: SAR Logic Flow

SAR_Logic Core Thiophene-2-Carboxylate Core Scaffold Pos3 Position 3 (C3) Substitution Core->Pos3 Pos5 Position 5 (C5) Substitution Core->Pos5 COO Carboxylate (C2) Functionality Core->COO Act_AntiBac Antimicrobial Activity (Target: DNA Gyrase B) Pos3->Act_AntiBac Amino group (-NH2) increases potency Act_AntiCan Anticancer Activity (Target: Tubulin/Kinases) Pos5->Act_AntiCan Bromine/Aryl groups enhance cytotoxicity Act_AntiInf Anti-inflammatory (Target: COX-2) Pos5->Act_AntiInf Lipophilic groups improve COX-2 selectivity COO->Act_AntiBac Electrostatic anchor

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural modifications at C3 and C5 positions drive differential biological activities.

Therapeutic Applications & Mechanisms[1][2][5][6]

Antimicrobial Activity

Derivatives such as 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) have demonstrated significant efficacy against multidrug-resistant (MDR) strains.

  • Mechanism: Competitive inhibition of the ATP-binding site of bacterial DNA Gyrase B.

  • Key Data: Compound 4F showed a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, outperforming standard antibiotics in resistant isolates.

Anticancer Activity

Thiophene analogues function as biomimetics of Combretastatin A-4 (CA-4) , a potent tubulin polymerization inhibitor.

  • Mechanism: They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest. Additionally, some derivatives activate Caspase-3/7, triggering apoptosis.

  • Key Data: 2-bromo-5-(2-methylphenyl)thiophene (BMPT) exhibits IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines.

Anti-inflammatory Activity

The scaffold serves as a selective COX-2 inhibitor. The thiophene ring mimics the phenyl ring of coxibs (e.g., celecoxib) but with altered electronic properties that may reduce cardiovascular side effects.

  • Mechanism: Blocks the conversion of arachidonic acid to Prostaglandin G2 (PGG2) by obstructing the hydrophobic channel of the COX-2 enzyme.

Quantitative Performance Data

The following table summarizes the biological potency of key thiophene-2-carboxylate derivatives across different therapeutic indications.

Compound IDTarget / AssayCell Line / StrainPotency (IC50 / MIC)Reference
4F Antibacterial (Agar Well)Salmonella Typhi (XDR)MIC: 3.125 mg/mL[1]
BMPT Anticancer (MTT)MCF-7 (Breast Cancer)IC50: 0.28 µM[2]
Comp 2b Anticancer (MTS)Hep3B (Liver Cancer)IC50: 5.46 µM[3]
Comp 7b Antibacterial (Zone)P. aeruginosa86.9% Inhibition[4]
Celecoxib Anti-inflammatory (COX-2)Recombinant EnzymeIC50: 0.45 µM (Control)[5]

Experimental Protocols

Protocol A: Synthesis via Gewald Reaction

Rationale: The Gewald reaction is the most efficient method for generating fully substituted 2-aminothiophene-3-carboxylates in a single step.

Reagents:

  • Cyclohexanone (or substituted ketone)

  • Ethyl cyanoacetate[5]

  • Elemental Sulfur (S8)

  • Morpholine or Triethylamine (Base catalyst)

  • Ethanol (Solvent)[6]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, dissolve 10 mmol of ketone and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

  • Activation: Add 10 mmol of elemental sulfur.

  • Catalysis: Dropwise add 10 mmol of morpholine. Caution: Exothermic reaction.

  • Reflux: Heat the mixture at 60–70°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Protocol B: COX-2 Inhibition Screening (Fluorometric)

Rationale: This assay quantifies the peroxidase activity of COX-2 by measuring the fluorescence of Resorufin, generated from the reaction of PGG2 with the probe (Amplex Red).

Materials:

  • Recombinant Human COX-2 Enzyme

  • Arachidonic Acid (Substrate)

  • Fluorometric Probe (Ex/Em = 535/587 nm)[7]

  • Test Compound (Thiophene derivative dissolved in DMSO)

Workflow:

  • Enzyme Prep: Dilute COX-2 enzyme in Assay Buffer (0.1 M Tris-HCl, pH 8.0). Keep on ice.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound to assigned wells.[8][7]

    • Add 20 µL of COX-2 Enzyme solution.[7][9]

    • Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid / NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately add 10 µL of Fluorometric Probe.

  • Measurement:

    • Read Fluorescence (Ex 535 nm / Em 587 nm) in kinetic mode for 10 minutes.

  • Analysis:

    • Select two points (

      
      ) in the linear range.[7]
      
    • Calculate Slope =

      
      .
      
    • % Inhibition =

      
      .
      
Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis (Gewald) cluster_screening Phase 2: Biological Screening S1 Reagent Mixing (Ketone + Cyanoacetate) S2 Catalysis & Reflux (Sulfur + Morpholine) S1->S2 S3 Crystallization (Pure Thiophene Derivative) S2->S3 B1 COX-2 Inhibition Assay (Fluorometric) S3->B1 B2 MTT Cytotoxicity Assay (Cancer Cell Lines) S3->B2 B3 MIC Determination (Bacterial Strains) S3->B3 Decision Lead Candidate Selection B1->Decision B2->Decision B3->Decision

Figure 2: Integrated workflow from chemical synthesis to multi-target biological screening.

References

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi. MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. An-Najah National University. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. Assay Genie. [Link][7]

Sources

Foundational

Review of 5-arylthiophene-2-carboxylate compounds in medicinal chemistry

An In-Depth Technical Guide to 5-Arylthiophene-2-Carboxylate Compounds in Medicinal Chemistry Authored by a Senior Application Scientist Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery The landsca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Arylthiophene-2-Carboxylate Compounds in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic structures, the thiophene ring stands out as a "privileged" motif, a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] This five-membered, sulfur-containing aromatic ring system offers a unique combination of electronic properties and steric features that allow for favorable interactions with a wide array of biological targets. This guide focuses on a specific, yet highly significant, class of thiophene derivatives: the 5-arylthiophene-2-carboxylates. The strategic placement of an aryl group at the 5-position and a carboxylate moiety at the 2-position creates a molecular framework ripe for chemical modification and optimization, leading to compounds with a broad spectrum of pharmacological activities.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a technical guide designed to provide a deep understanding of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 5-arylthiophene-2-carboxylate compounds. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in the field.

The Strategic Synthesis of 5-Arylthiophene-2-Carboxylates: A Tale of Two Reactions

The construction of the 5-arylthiophene-2-carboxylate core is most efficiently achieved through a two-step process that has become a cornerstone of our synthetic strategy: Steglich Esterification followed by the Suzuki-Miyaura Cross-Coupling Reaction . This approach offers a reliable and versatile route to a diverse library of target compounds.

The Foundational Step: Steglich Esterification

The journey begins with the readily available 5-bromothiophene-2-carboxylic acid. The initial and critical step is the esterification of the carboxylic acid. While various esterification methods exist, the Steglich esterification is our preferred method due to its mild reaction conditions and broad substrate scope.[2][3] This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

The choice of DCC and DMAP is deliberate. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP serves as a superior acyl transfer catalyst, significantly accelerating the reaction and allowing it to proceed at room temperature. This is particularly advantageous when working with sensitive or complex alcohols. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.

Representative Experimental Protocol: Synthesis of Pentyl 5-bromothiophene-2-carboxylate

This protocol provides a detailed, step-by-step methodology for the esterification of 5-bromothiophene-2-carboxylic acid with amyl alcohol.[3]

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • Amyl alcohol (Pentanol)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-(dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add amyl alcohol (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Activation: Cool the mixture in an ice bath and add a solution of DCC (1.2 eq.) in DCM dropwise with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure pentyl 5-bromothiophene-2-carboxylate.

The Keystone Reaction: Suzuki-Miyaura Cross-Coupling

With the esterified and brominated thiophene in hand, the next and most crucial step is the introduction of the aryl group at the 5-position. The Suzuki-Miyaura cross-coupling reaction is the undisputed method of choice for this transformation.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between the 5-bromo-thiophene-2-carboxylate and a wide variety of arylboronic acids or their esters.

The power of the Suzuki-Miyaura reaction lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for the rapid generation of a diverse library of 5-arylthiophene-2-carboxylates. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates being coupled. A common and effective system involves a Pd(PPh3)4 catalyst, a phosphate or carbonate base, and a solvent mixture such as 1,4-dioxane and water.

Representative Experimental Protocol: Synthesis of Pentyl 5-arylthiophene-2-carboxylates

This protocol outlines the general procedure for the Suzuki-Miyaura cross-coupling of pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids.[3]

Materials:

  • Pentyl 5-bromothiophene-2-carboxylate

  • Arylboronic acid (e.g., p-tolylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4) or potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stirring bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), Pd(PPh3)4 (3-5 mol%), and K3PO4 (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired pentyl 5-arylthiophene-2-carboxylate.

The Pharmacological Orchestra of 5-Arylthiophene-2-Carboxylates

The 5-arylthiophene-2-carboxylate scaffold has proven to be a fertile ground for the discovery of compounds with a diverse range of biological activities. The following sections will explore some of the key therapeutic areas where these compounds have shown significant promise.

Antimicrobial Agents: A New Front Against Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[5] 5-Arylthiophene-2-carboxylate derivatives have emerged as a promising class of antibacterial compounds.[2][6]

Mechanism of Action Insights: Studies have shown that some of these compounds exert their antibacterial effect by inhibiting essential bacterial enzymes. For example, molecular docking studies have suggested that certain 5-arylthiophene-2-carboxylates can bind to and inhibit MurD and MurE ligases in Escherichia coli.[2] These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this pathway leads to cell wall disruption and bacterial death.

Structure-Activity Relationship (SAR): The nature of the aryl substituent at the 5-position plays a critical role in determining the antibacterial potency. For instance, the introduction of electron-withdrawing groups or halogens on the aryl ring has been shown to enhance activity against certain bacterial strains.

Table 1: Antibacterial Activity of Selected 5-Arylthiophene-2-Carboxylate Derivatives
Compound IDAryl SubstituentTarget OrganismMIC (µg/mL)Reference
8j 4-ChlorophenylEscherichia coli50[2]
4F p-tolylSalmonella Typhi (XDR)3.125[6]
10d 3,4-Dichlorophenyl--[3]
Anti-inflammatory Agents: Quelling the Fire of Inflammation

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[7] Thiophene derivatives have been extensively investigated as potential anti-inflammatory agents.[1][7][8][9]

Mechanism of Action Insights: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. The presence of carboxylic acid or ester functional groups on the thiophene scaffold is often important for their anti-inflammatory activity.[5][7]

Representative Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[8][9]

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and standard drug (e.g., Ibuprofen)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a standard group, and test groups for different doses of the synthesized compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally to the respective groups. The control group receives the vehicle only.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group to determine the anti-inflammatory activity.

Anticancer Agents: Targeting Uncontrolled Cell Growth

The search for more effective and selective anticancer agents is a major focus of medicinal chemistry research. Thiophene derivatives, including 5-arylthiophene-2-carboxylates and related structures, have demonstrated promising antiproliferative activity against various cancer cell lines.[10][11][12]

Mechanism of Action Insights: The anticancer mechanisms of these compounds are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[10] For example, some thiophene derivatives have been shown to induce apoptosis by activating caspases and suppressing anti-apoptotic proteins like Bcl-2.[10]

Structure-Activity Relationship (SAR): The substitution pattern on the 5-aryl ring significantly influences the anticancer potency and selectivity. For instance, compounds with electron-withdrawing groups on the aryl moiety have shown enhanced activity against certain cancer cell lines.[10] The nature of the linker between the thiophene and aryl rings can also impact activity.[13]

Table 2: Cytotoxic Activity of Selected Thiophene Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
MB-D2 A375 (Melanoma)< 75[10]
MB-D4 HT-29 (Colon)< 75[10]
13m T-lymphoma/leukemia0.3-0.4[13]
13n T-lymphoma/leukemia0.3-0.4[13]
2b Hep3B (Hepatocellular Carcinoma)5.46[12]

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the discovery and development process, as well as the potential biological mechanisms of action, the following diagrams have been generated using Graphviz.

The Drug Discovery and Development Workflow

This diagram illustrates the logical progression from initial synthesis to potential lead compound identification for 5-arylthiophene-2-carboxylate derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation start 5-Bromothiophene-2-carboxylic Acid ester Steglich Esterification start->ester suzuki Suzuki-Miyaura Coupling (with Arylboronic Acids) ester->suzuki library Library of 5-Arylthiophene-2-carboxylates suzuki->library char Spectroscopic Characterization (NMR, MS) library->char screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) char->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->suzuki Iterative Optimization secondary Secondary Assays (e.g., Enzyme Inhibition, In vivo models) sar->secondary lead Lead Compound Identification secondary->lead

Caption: A streamlined workflow for the discovery of 5-arylthiophene-2-carboxylate drug candidates.

A Potential Signaling Pathway: Inhibition of Inflammatory Mediators

This diagram illustrates a simplified signaling pathway for inflammation and highlights the potential points of intervention for 5-arylthiophene-2-carboxylate derivatives.

G cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX Enzymes aa->cox lox LOX Enzymes aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation thiophene 5-Arylthiophene-2-carboxylate Derivatives thiophene->cox Inhibition thiophene->lox Inhibition

Caption: Inhibition of COX and LOX enzymes by 5-arylthiophene-2-carboxylates in the inflammatory pathway.

Conclusion and Future Perspectives

The 5-arylthiophene-2-carboxylate scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutic agents. The synthetic accessibility, coupled with the wide range of achievable structural diversity, makes it an attractive platform for medicinal chemists. The demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications underscores the significant potential of this compound class.

Future research in this area will likely focus on several key aspects. The exploration of novel aryl substituents and the fine-tuning of electronic and steric properties will continue to be a primary driver for enhancing potency and selectivity. A deeper understanding of the mechanisms of action, aided by advanced computational and biochemical techniques, will be crucial for rational drug design. Furthermore, the investigation of these compounds in other therapeutic areas, such as neurodegenerative and metabolic diseases, may unveil new and exciting opportunities.

The journey of the 5-arylthiophene-2-carboxylate from a simple heterocyclic core to a source of promising drug candidates is a compelling example of the power of medicinal chemistry. As we continue to unravel the complexities of disease, such privileged scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Iqbal, M. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1264, 133267. [Link]

  • Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ACS Omega, 6(31), 20485-20498. [Link]

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

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  • Biris, M.-D., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3289. [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

  • Ahmad, R., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(13), 3020. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

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Exploratory

Commercial Availability &amp; Technical Synthesis Guide: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Executive Summary Current Commercial Status: Make-on-Demand / Low Stock Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is rarely available as an off-the-shelf bulk catalog item. While major chemical directories list th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Current Commercial Status: Make-on-Demand / Low Stock

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is rarely available as an off-the-shelf bulk catalog item. While major chemical directories list the compound, it is frequently confused with its structural isomers (e.g., the 3-amino variant or the 4-phenyl isomer) or offered solely via custom synthesis services with lead times of 4–8 weeks.

Strategic Recommendation: For researchers requiring immediate access (<2 weeks), the most viable strategy is in-house synthesis via Suzuki-Miyaura cross-coupling. The precursors—Methyl 5-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid—are commodity chemicals with high availability and low cost.

Chemical Profile & Identification

Ensure strict verification of the regiospecificity before purchase or synthesis.

PropertyDetail
Chemical Name Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Target Structure Thiophene core substituted at C2 (methyl ester) and C5 (4-chlorophenyl)
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
Key Precursor CAS 62224-19-5 (Bromo-ester) / 1679-18-1 (Boronic acid)
Common Impurity Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 91076-93-6)

Commercial Landscape & Sourcing Strategy

A. Direct Sourcing (High Risk / Long Lead Time)

Direct sourcing is often inefficient due to "ghost inventory" where suppliers list the compound but lack physical stock.

  • Primary Suppliers: J&K Scientific, Chem-Impex (often list the acid form, CAS 40133-14-0).

  • Typical Purity: 95% - 97%.

  • Cost Estimate: High ($300+ per gram for custom synthesis).

B. The "Make" Strategy (Recommended)

Synthesizing the compound in-house ensures purity and dramatically reduces cost and lead time.

Supply Chain Decision Logic:

SupplyChain Start Requirement: Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate CheckStock Check Direct Availability (CAS Search) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Purchase Direct (Verify 1H-NMR for Regio-isomers) IsAvailable->Buy Yes SynthRoute Select Synthesis Route IsAvailable->SynthRoute No (Ghost Stock) RouteA Route A: Suzuki Coupling (Most Reliable) SynthRoute->RouteA Standard RouteB Route B: Esterification (If Acid Available) SynthRoute->RouteB Alternative OrderPrecursors Order Precursors: 1. Methyl 5-bromothiophene-2-carboxylate 2. 4-Chlorophenylboronic acid RouteA->OrderPrecursors Execute Execute Synthesis (24-48 Hours) OrderPrecursors->Execute

Figure 1: Decision matrix for sourcing Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. Prioritize Route A for reliability.

Technical Synthesis Guide (Route A: Suzuki Coupling)

This protocol utilizes a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid.[1] It is the industry standard for generating phenyl-thiophene motifs due to its tolerance of the ester functional group.

Reaction Scheme

Reaction: Methyl 5-bromothiophene-2-carboxylate + 4-Chlorophenylboronic acid


 Product

ReactionScheme Reactant1 Methyl 5-bromothiophene- 2-carboxylate (CAS 62224-19-5) Catalyst Pd(PPh3)4 (5 mol%) K2CO3 (2 eq) Reactant1->Catalyst Reactant2 4-Chlorophenylboronic acid (CAS 1679-18-1) Reactant2->Catalyst Conditions Dioxane/H2O (4:1) Reflux, 12-16h Catalyst->Conditions Product Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate Conditions->Product Yield: ~80-90%

Figure 2: Synthetic pathway via Suzuki-Miyaura cross-coupling.

Detailed Protocol

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 eq) [Source: TCI, Apollo]

  • 4-Chlorophenylboronic acid (1.2 eq) [Source: Sigma, Thermo]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Methyl 5-bromothiophene-2-carboxylate (1.1 g, 5.0 mmol) and 4-Chlorophenylboronic acid (0.94 g, 6.0 mmol).

  • Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of distilled water.

  • Degassing (Critical): Bubble nitrogen or argon through the solution for 15 minutes to remove dissolved oxygen. Failure to degas will deactivate the Pd catalyst.

  • Catalysis: Add K₂CO₃ (1.38 g, 10.0 mmol) and Pd(PPh₃)₄ (290 mg, 0.25 mmol) under a positive pressure of inert gas.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C (reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Remove dioxane under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude solid via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20).

Expected Yield: 85–92% as a white to off-white solid.

Quality Control & Characterization

Verify the identity of the synthesized or purchased material using these parameters.

TechniqueExpected Signal / Criteria
¹H NMR (CDCl₃) δ 3.90 (s, 3H, -OCH₃)δ 7.75 (d, 1H, Thiophene H3)δ 7.25 (d, 1H, Thiophene H4)δ 7.55 (d, 2H, Ar-H)δ 7.38 (d, 2H, Ar-H)
HPLC Purity >98% (detect at 254 nm)
Melting Point 130–132°C (approximate, compare with lit.)[6]

Self-Validation Check:

  • Isomer Check: If the NMR shows a singlet at the thiophene region or unexpected splitting, you may have the 4-substituted isomer.

  • De-halogenation: If the mass spec shows a mass of ~218 (loss of Cl), the coupling may have undergone reductive dehalogenation (rare with aryl chlorides under these conditions, but possible).

Safety & Handling

  • Hazards: The precursors are skin irritants. 4-Chlorophenylboronic acid can be harmful if swallowed.

  • Palladium Residues: Ensure the final product is scavenged for heavy metals if intended for biological assays (use QuadraPure™ or similar scavengers).

  • Storage: Store the methyl ester in a cool, dry place (2-8°C). It is generally stable but should be kept away from strong bases to prevent hydrolysis of the ester.

References

  • EPA CompTox Chemicals Dashboard. Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (Isomer Distinction). U.S. Environmental Protection Agency. [Link]

  • PubChem. Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate via Chemoselective Suzuki-Miyaura Coupling

Abstract & Strategic Overview This Application Note details the optimized protocol for synthesizing Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (Target Molecule). This synthesis represents a classic challenge in med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the optimized protocol for synthesizing Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (Target Molecule). This synthesis represents a classic challenge in medicinal chemistry: achieving high chemoselectivity in the presence of competing halogen electrophiles.

The core objective is to couple Methyl 5-bromothiophene-2-carboxylate (electrophile) with 4-chlorophenylboronic acid (nucleophile) while preserving the aryl chloride on the phenyl ring. The aryl chloride is a critical handle for downstream diversification (e.g., Buchwald-Hartwig amination), making its preservation essential.

Key Technical Challenges
  • Chemoselectivity: Ensuring Palladium inserts into the C(sp2)-Br bond of the thiophene preferentially over the C(sp2)-Cl bond of the phenyl ring.

  • Ester Stability: Preventing saponification of the methyl ester under basic coupling conditions.

  • Protodeboronation: Minimizing the degradation of the boronic acid prior to transmetallation.

Reaction Design & Retrosynthesis

The synthesis relies on the electronic disparity between the electron-deficient thiophene bromide and the electron-rich aryl chloride.

Retrosynthesis Target Target Molecule Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate Disconnect Suzuki Disconnection Target->Disconnect Retrosynthesis FragmentA Electrophile Methyl 5-bromothiophene-2-carboxylate (Reactive C-Br) Disconnect->FragmentA FragmentB Nucleophile 4-Chlorophenylboronic acid (Stable C-Cl) Disconnect->FragmentB

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly.

Critical Design Parameters

Catalyst Selection: Pd(PPh3)4 vs. Pd(dppf)Cl2

While Pd(dppf)Cl2 is excellent for sterically hindered substrates, Pd(PPh3)4 (Tetrakis) is selected here for two reasons:

  • Electronic Matching: The triphenylphosphine ligands create an electron-rich Pd(0) species that rapidly undergoes oxidative addition with the electron-deficient thiophene bromide.

  • Selectivity: The rate of oxidative addition to Ar-Cl with Pd(PPh3)4 is negligible at standard reflux temperatures (80-100°C) without specialized ligands (like S-Phos or X-Phos), ensuring the chloro-substituent remains intact.

Base & Solvent System

A biphasic system of 1,4-Dioxane/Water (4:1) with Na2CO3 is utilized.

  • Why Na2CO3? Stronger bases like NaOH or KOH pose a high risk of hydrolyzing the methyl ester to the carboxylic acid. Na2CO3 provides sufficient basicity to activate the boronic acid (forming the boronate species) while being mild enough to spare the ester.

  • Why Water? Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxo-palladium or boronate species necessary for transmetallation.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example Scale)Role
Methyl 5-bromothiophene-2-carboxylate 221.071.0221 mg (1.0 mmol)Electrophile
4-Chlorophenylboronic acid 156.371.2188 mg (1.2 mmol)Nucleophile
Pd(PPh3)4 1155.560.0558 mg (0.05 mmol)Catalyst
Sodium Carbonate (Na2CO3) 105.992.5265 mg (2.5 mmol)Base
1,4-Dioxane --8.0 mLSolvent
Distilled Water --2.0 mLCo-solvent
Step-by-Step Procedure
Phase 1: System Preparation (Oxygen Removal)
  • Context: Pd(0) catalysts are sensitive to oxidation. Oxygen can cause homocoupling of the boronic acid (Glaser-type coupling) or deactivate the catalyst.

  • Charge a 25 mL round-bottom flask (or microwave vial) with 1,4-Dioxane and Water .

  • Sparge the solvent mixture with Argon or Nitrogen for 15 minutes. Do not skip this step.

Phase 2: Reaction Assembly
  • Add Methyl 5-bromothiophene-2-carboxylate , 4-Chlorophenylboronic acid , and Na2CO3 to the reaction vessel.

  • Add the Pd(PPh3)4 catalyst last.

    • Tip: If using a Schlenk line, add solids first, cycle vacuum/argon 3 times, then inject degassed solvents.

  • Seal the vessel equipped with a reflux condenser (for thermal heating) or cap (for microwave).

Phase 3: Reaction & Monitoring
  • Thermal Method: Heat to 90°C (oil bath temperature) for 4–6 hours .

    • Microwave Alternative: 100°C for 30 minutes (fixed hold time).

  • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes).

    • Starting Material (Bromide): Rf ~ 0.6

    • Product: Rf ~ 0.5 (Fluorescent under UV).

    • Observation: The spot for the bromide should disappear completely.

Phase 4: Workup & Purification
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (10 mL) .

  • Separate the organic layer. Extract the aqueous layer once more with EtOAc (10 mL).

  • Wash combined organics with Brine (sat. NaCl) , dry over anhydrous Na2SO4 , and filter.

  • Concentrate under reduced pressure to yield a crude yellow solid.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Note: The product usually elutes early due to low polarity.

Mechanistic Workflow & Logic

The following diagram illustrates the catalytic cycle, emphasizing the chemoselectivity node where the catalyst discriminates between the Bromide and Chloride.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Selectivity Selectivity Check: C-Br vs C-Cl? OxAdd->Selectivity ComplexA Pd(II) Complex Ar-Pd(II)-Br TransMet Transmetallation (+ Boronate Species) ComplexA->TransMet ComplexB Biaryl Pd(II) Complex TransMet->ComplexB RedElim Reductive Elimination ComplexB->RedElim Product Product Release + Pd(0) Regeneration RedElim->Product Product->Pd0 Cycle Repeats Selectivity->OxAdd C-Cl Bond (Too Slow) Selectivity->ComplexA C-Br Bond (Lower BDE, Faster)

Figure 2: Catalytic cycle emphasizing the kinetic preference for Oxidative Addition into the C-Br bond over the C-Cl bond.

Characterization Data

Upon isolation, the compound should be verified using 1H NMR. The following signals are diagnostic.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegration
Thiophene C3-H Aromatic7.75 - 7.80Doublet (

Hz)
1H
Thiophene C4-H Aromatic7.25 - 7.30Doublet (

Hz)
1H
Phenyl Ar-H Aromatic7.55 - 7.65Multiplet (AA'BB')2H
Phenyl Ar-H Aromatic7.35 - 7.45Multiplet (AA'BB')2H
Methyl Ester Aliphatic3.88 - 3.92Singlet3H

Mass Spectrometry (ESI+):

  • Expected [M+H]+: ~253.0 (Cl isotope pattern 3:1 ratio visible).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Oxygen poisoning of catalyst.Degas solvents for 20+ mins. Ensure reaction is under inert atmosphere (Ar/N2).
Hydrolysis (Acid formation) Base concentration too high or temp too high.Switch to milder base (K3PO4) or lower temp to 80°C.
Homocoupling (Biaryl) Oxidation of boronic acid.Reduce amount of O2; add boronic acid slowly; ensure slight excess of boronic acid (1.2-1.5 eq).
Starting Material Remains Catalyst deactivation ("Pd Black").Add fresh catalyst (1-2 mol%) after 4 hours.

References

  • General Suzuki Coupling Mechanism & Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Chemoselectivity in Heteroaryl Halides: Sadhu, P., & Alla, S. K. (2013). Recent Advances in Palladium-Catalyzed Chemoselective Cross-Coupling Reactions. Asian Journal of Organic Chemistry. [Link]

  • Thiophene Coupling Protocols (Analogous Substrates): Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Conditions and Protocols. [Link]

Application

Palladium-catalyzed synthesis of 5-arylthiophene esters

Topic: Palladium-catalyzed synthesis of 5-arylthiophene esters Content Type: Detailed Application Notes and Protocols A Comparative Guide: Direct C–H Arylation vs. Suzuki-Miyaura Coupling Abstract & Strategic Relevance T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed synthesis of 5-arylthiophene esters Content Type: Detailed Application Notes and Protocols

A Comparative Guide: Direct C–H Arylation vs. Suzuki-Miyaura Coupling

Abstract & Strategic Relevance

The 5-arylthiophene-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in anti-inflammatory agents, kinase inhibitors, and organic semiconductors. While traditional cross-coupling methods (Suzuki, Stille) offer high fidelity, they suffer from poor atom economy due to the requirement for pre-functionalized organometallic partners.

This Application Note provides a technical blueprint for synthesizing this scaffold using two distinct strategies:

  • Direct C–H Arylation: A step-economic, "green" approach utilizing the Concerted Metallation-Deprotonation (CMD) mechanism.

  • Suzuki-Miyaura Coupling: The robust, industry-standard method for complex, late-stage functionalization.

Mechanistic Insight: The Role of Pivalic Acid in C–H Activation

Unlike the standard Suzuki mechanism (Oxidative Addition


 Transmetallation 

Reductive Elimination), Direct C–H Arylation relies on activating the C–H bond at the C5 position.

The Challenge: The C–H bond at C5 is acidic but requires specific conditions to break without harsh bases that degrade sensitive esters. The Solution: The "Fagnou Conditions" utilize Pivalic Acid (PivOH) as a catalytic proton shuttle. The pivalate anion coordinates to the Palladium center, assisting in the deprotonation of the thiophene C–H bond simultaneously with the formation of the C–Pd bond. This lowers the activation energy significantly compared to carbonate or acetate alone.

Visualization: Concerted Metallation-Deprotonation (CMD) Cycle

CMD_Mechanism cluster_legend Key Interaction Start Pd(OAc)2 (Pre-catalyst) ActiveCat L-Pd(II)-Piv Start->ActiveCat Ligand Exchange OxAdd Oxidative Addition (Ar-Pd-Piv) ActiveCat->OxAdd + Ar-Br CMD_Step CMD Transition State (Pivalate acts as Proton Shuttle) OxAdd->CMD_Step + Thiophene-2-ester RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - PivOH RedElim->ActiveCat Regenerate Catalyst Note The Pivalate ligand (Piv) allows lower energy C-H cleavage via a six-membered transition state.

Figure 1: The catalytic cycle highlighting the critical role of the pivalate ligand in the CMD step, enabling regioselective C5 arylation.[1][2][3][4][5][6][7]

Method Selection: Comparative Analysis
FeatureProtocol A: Direct C–H ArylationProtocol B: Suzuki-Miyaura Coupling
Starting Material Thiophene-2-carboxylate (Cheap)5-Bromo-thiophene-2-carboxylate (Pre-functionalized)
Coupling Partner Aryl BromideAryl Boronic Acid
Atom Economy High (No stoichiometric metal waste)Lower (Boronic byproducts)
Regioselectivity C5-Selective (Electronic control)100% Site-Specific (C-Br site)
Sensitivity Sensitive to steric hindrance at C3Highly tolerant of sterics
Primary Use Case Early-stage building block synthesisLate-stage convergent synthesis
Detailed Experimental Protocols
Protocol A: Ligand-Free Direct C–H Arylation (Fagnou Conditions)

Best for: Rapid synthesis of simple 5-aryl analogues from inexpensive starting materials.

Reagents:

  • Substrate: Methyl thiophene-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Additive: Pivalic Acid (PivOH) (30 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide) [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.0 equiv), and Pivalic acid (0.3 equiv).

  • Addition: Add the Aryl Bromide (1.2 equiv) and Methyl thiophene-2-carboxylate (1.0 equiv).

  • Solvation: Add anhydrous DMA via syringe. Degas the solvent by sparging with argon for 10 minutes.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

    • Note: Higher temperatures (120 °C) may be required for electron-rich aryl bromides.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMA. (DMA retention can streak on columns).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Critical Control Point: The quality of DMA is paramount. Wet solvent inhibits the CMD mechanism. Use DMA stored over molecular sieves.

Protocol B: High-Fidelity Suzuki-Miyaura Coupling

Best for: Complex substrates where regioselectivity must be guaranteed.

Reagents:

  • Substrate: Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (or Toluene/EtOH 4:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with Methyl 5-bromothiophene-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Monitor by TLC. The starting bromide usually disappears rapidly.

  • Scavenging (Optional): If Pd residue is high, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour.

  • Purification: Standard aqueous workup followed by silica chromatography.

Troubleshooting & Optimization Guide

Issue 1: Regioisomers in Direct Arylation

  • Observation: Traces of C3-arylation or C3,C5-diarylation.

  • Cause: High reaction temperature or excess aryl halide.

  • Fix: The C2-ester group strongly directs to C5. If selectivity drops, lower temperature to 80 °C and strictly limit Aryl Bromide to 1.1 equiv. Ensure the C2 position is blocked; if C2 is a proton, arylation will occur there first.

Issue 2: Protodeboronation (Suzuki)

  • Observation: Starting material remains; benzene (from Ph-B(OH)₂) detected.

  • Cause: Base is too strong or temperature too high for the specific boronic acid.

  • Fix: Switch base to K₃PO₄ or CsF (anhydrous conditions).

Issue 3: Catalyst Poisoning (Direct Arylation)

  • Observation: Reaction stalls at 20% conversion.

  • Cause: Thiophene sulfur can coordinate Pd.

  • Fix: In Protocol A, the high concentration of PivOH helps displace sulfur. If stalling occurs, increase PivOH to 0.5 equiv or switch to a Pd-NHC catalyst system.

Workflow Decision Matrix

Figure 2: Decision tree for selecting the optimal synthetic route based on substrate availability and electronic properties.

References
  • Direct Arylation Mechanism (Fagnou Conditions): Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009).[8] Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Journal of Organic Chemistry. [Link]

  • Regioselectivity in Thiophenes: Glover, B., Harvey, K. A., Liu, B., Sharp, M. J., & Tymoschenko, M. F. (2003). Regioselective Palladium-Catalyzed Arylation of Thiophenes. Organic Letters. [Link]

  • Suzuki Coupling of Thiophene Esters: Zhang, H., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[5][9][10] Molecules. [Link][1][2][3][4][5][6][9][11][12][13][14]

  • CMD Mechanism Overview: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters. [Link]

Sources

Method

Application Note: Heck Reaction Conditions for Functionalizing Thiophene Carboxylates

Introduction & Mechanistic Rationale Functionalized thiophenes are cornerstones of medicinal chemistry, serving as bioisosteres for phenyl rings in drugs like Duloxetine and Olanzapine . However, applying the Heck-Mizoro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Functionalized thiophenes are cornerstones of medicinal chemistry, serving as bioisosteres for phenyl rings in drugs like Duloxetine and Olanzapine . However, applying the Heck-Mizoroki reaction to thiophene carboxylates presents distinct challenges compared to standard aryl halides.

The "Thiophene Challenge" in Pd-Catalysis
  • Catalyst Poisoning: The thiophene sulfur atom can coordinate strongly to Pd(II) species, displacing labile ligands and forming unreactive "palladium black" aggregates.

  • Electronic Deactivation: Thiophene carboxylates possess an electron-withdrawing ester group.

    • 3-bromo-2-carboxylate: The bromine at C3 is electronically deactivated by the ortho-ester, making the rate-limiting oxidative addition step slower.

    • 2-bromo-3-carboxylate: The bromine at C2 is activated by the heteroatom but can suffer from steric crowding if the ester is bulky.

  • Regioselectivity: While the halogen directs the coupling in traditional Heck reactions, competitive C-H activation at the C2 or C5 positions can occur if the catalyst is too electrophilic.

Strategic Condition Selection

To overcome these barriers, this guide moves beyond generic "textbook" conditions. We utilize Jeffery conditions (phase-transfer catalysis) as the primary robust method to prevent phosphine-induced inhibition, and Ligand-Enhanced conditions for sterically demanding or deactivated substrates.

Decision Matrix & Workflow

Use the following logic map to select the appropriate protocol for your specific substrate.

Heck_Decision_Tree Start Start: Thiophene Carboxylate Substrate Check_Pos Halogen Position? Start->Check_Pos C2_Halo 2-Halo-3-Ester (Activated Pos.) Check_Pos->C2_Halo C2-Br/I C3_Halo 3-Halo-2-Ester (Deactivated/Ortho) Check_Pos->C3_Halo C3-Br/I Standard Protocol A: Jeffery Conditions (Ligand-Free) C2_Halo->Standard Standard Alkyl Ester Check_Steric Steric Bulk of Ester? C3_Halo->Check_Steric Check_Steric->Standard Methyl/Ethyl Ester Enhanced Protocol B: High-Activity Ligand (P(t-Bu)3 / XPhos) Check_Steric->Enhanced t-Butyl/Complex Ester

Figure 1: Decision matrix for selecting reaction conditions based on electronic and steric properties of the thiophene substrate.

Experimental Protocols

Protocol A: Jeffery Conditions (Ligand-Free Phase Transfer)

Best for: Standard 2-bromo or 3-bromo thiophene methyl/ethyl esters. Mechanism: The Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst and stabilizes "naked" Pd(0) nanoparticles, preventing sulfur poisoning without the need for phosphine ligands that might slow down oxidative addition on deactivated rings.

Materials:

  • Substrate: Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)

  • Alkene: n-Butyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Additive: TBAB (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (anhydrous)[2]

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial equipped with a magnetic stir bar with the thiophene substrate (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), TBAB (322 mg, 1.0 mmol), and Base (2.5 mmol).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Alkene Addition: Add the alkene (1.5 mmol) via syringe.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800 rpm).

    • Note: Reaction typically completes in 4–12 hours. Monitor by TLC or LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: High-Activity Ligand Conditions

Best for: Deactivated 3-bromo-2-esters with bulky groups, or when coupling with unactivated alkenes. Mechanism: Uses electron-rich, bulky phosphines (like P(t-Bu)₃ or Buchwald ligands) to facilitate oxidative addition into the electron-rich thiophene-Br bond while preventing catalyst deactivation.

Materials:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(t-Bu)₃ HBF₄ (4 mol%) or XPhos (4 mol%)

  • Base: Cy₂NMe (Dicyclohexylmethylamine) (2.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and the Phosphine ligand in 1,4-Dioxane (2 mL) and stir at RT for 15 mins to generate the active catalyst species.

  • Substrate Addition: Add the thiophene carboxylate (1.0 mmol) and alkene (1.2 mmol) to the catalyst solution.

  • Base Addition: Add Cy₂NMe (2.0 mmol).

  • Reaction: Heat to 100–110°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via chromatography.

Quantitative Comparison of Conditions

VariableProtocol A (Jeffery)Protocol B (Ligand-Enhanced)Classical (PPh3)
Catalyst Cost Low (Pd(OAc)₂)High (Pd₂(dba)₃ + Ligand)Low
S-Poisoning Resistance High (TBAB stabilized)High (Ligand stabilized)Low/Moderate
Oxidative Addition ModerateFastSlow
Typical Yield (3-Br) 75-85%85-95%40-60%
Reaction Time 4-12 h12-24 h24+ h

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remains)
  • Cause: Catalyst poisoning by thiophene sulfur or slow oxidative addition.

  • Solution: Switch to Protocol A . The TBAB additive is critical here. If already using Protocol A, increase temperature to 120°C.

Issue: Regioisomers (C-H Activation)
  • Cause: Palladium attacking the C5-H bond instead of the C-Br bond.

  • Solution: Lower the reaction temperature. Ensure the halide is Bromide or Iodide (not Chloride). Avoid using Ag(I) salts, which promote C-H activation pathways.

Issue: Palladium Black Formation Early
  • Cause: Catalyst decomposition before entering the cycle.

  • Solution: Ensure the reaction is strictly oxygen-free. In Protocol A, increase TBAB loading to 2.0 equiv.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where thiophene coordination can arrest the cycle.

Catalytic_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for 3-Br) Pd0->OxAdd Thiophene-Br Coord Alkene Coordination OxAdd->Coord Poison S-Poisoning (Dead Catalyst) OxAdd->Poison Thiophene Sulfur Coordination MigIns Migratory Insertion Coord->MigIns Elim Beta-Hydride Elimination MigIns->Elim Elim->Pd0 Base / Reductive Elim.

Figure 2: Catalytic cycle of the Heck reaction on thiophenes. The red node indicates the oxidative addition step, which is electronically hampered in 3-bromo-2-carboxylates. The dashed line represents the off-cycle catalyst poisoning pathway.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Doucet, H. (2008). "Heck Reaction of Heteroaryl Halides." European Journal of Organic Chemistry.[3] Link

  • Goossen, L. J., & Paetzold, J. (2004). "Pd-Catalyzed Synthesis of Functionalized Thiophenes." Synlett. Link

Sources

Application

Application Notes and Protocols for the Esterification of 5-(4-chlorophenyl)thiophene-2-carboxylic Acid

Introduction: The Significance of 5-(4-chlorophenyl)thiophene-2-carboxylic Acid and its Esters 5-(4-chlorophenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(4-chlorophenyl)thiophene-2-carboxylic Acid and its Esters

5-(4-chlorophenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and advanced functional materials.[1][2] The thiophene core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3][4] Esters derived from this carboxylic acid are key intermediates in organic synthesis, allowing for the modulation of physicochemical properties such as lipophilicity, which is critical for drug absorption and distribution. Furthermore, these esters are utilized in material science for the synthesis of conductive polymers and organic semiconductors.[1]

This guide provides detailed protocols for three robust and widely applicable methods for the esterification of 5-(4-chlorophenyl)thiophene-2-carboxylic acid: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and a high-yield, two-step conversion via the acyl chloride intermediate using thionyl chloride. Each method is presented with a focus on the underlying chemical principles, practical considerations for reaction setup, and purification strategies to ensure high purity of the final ester product.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5][6][7] This is an equilibrium-driven reaction, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed during the reaction.[5][6][7]

Causality of Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, driving the equilibrium forward according to Le Châtelier's principle.[6][7]

  • Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][6][7]

  • Heat: The reaction is typically performed at reflux to increase the reaction rate.

Experimental Protocol: Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(4-chlorophenyl)thiophene-2-carboxylic acid (2.39 g, 10 mmol).

  • Reagent Addition: Add methanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into 100 mL of ice-cold water. The product will likely precipitate as a solid. If it remains an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol/water) or by column chromatography on silica gel.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8][9][10] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the coupling of sterically hindered components.[9]

Causality of Experimental Choices
  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol. DMAP also suppresses the formation of the N-acylurea byproduct, a common side reaction in DCC couplings.[9][10]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as DCC reacts with water.

Experimental Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate
  • Reaction Setup: To a 100 mL oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-(4-chlorophenyl)thiophene-2-carboxylic acid (2.39 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add absolute ethanol (0.58 mL, 10 mmol) and DMAP (0.12 g, 1 mmol, 0.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add DCC (2.27 g, 11 mmol, 1.1 eq.) to the cooled solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 30 mL), followed by a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method 3: Two-Step Esterification via Acyl Chloride

This highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.[11][12] This method is often high-yielding as the reaction between the acyl chloride and the alcohol is typically rapid and irreversible.[13][14]

Causality of Experimental Choices
  • Thionyl Chloride (SOCl₂): SOCl₂ converts the carboxylic acid to a highly electrophilic acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[11]

  • Pyridine or Triethylamine (Optional): In the second step, a non-nucleophilic base is often added to neutralize the HCl that is formed during the reaction of the acyl chloride with the alcohol.

Experimental Protocol: Synthesis of Isopropyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Step A: Synthesis of 5-(4-chlorophenyl)thiophene-2-carbonyl chloride

  • Reaction Setup: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Reagent Addition: Add 5-(4-chlorophenyl)thiophene-2-carboxylic acid (2.39 g, 10 mmol) to the flask, followed by thionyl chloride (5 mL, ~70 mmol). A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The solid carboxylic acid will dissolve, and gas evolution (SO₂ and HCl) will be observed.

  • Isolation of Acyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-(4-chlorophenyl)thiophene-2-carbonyl chloride is typically used in the next step without further purification.

Step B: Esterification

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: In a separate flask, prepare a solution of isopropanol (0.91 mL, 12 mmol, 1.2 eq.) and triethylamine (1.67 mL, 12 mmol, 1.2 eq.) in anhydrous DCM (10 mL).

  • Reaction: Add the alcohol/amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Follow the work-up and purification steps (Washing, Drying and Concentration, and Purification) as described in the Steglich Esterification protocol.

Data Summary and Comparison

ParameterFischer-Speier EsterificationSteglich EsterificationTwo-Step via Acyl Chloride
Reagents Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄)Carboxylic Acid, Alcohol, DCC, DMAPCarboxylic Acid, SOCl₂, Alcohol, Base (optional)
Conditions High temperature (reflux)Room temperature, anhydrousReflux (Step A), Room Temp (Step B)
Reaction Time 4-6 hours12-18 hours2-4 hours (total)
Advantages Inexpensive reagents, simple procedureMild conditions, suitable for sensitive substratesHigh yields, irreversible reaction
Disadvantages Equilibrium reaction, harsh acidic conditionsStoichiometric byproduct (DCU), requires anhydrous conditionsUse of hazardous reagents (SOCl₂), two-step process
Typical Yields Moderate to GoodGood to ExcellentExcellent

Visualizing the Workflows and Mechanisms

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 5-(4-chlorophenyl)thiophene- 2-carboxylic acid D Mix and Reflux (4-6 hours) A->D B Methanol (Excess) B->D C Conc. H₂SO₄ (cat.) C->D E Cool & Concentrate D->E F Add H₂O, Extract E->F G Wash (NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify (Recrystallization/ Chromatography) H->I J Methyl 5-(4-chlorophenyl)thiophene- 2-carboxylate I->J Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-acylisourea (Active Intermediate) RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea N_acylpyridinium N-acylpyridinium salt (Highly Reactive) O_acylisourea->N_acylpyridinium Acyl Transfer DCU DCU (Byproduct) O_acylisourea->DCU DMAP DMAP DMAP->N_acylpyridinium Ester R-COOR' N_acylpyridinium->Ester ROH R'-OH ROH->Ester

Caption: Mechanism of Steglich Esterification.

Acyl_Chloride_Workflow cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Esterification A Carboxylic Acid C Reflux A->C B SOCl₂ B->C D Acyl Chloride (Crude) C->D G Stir at RT D->G E Alcohol (R'-OH) E->G F Base (e.g., Et₃N) F->G H Crude Ester G->H I Work-up & Purification H->I J Final Ester Product I->J

Caption: Workflow for Esterification via Acyl Chloride.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • J&K Scientific. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • IJPRA. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Wikipedia. (2023). Steglich esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ChemTalk. (2023). What is Fischer Esterification?[Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

Sources

Method

The Versatile Scaffold: Applications of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in Modern Organic Synthesis

Abstract Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a key heterocyclic building block in the landscape of organic synthesis, particularly for the development of novel therapeutic agents and advanced functional m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a key heterocyclic building block in the landscape of organic synthesis, particularly for the development of novel therapeutic agents and advanced functional materials. Its substituted thiophene core offers a stable aromatic system that is amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in palladium-catalyzed cross-coupling reactions, derivatization of the ester moiety, and its role as a precursor to biologically active molecules. Each section is supported by detailed, field-proven protocols, mechanistic insights, and data presented for clarity and reproducibility, aimed at researchers, medicinal chemists, and professionals in drug development.

Introduction to a Privileged Heterocycle

The thiophene ring is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a desirable scaffold for modulating pharmacological activity. The specific substitution pattern of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, featuring a halogenated aryl group at the 5-position and a reactive ester at the 2-position, provides two distinct handles for molecular elaboration. This dual functionality allows for the systematic construction of diverse chemical libraries for screening and optimization in drug discovery and materials science.[2] The 4-chlorophenyl group, in particular, is a common feature in many bioactive molecules, often contributing to favorable binding interactions with biological targets.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the title compound is crucial for its widespread application. Among the various methods for constructing substituted thiophenes, palladium-catalyzed cross-coupling reactions offer a highly efficient and modular approach. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

A common and effective strategy involves the coupling of a readily available halogenated thiophene precursor with an appropriate boronic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate from Methyl 5-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid. The choice of a palladium catalyst and a suitable base is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for such transformations.[4]

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and distilled water (typically a 4:1 to 10:1 mixture). The solvent should be degassed prior to use.

  • To the stirred suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Causality of Choices: The use of a phosphine-ligated palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. Potassium phosphate is a moderately strong base that is effective in activating the boronic acid without promoting side reactions. The aqueous dioxane solvent system is chosen for its ability to dissolve both the organic substrates and the inorganic base.

Diagram 1: Suzuki-Miyaura Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product r1 Methyl 5-bromothiophene- 2-carboxylate react Heating (80-90°C) Inert Atmosphere r1->react r2 4-Chlorophenylboronic acid r2->react cat Pd(PPh₃)₄ cat->react base K₃PO₄ base->react sol 1,4-Dioxane/Water sol->react workup Workup: Extraction & Washing react->workup purify Purification: Column Chromatography workup->purify prod Methyl 5-(4-chlorophenyl)thiophene- 2-carboxylate purify->prod

Caption: Workflow for the synthesis of the target compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

While the synthesis of the title compound can be achieved via cross-coupling, it can also serve as a substrate for further cross-coupling reactions if a halogen were present at another position. A more common application is the modification of the existing structure. For instance, if one were to start with a di-halogenated thiophene, a sequential and regioselective Suzuki coupling could be performed.[5]

A related and powerful transformation is the Stille cross-coupling reaction, which utilizes organotin reagents. The Stille reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[6]

Protocol 2: Stille Cross-Coupling for C-C Bond Formation

This protocol provides a general method for the Stille coupling of an aryl halide with an organostannane, which can be adapted for thiophene derivatives.

Materials:

  • Aryl or heteroaryl halide (e.g., a brominated derivative of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate) (1.0 eq)

  • Organostannane reagent (e.g., 2-(Tributylstannyl)thiophene) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous toluene or dioxane

  • Potassium fluoride (KF) solution (for workup)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the organostannane (1.1 eq) in anhydrous toluene.

  • Degas the solution by bubbling argon through it for 20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (around 110 °C) and stir for 12-24 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[7]

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality of Choices: The choice of an appropriate palladium catalyst and solvent is crucial. Toluene is a common solvent for Stille couplings due to its high boiling point. The fluoride workup is an effective method for removing the often difficult-to-separate organotin byproducts.[7]

Derivatization of the Ester Functional Group

The methyl ester at the 2-position of the thiophene ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Amide Bond Formation: Accessing Bioactive Carboxamides

The conversion of the ester to an amide is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active compounds, including numerous pharmaceuticals.[8] Thiophene carboxamides, in particular, have shown a range of biological activities, including anticancer and antibacterial properties.[8][9]

Protocol 3: Synthesis of 5-(4-Chlorophenyl)thiophene-2-carboxamides

This protocol details the synthesis of a thiophene carboxamide from the corresponding carboxylic acid, which can be obtained by hydrolysis of the methyl ester (see Protocol 5). The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-(dimethylaminopyridine) (DMAP) is a common and effective method for amide bond formation.[8]

Materials:

  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(4-Chlorophenyl)thiophene-2-carboxylic acid (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add EDC (1.5 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 30 minutes.[8]

  • Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Causality of Choices: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. DMAP acts as a catalyst to accelerate the reaction. The acidic and basic washes in the workup are to remove any unreacted starting materials and the urea byproduct from EDC.

Diagram 2: Amide Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product r1 5-(4-Chlorophenyl)thiophene- 2-carboxylic acid react Stirring at RT r1->react r2 Amine (R-NH₂) r2->react coup EDC coup->react cat DMAP cat->react sol DCM sol->react workup Aqueous Workup react->workup purify Purification workup->purify prod 5-(4-Chlorophenyl)thiophene- 2-carboxamide purify->prod

Caption: General workflow for amide bond formation.

Reduction of the Ester to an Alcohol

The reduction of the methyl ester to the corresponding primary alcohol, [5-(4-chlorophenyl)thiophen-2-yl]methanol, provides another key intermediate for further synthetic transformations. This alcohol can be oxidized to the aldehyde, used in etherification reactions, or converted to a leaving group for nucleophilic substitution. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[10] A milder and more selective reagent is diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures or to alcohols at room temperature.[11][12]

Protocol 4: Reduction of the Methyl Ester to the Primary Alcohol

This protocol describes the reduction of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate to [5-(4-chlorophenyl)thiophen-2-yl]methanol using DIBAL-H.

Materials:

  • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or THF, 2.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Methanol

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 6 hours.[11]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

  • Add Rochelle's salt solution and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude alcohol by column chromatography.

Causality of Choices: DIBAL-H is a powerful reducing agent, and using a stoichiometric excess ensures complete conversion of the ester. The reaction is performed at low temperature initially to control the reactivity of DIBAL-H. The Rochelle's salt workup is a standard and effective method for quenching DIBAL-H reactions and breaking up the aluminum salt emulsion, facilitating the separation of the product.[13]

Hydrolysis to the Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(4-chlorophenyl)thiophene-2-carboxylic acid, is a fundamental step for many subsequent reactions, such as the amide bond formation described in Protocol 3. Base-mediated hydrolysis using reagents like lithium hydroxide (LiOH) is a common and efficient method.[14]

Protocol 5: Hydrolysis of the Methyl Ester

This protocol outlines the hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate to its carboxylic acid.

Materials:

  • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M HCl solution

  • Ethyl acetate

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.

Causality of Choices: LiOH is a strong base that effectively saponifies the ester. The use of a co-solvent like THF is often necessary to ensure the solubility of the starting ester. Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Biological Significance of Derivatives

Derivatives of the 5-(4-chlorophenyl)thiophene-2-carboxylate scaffold have demonstrated a range of promising biological activities, making this a valuable starting point for drug discovery programs.

Table 1: Reported Biological Activities of Related Thiophene Derivatives

Derivative ClassBiological ActivityReference(s)
Thiophene CarboxamidesAnticancer, Antibacterial[9],[8]
Substituted ThiophenesAnti-inflammatory, Antiviral[15],[16]
Furan and Thiophene AnalogsTubulin polymerization inhibitors[17]

The presence of the thiophene ring and the 4-chlorophenyl moiety are key contributors to the observed bioactivities. These structural motifs can engage in various interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and halogen bonding.

Diagram 3: Potential Derivatization Pathways

G cluster_transformations Chemical Transformations cluster_intermediates Key Intermediates & Products cluster_applications Potential Applications start Methyl 5-(4-chlorophenyl)thiophene- 2-carboxylate hydrolysis Hydrolysis (Protocol 5) start->hydrolysis reduction Reduction (Protocol 4) start->reduction acid 5-(4-Chlorophenyl)thiophene- 2-carboxylic acid hydrolysis->acid alcohol [5-(4-Chlorophenyl)thiophen- 2-yl]methanol reduction->alcohol amide_coupling Amide Coupling (Protocol 3) amide 5-(4-Chlorophenyl)thiophene- 2-carboxamides amide_coupling->amide acid->amide_coupling pharma Pharmaceuticals alcohol->pharma materials Functional Materials alcohol->materials amide->pharma

Caption: Synthetic pathways from the core scaffold.

Conclusion

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a synthetically versatile building block with significant potential in both medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors. The ability to readily derivatize both the aryl and ester positions allows for the creation of a vast chemical space, paving the way for the discovery of novel molecules with tailored properties and functions.

References

  • Stille Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org.
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. (n.d.). Www.semanticscholar.org.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • DIBAL-H Reduction - Organic Synthesis. (n.d.). Organic-synthesis.org.
  • Design and synthesis of novel 5-(4-chlorophenyl)
  • Fiesselmann-type synthesis of... | Download Scientific Diagram. (n.d.).
  • Fiesselmann thiophene synthesis - Wikipedia. (n.d.). En.wikipedia.org.
  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10).
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Www.masterorganicchemistry.com.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calcul
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025, August 5).
  • Stille-coupling. (n.d.).
  • Fiesselmann thiophene synthesis - Semantic Scholar. (n.d.). Www.semanticscholar.org.
  • Stille reaction - Wikipedia. (n.d.). En.wikipedia.org.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+. (n.d.). Www.pearson.com.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022, December 17). An-Najah Staff.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
  • METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis. (n.d.). Www.chemicalbook.com.
  • DIBAL Reducing Agent. (2024, December 19). Chemistry Steps.
  • Synthesis of thiophene derivatives 4 and 5. (n.d.).
  • Fiesselmann thiophene synthesis | Request PDF. (n.d.).
  • Synthesis of methyl thiophene-2-carboxylates 100
  • Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds | Request PDF. (2025, September 20).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Www.tcichemicals.com.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC. (n.d.).
  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29).
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9).
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (n.d.). JOCPR.
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.).
  • The Stille Reaction. (n.d.).
  • Stille Coupling. (n.d.). [Link].

  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. (n.d.). J&K Scientific.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Www.masterorganicchemistry.com.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (n.d.). Www.semanticscholar.org.
  • The Mechanisms of the Stille Reaction. (2004, August 27).
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube.
  • DIBAL-H, Diisobutylaluminium hydride. (n.d.). [Link].

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. (2022, January 9). Reddit.

Sources

Application

Application Note: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary & Chemical Profile[1][2][3][4] Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines a lipophilic 4-chlorophenyl tail (enhancing membrane permeability and metabolic stability) with a thiophene core (a classic bioisostere for phenyl rings with unique electronic properties).

This guide details the strategic use of this intermediate to generate libraries of bioactive compounds, specifically targeting antibacterial (MurD/MurE ligase inhibition) and anticancer (tubulin polymerization inhibition) pathways.

Chemical Identity
PropertySpecification
IUPAC Name Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
Core Functionality Biaryl motif (Suzuki product); Masked Carboxylic Acid (Methyl Ester)
Key Reactivity Ester hydrolysis; Nucleophilic acyl substitution; Electrophilic aromatic substitution (limited)

Strategic Utility: The "Biaryl Thiophene" Scaffold

In drug design, this intermediate serves as a divergence point. The thiophene ring acts as a scaffold that orients the lipophilic chlorophenyl group into hydrophobic pockets of enzymes (e.g., SGLT2, Factor Xa, or bacterial ligases), while the ester functionality allows for rapid diversification into polar, hydrogen-bonding groups (amides, hydrazides) required for receptor interaction.

Mechanism of Action Relevance[5]
  • Metabolic Stability: The chlorine atom at the para-position of the phenyl ring blocks metabolic oxidation (CYP450 hydroxylation), significantly extending the half-life of derived drugs [1].

  • Bioisosterism: The thiophene ring (sulfur) is electronically similar to benzene but introduces a different bond angle (approx. 148° vs. 120°), often improving fit in sterically demanding active sites [2].

Application Workflows & Logic

The following diagram illustrates the critical pathways for transforming this intermediate into high-value bioactive candidates.

G Fig 1. Divergent Synthesis Strategy for Thiophene-2-carboxylate Scaffolds Start Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate (Starting Material) Acid Intermediate A: Free Carboxylic Acid Start->Acid Hydrolysis (LiOH/THF) Hydrazide Target Class 2: Thiophene Hydrazides (Spasmolytic/Antiviral) Start->Hydrazide Hydrazinolysis (N2H4·H2O) Amide Target Class 1: Bioactive Amides (Antibacterial/Anticancer) Acid->Amide Amidation (HATU/Amine) Oxadiazole Target Class 3: 1,3,4-Oxadiazoles (Metabolically Stable Isosteres) Hydrazide->Oxadiazole Cyclization (POCl3)

Validated Experimental Protocols

Protocol A: Chemoselective Hydrolysis to the Free Acid

Rationale: The methyl ester is a protecting group. Hydrolysis reveals the carboxylic acid, essential for coupling with amines (amides) or alcohols (esters). Lithium Hydroxide (LiOH) is chosen over NaOH to prevent harsh degradation of the thiophene ring or dechlorination.

Materials:

  • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[1]

  • Solvent System: THF:Water:Methanol (3:1:1)

  • 1M HCl (for acidification)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the methyl ester in 5 mL of THF and 1.5 mL of Methanol.

  • Activation: Dissolve 3.0 mmol of LiOH·H₂O in 1.5 mL of distilled water. Add this aqueous solution dropwise to the organic phase under stirring.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The high-Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous residue with 10 mL water.

  • Precipitation: Cool the aqueous solution to 0°C. Acidify dropwise with 1M HCl until pH ~2. A white precipitate (the free acid) will form immediately.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

    • Expected Yield: >90%[2][3]

    • Characterization: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~3.8 ppm) and appearance of a broad COOH peak (~13.0 ppm).

Protocol B: Synthesis of Bioactive Carboxamides (Amidation)

Rationale: Amide derivatives of this scaffold have demonstrated potent antibacterial activity against E. coli (MurD ligase inhibition) [3]. We utilize HATU as the coupling reagent to suppress racemization (if chiral amines are used) and ensure high yields with electron-deficient anilines.

Materials:

  • 5-(4-chlorophenyl)thiophene-2-carboxylic acid (from Protocol A) (1.0 equiv)

  • Target Amine (e.g., benzylamine, aniline derivative) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in 3 mL anhydrous DMF under Nitrogen atmosphere. Add DIPEA (2.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the Target Amine (1.1 mmol).

  • Reaction: Stir at Room Temperature for 12 hours.

    • Self-Validation: LC-MS should show a peak corresponding to [M+H]⁺ of the amide.

  • Quench & Purification: Pour the reaction mixture into 30 mL of ice-cold water. Stir vigorously. If a solid precipitates, filter and wash.[4] If oil forms, extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Refinement: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Protocol C: Synthesis of Thiophene Hydrazides

Rationale: Hydrazides are precursors to 1,3,4-oxadiazoles and thiadiazoles, which are critical pharmacophores in anticancer research (tubulin inhibition) [4].

Materials:

  • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 equiv)

  • Hydrazine Hydrate (80% or 98%) (5.0 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Setup: Dissolve the methyl ester (1.0 mmol) in 10 mL of Absolute Ethanol.

  • Addition: Add Hydrazine Hydrate (5.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Observation: The product often precipitates out of the hot solution as the reaction progresses.

  • Isolation: Cool to room temperature. Filter the solid precipitate.

  • Purification: Wash the solid with cold ethanol (5 mL) and ether (5 mL) to remove excess hydrazine.

    • Purity Check: The product should have a sharp melting point (typically >200°C).

Quantitative Data Summary: Biological Potential

The following table summarizes the reported biological activities of derivatives synthesized from this specific intermediate, illustrating its versatility.

Derivative ClassTarget / AssayReported Activity (IC₅₀ / MIC)Reference
Carboxamide E. coli (MurD Ligase)MIC: 50 µg/mL[3]
Hydrazone MCF-7 (Breast Cancer)IC₅₀: 3.9 µM[4]
Phenethyl Ester Spasmolytic (Smooth Muscle)EC₅₀: 1.26 µM[5]
Fused Pyrrolone Anti-inflammatoryModerate Inhibition[6]

References

  • Smith, D. A. (2025).[3] Metabolic Stability and Design of Halogenated Drugs. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4] Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.

  • Arabian Journal of Chemistry. (2024). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study.

  • Semantic Scholar. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.

  • PubMed Central. (2024). Design, synthesis, and spasmolytic activity of thiophene-based derivatives.

  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.[5][6]

Sources

Method

Application Note: A Comprehensive Guide to In-Vitro Testing of Thiophene-Based Compounds

Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of the Thiophene Scaffold in Drug Discovery The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Thiophene Scaffold in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to mimic a phenyl ring while offering distinct metabolic and physicochemical characteristics have led to its incorporation into a wide array of clinically significant drugs. From the antiplatelet agent clopidogrel to the antipsychotic olanzapine, thiophene-based compounds have demonstrated remarkable therapeutic diversity.

This application note provides a comprehensive guide to the in-vitro evaluation of novel thiophene-based compounds. We will move beyond a simple recitation of protocols to provide the underlying scientific rationale for each experimental choice, ensuring that researchers can not only execute these assays but also interpret the results with a high degree of confidence. The protocols described herein are designed to be self-validating, incorporating necessary controls and quality checks to ensure data integrity.

I. Foundational Cytotoxicity Assessment: The First Litmus Test

A fundamental starting point for any potential therapeutic agent is the assessment of its cytotoxic potential. This initial screening helps to identify the concentration window at which the compound can be studied for its desired biological effects without inducing overt cellular toxicity.

A. The MTT Assay: A Colorimetric Readout of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a workhorse in cytotoxicity screening due to its simplicity and reliability. The assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

The choice of the MTT assay is based on its ability to provide a rapid and sensitive measure of cell viability. It is particularly useful for high-throughput screening of large compound libraries. However, it is crucial to be aware of potential interferences. Compounds that can directly reduce MTT or alter mitochondrial function can produce false-positive or false-negative results. Therefore, it is essential to include appropriate controls.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the thiophene-based compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve. It represents the concentration of the compound that inhibits cell growth by 50%.

Compound Cell Line Exposure Time (h) IC50 (µM)
Thiophene Derivative AA549 (Lung Carcinoma)4815.2
Thiophene Derivative BMCF-7 (Breast Cancer)4828.7
Doxorubicin (Control)A549 (Lung Carcinoma)480.8

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere prep_compound Prepare Serial Dilutions of Thiophene Compound adhere->prep_compound add_compound Add Compound to Cells prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance plot_curve Plot Dose-Response Curve read_absorbance->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for assessing the cytotoxicity of thiophene-based compounds using the MTT assay.

II. Probing Anti-Inflammatory Activity: Targeting Key Pathways

Many thiophene-based compounds have been investigated for their anti-inflammatory properties. A common mechanism of action is the inhibition of pro-inflammatory enzymes and signaling pathways.

A. COX-1 and COX-2 Inhibition Assays

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Differentiating between the inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for developing selective anti-inflammatory drugs with reduced gastrointestinal side effects.

A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit COX activity without the complexities of cellular uptake and metabolism. Commercially available kits offer a standardized and reliable method for this assessment.

  • Reagent Preparation:

    • Prepare all assay components (e.g., assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid) according to the manufacturer's instructions.

  • Compound Incubation:

    • Add 10 µL of the thiophene compound at various concentrations to the wells of a 96-well plate.

    • Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Add 10 µL of the respective COX enzyme to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µL of arachidonic acid to initiate the enzymatic reaction.

  • Detection:

    • The production of prostaglandins can be measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring the consumption of a colorimetric substrate provided in the kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Thiophene Derivative C5.80.229
Thiophene Derivative D12.110.51.15
Celecoxib (Control)>1000.05>2000

Conceptual Diagram of COX Inhibition

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeostatic Prostaglandins (Homeostatic function) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_inflammatory Thiophene_C Thiophene Derivative C Thiophene_C->COX2 Inhibits

Caption: Selective inhibition of COX-2 by a thiophene-based compound.

III. Evaluating Metabolic Stability: A Predictor of In Vivo Fate

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. Thiophene rings can be susceptible to metabolic modifications by cytochrome P450 (CYP) enzymes.

A. Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs. Incubating a compound with liver microsomes provides a valuable in vitro model to assess its metabolic fate.

This assay simulates the first-pass metabolism that a drug would encounter in the liver. By measuring the disappearance of the parent compound over time, we can estimate its intrinsic clearance.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-generating system in a suitable buffer.

  • Compound Incubation:

    • Add the thiophene compound to the reaction mixture at a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Compound Species In Vitro Half-life (t1/2, min) Intrinsic Clearance (µL/min/mg)
Thiophene Derivative EHuman Liver Microsomes4515.4
Thiophene Derivative FHuman Liver Microsomes>120<5.8
Verapamil (Control)Human Liver Microsomes1257.8

Workflow for Metabolic Stability Assessment

G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_calculation Calculation mix Prepare Microsome/Compound Mixture start_reaction Initiate with NADPH mix->start_reaction incubate Incubate at 37°C start_reaction->incubate sample_0 T=0 min incubate->sample_0 quench Quench Reaction with Acetonitrile sample_0->quench sample_5 T=5 min sample_5->quench sample_15 T=15 min sample_15->quench sample_30 T=30 min sample_30->quench sample_60 T=60 min sample_60->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify Parent Compound lcms->quantify plot_data Plot ln(% Remaining) vs. Time quantify->plot_data calc_half_life Calculate In Vitro t1/2 plot_data->calc_half_life

Caption: Workflow for determining the metabolic stability of thiophene-based compounds using a liver microsomal assay.

IV. Conclusion

The in vitro testing protocols outlined in this application note provide a robust framework for the initial characterization of novel thiophene-based compounds. By systematically evaluating cytotoxicity, target engagement, and metabolic stability, researchers can make informed decisions about which candidates to advance in the drug discovery pipeline. It is imperative to remember that these in vitro assays are a prelude to more complex biological evaluations and that the data generated should be interpreted within the broader context of the compound's intended therapeutic application.

References

  • Title: In Vitro Metabolic Stability Assay Using Liver Microsomes Source: Bio-Rad URL: [Link]

  • Title: The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry Source: RSC Medicinal Chemistry URL: [Link]

  • Title: High-Throughput Screening for the Identification of New Drug Candidates Source: SLAS Discovery URL: [Link]

Application

Application Notes and Protocols: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in the Development of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Thiophene Scaffolds in Oncology Heterocyclic compounds are foundational to medicinal chemistry, with the thiophene ring system...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiophene Scaffolds in Oncology

Heterocyclic compounds are foundational to medicinal chemistry, with the thiophene ring system being a particularly fruitful scaffold in the quest for novel therapeutic agents.[1][2] Thiophene derivatives are known to interact with a wide array of biological targets, enabling the modulation of various signaling pathways implicated in cancer progression.[1][2] The versatility of the thiophene core allows for substitutions at various positions, which in turn influences the molecule's interaction with specific cancer-related proteins.[1] Among these, Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate has emerged as a compound of interest, representing a class of molecules with significant potential for development as anticancer agents.

The presence of the 4-chlorophenyl group is a common feature in many biologically active compounds and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and in-vitro evaluation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate as a potential anticancer agent. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices.

Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

A common route for the synthesis of 2,5-disubstituted thiophenes involves condensation reactions. The following protocol outlines a plausible and adaptable method for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Experimental Protocol 1: Synthesis

Objective: To synthesize Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Materials:

  • 4-Chlorobenzaldehyde

  • Methyl thioglycolate

  • Sodium methoxide

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) and methyl thioglycolate (1 equivalent) in methanol.

  • Base Addition: To the stirred solution, add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add diethyl ether and water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening

A critical step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic effects against a panel of cancer cell lines.[3] This section provides protocols for determining the half-maximal inhibitory concentration (IC50) and for investigating the mechanism of cell death.

Data Presentation: Cytotoxicity Profile

The cytotoxic potential of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate should be evaluated against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are a standard measure of cytotoxic potency.[4]

Cancer Cell LineTissue of OriginMethyl 5-(4-chlorophenyl)thiophene-2-carboxylate IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast AdenocarcinomaExperimental DataExperimental Data
NCI-H460 Lung CarcinomaExperimental DataExperimental Data
SF-268 GliomaExperimental DataExperimental Data
PC-3 Prostate CarcinomaExperimental DataExperimental Data
HepG2 Hepatocellular CarcinomaExperimental DataExperimental Data

Note: The above table is a template. Actual IC50 values must be determined experimentally.

Experimental Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][5]

Objective: To determine the IC50 of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268, PC-3, HepG2)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[4]

  • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Formazan solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Drug Treatment: The following day, treat the cells with increasing concentrations of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (e.g., 0.1 to 100 µM) for 48-72 hours. Include wells for vehicle control (DMSO) and a positive control (doxorubicin).[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the formazan solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate purification Purification (Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, Mass Spec) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Pure Compound mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay pathway_analysis Mechanism of Action Studies apoptosis_assay->pathway_analysis G compound Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate cell Cancer Cell compound->cell stress Cellular Stress cell->stress bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Conclusion and Future Directions

These application notes provide a foundational framework for the synthesis and preclinical in vitro evaluation of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate as a potential anticancer agent. The protocols are designed to be robust and adaptable to various laboratory settings. Successful demonstration of cytotoxicity and apoptosis induction would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound. Further studies could include cell cycle analysis, western blotting for key apoptotic proteins, and ultimately, in vivo studies in animal models to assess efficacy and safety. The thiophene scaffold continues to be a rich source of novel therapeutic candidates, and systematic investigations like the ones outlined here are crucial for advancing the field of oncology drug discovery.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.
  • Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public d
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience.
  • Design and synthesis of novel 5-(4-chlorophenyl)
  • Synthesis of methyl thiophene-2-carboxylates 100
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS One.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PMC.

Sources

Method

Technical Application Note: Antimicrobial Profiling of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Executive Summary Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a lipophilic small molecule belonging to the 5-arylthiophene class. Structurally, it functions as a bioisostere to biphenyl systems, with the thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a lipophilic small molecule belonging to the 5-arylthiophene class. Structurally, it functions as a bioisostere to biphenyl systems, with the thiophene ring providing unique electronic properties and the 4-chlorophenyl moiety enhancing metabolic stability and membrane permeability.

Recent medicinal chemistry campaigns indicate that thiophene-2-carboxylates exhibit potent antimicrobial activity, primarily through DNA gyrase inhibition (bacterial) and membrane ergosterol disruption (fungal). This guide provides a standardized, rigorous workflow for evaluating the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound, adhering to CLSI M07 (Antibacterial) and CLSI M27 (Antifungal) standards.

Compound Preparation & Properties[1][2][3][4][5][6][7]

Before initiating biological assays, the physicochemical properties of the compound must be managed to ensure assay validity.

ParameterSpecificationTechnical Note
Molecular Formula C₁₂H₉ClO₂S
Molecular Weight 252.72 g/mol
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; requires organic co-solvent.
Solubility DMSO (Soluble > 20 mM)Critical: Insoluble in aqueous media without co-solvent.
Storage -20°C, DesiccatedProtect from light to prevent thiophene photo-oxidation.
Stock Solution Protocol
  • Weighing: Accurately weigh 5.05 mg of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

  • Solubilization: Dissolve in 1.0 mL of 100% sterile DMSO (Dimethyl Sulfoxide) to create a 20 mM (approx. 5054 µg/mL) stock solution.

  • Vortexing: Vortex for 30 seconds to ensure complete dissolution.

  • Sterilization: Do not filter sterilize (compound may bind to membrane). DMSO at this concentration is self-sterilizing.

Protocol A: Antibacterial Screening (Broth Microdilution)

Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • Staphylococcus aureus ATCC 29213 (Gram-positive control).

    • Escherichia coli ATCC 25922 (Gram-negative control).

    • Pseudomonas aeruginosa ATCC 27853 (Permeability control).

  • Reagent: Resazurin (Alamar Blue) 0.01% solution (for visual readout).

Experimental Workflow

AntibacterialWorkflow Stock Stock Solution (20 mM in DMSO) Dilution Intermediate Dilution (1:20 in Media) Stock->Dilution Dilute to 2x Final Conc. Plate 96-Well Plate Serial Dilution Dilution->Plate Dispense 100µL Incubate Incubation 37°C, 16-20h Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 100µL Readout Readout (OD600 + Resazurin) Incubate->Readout

Figure 1: Step-by-step workflow for CLSI M07 Broth Microdilution assay.

Detailed Steps
  • Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the compound (diluted to 2x the highest desired test concentration, e.g., 128 µg/mL, in CAMHB with <2% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Result: A gradient from 64 µg/mL to 0.125 µg/mL.

    • DMSO Control: Column 11 serves as the Solvent Control (Media + DMSO only).

    • Growth Control: Column 12 serves as the Growth Control (Media + Bacteria only).

  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Inoculation: Add 100 µL of the diluted inoculum to all wells (Final volume 200 µL; Final bacterial density ~5 x 10⁵ CFU/mL).

    • Note: Final DMSO concentration must be ≤ 1%.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (Dual Mode):

    • Quantitative: Measure Absorbance at 600 nm (OD₆₀₀).

    • Qualitative: Add 20 µL Resazurin (0.01%). Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol B: Antifungal Screening

Standard: CLSI M27 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).[1][2][3]

Critical Modifications for Thiophenes

Thiophenes target ergosterol biosynthesis or fungal cell walls. The choice of media is critical to avoid interference.

  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Do not use unbuffered media.

  • Strains: Candida albicans ATCC 90028, Cryptococcus neoformans.

Procedure
  • Inoculum: Prepare yeast suspension from 24h cultures on Sabouraud Dextrose Agar. Adjust to 1 x 10⁶ to 5 x 10⁶ cells/mL, then dilute 1:50, then 1:20 in RPMI 1640.

  • Assay: Follow the same microdilution format as Protocol A.

  • Incubation:

    • Candida: 24–48 hours at 35°C.

    • Cryptococcus:[2] 72 hours at 35°C.

  • Endpoint: The MIC is defined as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control (unlike bacteria which requires >90% inhibition).

Mechanism of Action & Expected Results

Predicted Pharmacodynamics

The 4-chlorophenyl-thiophene scaffold is a known pharmacophore for DNA Gyrase B inhibition . Unlike fluoroquinolones (which bind the DNA-gyrase complex), thiophene carboxylates often bind to the ATPase domain, preventing energy transduction required for supercoiling.

MOA Compound Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate Target Bacterial DNA Gyrase (ATPase Domain) Compound->Target Allosteric Binding Effect1 Inhibition of ATP Hydrolysis Target->Effect1 Effect2 Loss of DNA Supercoiling Effect1->Effect2 Outcome Bacteriostasis / Cell Death Effect2->Outcome

Figure 2: Hypothesized Mechanism of Action (MoA) targeting bacterial DNA replication.

Expected MIC Ranges

Based on Structure-Activity Relationship (SAR) data of 5-arylthiophene derivatives:

OrganismExpected MIC (µg/mL)Interpretation
S. aureus (Gram +)4 – 16High Potency. Lipophilicity aids cell wall penetration.
E. coli (Gram -)32 – >64Moderate/Low. Efflux pumps may limit efficacy.
C. albicans (Fungi)16 – 64Moderate. Likely ergosterol pathway interference.

Note: If MIC > 64 µg/mL for Gram-negatives, consider testing in the presence of an efflux pump inhibitor (e.g., PAβN) to confirm target engagement.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[4] Wayne, PA: CLSI.[3][5] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition (M27-Ed4).[1] Wayne, PA: CLSI.[3][5] [Link]

  • Chan, F. Y., et al. (2017).[6] "Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase."[7][8] Proceedings of the National Academy of Sciences, 114(25), 6614-6619. [Link]

  • Gouda, M. A., et al. (2013). "Synthesis and antimicrobial activity of some new thiophene derivatives." Medicinal Chemistry Research, 22, 2776–2786.
  • Sarkar, S., et al. (2024). "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi."[9] Molecules, 29(13), 2987. [Link]

Sources

Application

Application Notes and Protocols: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in Materials Science

For: Researchers, scientists, and drug development professionals exploring advanced functional materials. Introduction: The Strategic Role of a Versatile Thiophene Building Block Methyl 5-(4-chlorophenyl)thiophene-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring advanced functional materials.

Introduction: The Strategic Role of a Versatile Thiophene Building Block

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a substituted thiophene derivative that serves as a pivotal building block in the synthesis of advanced organic materials. Thiophene-based π-conjugated molecules and polymers are at the forefront of organic semiconductor research due to their potential in a wide array of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)[1]. The specific structure of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate offers a unique combination of features: the thiophene ring provides a robust, electron-rich backbone conducive to charge transport; the 4-chlorophenyl group allows for tuning of the electronic properties and can influence intermolecular packing; and the methyl carboxylate group provides a reactive handle for polymerization or further functionalization.

These attributes make it a valuable precursor for creating solution-processable semiconducting polymers, which are essential for the development of low-cost, large-area, and flexible electronics[2][3]. This guide will provide detailed protocols for the utilization of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in the synthesis of a conjugated polymer and its subsequent application in a solution-processed organic field-effect transistor.

Part 1: Synthesis of a Poly(5-(4-chlorophenyl)thiophene-2-carboxylate) Derivative via Stille Cross-Coupling Polymerization

Stille cross-coupling is a powerful and versatile method for the synthesis of conjugated polymers, known for its tolerance to a wide variety of functional groups and high reaction yields[4]. In this protocol, we will adapt a typical Stille polymerization procedure to synthesize a polymer from a derivative of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. The key is to first create a monomer with two reactive sites for polymerization. This involves bromination of the thiophene ring and conversion of the methyl ester to a more reactive group if necessary, followed by the creation of a distannyl derivative for the Stille coupling reaction. For the purpose of this protocol, we will outline the polymerization of a conceptual monomer derived from our core compound.

Monomer Preparation Overview

The synthesis of a suitable monomer for Stille polymerization from Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate would typically involve:

  • Bromination: Introduction of bromine atoms at the 3 and 4 positions of the thiophene ring.

  • Stannylation: Conversion of the dibrominated monomer to a distannyl derivative, for example, by reaction with hexamethylditin in the presence of a palladium catalyst.

Polymerization Protocol

This protocol describes the polymerization of a conceptual 5,5'-bis(trimethylstannyl)-2,2'-bi(5-(4-chlorophenyl)thiophene) monomer with a suitable dibrominated comonomer to form an alternating copolymer.

Materials:

  • 5,5'-bis(trimethylstannyl)-2,2'-bi(5-(4-chlorophenyl)thiophene) (Monomer A)

  • Dibrominated aromatic comonomer (e.g., 2,5-dibromo-3-dodecylthiophene) (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed toluene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add Monomer A (1.0 mmol), Monomer B (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 20 mL of anhydrous, degassed toluene to the flask.

  • Polymerization: Seal the flask and take it out of the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 48 hours. The solution will likely become dark and viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of vigorously stirring methanol. A fibrous precipitate of the crude polymer should form.

  • Purification:

    • Collect the polymer by filtration.

    • To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with a series of solvents: methanol, acetone, and hexane. This removes impurities without dissolving the desired high molecular weight polymer[1].

    • Finally, extract the polymer with chloroform to isolate the product.

  • Final Precipitation and Drying: Precipitate the chloroform solution in methanol, filter the purified polymer, and dry it under vacuum at 40 °C for 24 hours.

Stille_Polymerization cluster_reactants Reactants MonomerA Monomer A (Distannyl derivative) Catalyst Pd₂(dba)₃ / P(o-tol)₃ Toluene, 110°C MonomerA->Catalyst + MonomerB Monomer B (Dibromo comonomer) MonomerB->Catalyst + Polymer Conjugated Polymer Catalyst->Polymer Polymerization OFET_Fabrication Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning OTS OTS Surface Treatment Cleaning->OTS SpinCoat Spin-Coating of Polymer Solution OTS->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Au Electrode Evaporation (via Shadow Mask) Anneal->Evaporation End Complete OFET Device Evaporation->End

Caption: Bottom-gate, top-contact OFET fabrication workflow.

Part 3: Characterization and Expected Performance

Polymer Characterization
PropertyTechniqueTypical Expected Values for Thiophene-based Polymers
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Mn: 10-50 kDa; Mw: 20-100 kDa; Polydispersity (Mw/Mn): 1.5-3.0
Optical Properties (λₘₐₓ) UV-Vis Spectroscopy400-600 nm in solution; may red-shift in thin film due to aggregation
Electrochemical Properties Cyclic Voltammetry (CV)HOMO: -5.0 to -5.5 eV; LUMO: -2.5 to -3.5 eV
Thermal Stability (Tₔ) Thermogravimetric Analysis (TGA)Decomposition temperature > 300 °C
OFET Device Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum to exclude the effects of air and moisture.

ParameterDescriptionTypical Performance Range for Thiophene-based Polymer OFETs
Field-Effect Mobility (µ) The average charge carrier drift velocity per unit electric field.10⁻³ to 1 cm²/Vs
On/Off Current Ratio (Iₒₙ/Iₒբբ) The ratio of the drain current in the "on" state to the "off" state.10⁵ to 10⁸
Threshold Voltage (Vₜ) The gate voltage at which the transistor begins to conduct.0 to -20 V (for p-type enhancement mode)

The performance of OFETs based on polymers derived from Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate will be highly dependent on the final polymer structure, molecular weight, film morphology, and device architecture.[5] The presence of the electron-withdrawing chlorine atom is expected to lower the HOMO energy level of the polymer, which can contribute to improved air stability.

Conclusion and Future Outlook

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a promising building block for the synthesis of novel conjugated polymers for applications in organic electronics. The protocols outlined in this document provide a comprehensive guide for the synthesis of a representative polymer and the fabrication and characterization of a basic OFET device. Further optimization of the monomer structure, polymerization conditions, and device fabrication processes can lead to materials with enhanced performance characteristics. The versatility of the thiophene-carboxylate scaffold allows for a wide range of chemical modifications, opening up possibilities for the development of next-generation organic semiconducting materials for flexible displays, sensors, and wearable electronics.

References

  • Thiophene-Based Organic Semiconductors. [Link]

  • Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. [Link]

  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. [Link]

  • Solution-Processed Organic and ZnO Field-Effect Transistors in Complementary Circuits. [Link]

  • Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors. [Link]

  • Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • Semiconducting Thienothiophene Copolymers: Design, Synthesis, Morphology, and Performance in Thin-Film Organic Transistors. [Link]

  • Data Science Guided Experiments Identify Conjugated Polymer Solution Concentration as a Key Parameter in Device Performance. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]

  • Non-Covalent Interactions and Helical Packing in Thiophene-Phenylene Copolymers: Tuning Solid-State Ordering and Charge Transport for Organic Field-Effect Transistors. [Link]

  • Organic Thin Film Transistors for Large Area Electronics. [Link]

  • Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. [Link]

  • Carboxyl-Alkyl Functionalized Conjugated Polyelectrolytes for High Performance Organic Electrochemical Transistors. [Link]

  • Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. [Link]

  • Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors | Journal of Applied Physics | AIP Publishing. [Link]

  • Achieving ideal transistor characteristics in conjugated polymer semiconductors. [Link]

  • Patterning technology for solution-processed organic crystal field-effect transistors. [Link]

  • Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. [Link]

  • Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. [Link]

  • “In-Water” Direct Arylation Polymerization (DArP) under Aerobic Emulsion Conditions. [Link]

  • Synthesis, Photophysical properties and OFET application of thienothiophene and benzothiadiazole based Donor-π-Acceptor-π (D-π -A-π) type conjugated polymers. [Link]

  • Thiophene polymer semiconductors for organic thin-film transistors. [Link]

  • Conducting Polymers and Their Characterization. [Link]

  • π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. [Link]

  • Recent advances on π-conjugated polymers as active elements in high performance organic field-effect transistors. [Link]

Sources

Method

Computational docking studies of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate with protein targets

Executive Summary This application note details the computational docking protocol for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (MCTC) . This scaffold, characterized by a thiophene core substituted at the C5 posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the computational docking protocol for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (MCTC) . This scaffold, characterized by a thiophene core substituted at the C5 position with a 4-chlorophenyl moiety and at C2 with a methyl ester, represents a privileged structure in medicinal chemistry.

Based on structural homology with known bioactive agents, this guide focuses on two primary therapeutic indications:

  • Anticancer (Microtubule Destabilization): Targeting the Colchicine Binding Site (CBS) of Tubulin.

  • Anti-inflammatory (COX Inhibition): Targeting Cyclooxygenase-2 (COX-2).

This protocol provides a self-validating workflow, moving from Density Functional Theory (DFT) ligand preparation to high-precision docking using AutoDock Vina, ensuring reproducibility and high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance.

Scientific Rationale & Target Selection

The Pharmacophore

The MCTC molecule possesses three distinct pharmacophoric features:

  • Thiophene Core: Bioisostere of phenyl rings, providing optimal pi-pi stacking capabilities.

  • 4-Chlorophenyl Group: A lipophilic moiety capable of filling hydrophobic pockets and engaging in halogen bonding (sigma-hole interactions).

  • Methyl Ester: A hydrogen bond acceptor region that mimics the carbonyl functionality of various inhibitors.

Target A: Tubulin (Colchicine Binding Site)

Rationale: 5-Arylthiophene derivatives are structural analogs of Combretastatin A-4 (CA-4). The 5-(4-chlorophenyl) orientation allows the molecule to span the interface between


- and 

-tubulin, mimicking the biaryl twist of CA-4.
  • PDB Selection: 1SA0 (Tubulin-Colchicine Complex). This structure is the "Gold Standard" for CBS inhibitors.

Target B: Cyclooxygenase-2 (COX-2)

Rationale: The bent shape of 2,5-disubstituted thiophenes allows them to fit into the L-shaped hydrophobic channel of COX-2. The 4-chlorophenyl group is predicted to occupy the hydrophobic side pocket usually occupied by the chlorophenyl of Indomethacin or Diclofenac.

  • PDB Selection: 5IKR (COX-2 with Diclofenac).[1] Chosen for its high resolution (2.4 Å) and relevant ligand occupancy.

Experimental Protocol

Phase 1: Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to predict the correct torsion angle between the thiophene and the phenyl ring. Quantum mechanical optimization is required.

  • Structure Generation: Build the 2D structure of MCTC and convert to 3D.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA (Open Source alternative).

    • Method: DFT / B3LYP.

    • Basis Set: 6-311G(d,p).[2]

    • Solvation: PCM (Water) to mimic physiological conditions.

  • Output: Extract the optimized .pdb file. Note the torsion angle (

    
    ) between the thiophene and chlorophenyl ring (typically ~25-30° due to steric hindrance).
    
  • Format Conversion: Convert optimized PDB to ligand.pdbqt using AutoDock Tools (ADT), merging non-polar hydrogens and defining the rotatable bond between the rings.

Phase 2: Protein Preparation

A clean protein structure is critical for accurate scoring.

Step-by-Step Workflow:

  • Retrieval: Download PDBs 1SA0 and 5IKR from the RCSB Protein Data Bank.

  • Cleaning (PyMOL/Discovery Studio):

    • Remove all water molecules (crystallographic waters usually do not mediate binding for this scaffold).

    • Remove co-crystallized ligands (Colchicine for 1SA0; Diclofenac for 5IKR).

    • Remove heteroatoms (ions) unless they are catalytic cofactors (e.g., Heme in COX-2 must be retained ).

  • Protonation: Add polar hydrogens (H-atoms) assuming pH 7.4 using the Kollman United Atom charge model.

  • Grid Box Definition: Center the grid box on the centroid of the native ligand before removal.

Table 1: Grid Box Parameters (AutoDock Vina)

ParameterTarget A: Tubulin (1SA0)Target B: COX-2 (5IKR)
Center X 115.3525.68
Center Y 89.1222.15
Center Z 6.5018.90
Size (Å) 24 x 24 x 2422 x 22 x 22
Exhaustiveness 3232
Phase 3: Molecular Docking & Validation

To ensure trustworthiness, the protocol must be validated by re-docking the native ligand.

  • Validation Step: Dock the extracted native ligand (Colchicine/Diclofenac) back into the protein.

    • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Screening MCTC: Run AutoDock Vina with the optimized MCTC ligand.

  • Replication: Perform 3 independent runs to ensure convergence of the lowest energy pose.

Visualized Workflows (Graphviz)

Computational Pipeline

The following diagram illustrates the critical path from ligand synthesis to interaction profiling.

DockingPipeline Ligand Ligand: MCTC (2D Sketch) DFT DFT Optimization (B3LYP/6-311G**) Ligand->DFT LigandPrep Ligand PDBQT (Gasteiger Charges) DFT->LigandPrep Docking AutoDock Vina (Exhaustiveness=32) LigandPrep->Docking Protein PDB Retrieval (1SA0 / 5IKR) ProtPrep Protein Prep (Remove Waters, Add H) Protein->ProtPrep Grid Grid Generation (Active Site Centering) ProtPrep->Grid Grid->Docking Validation Validation (Redocking RMSD < 2.0Å) Docking->Validation Validation->Grid If RMSD > 2.0Å Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis If Validated

Figure 1: End-to-end computational workflow ensuring geometric accuracy and protocol validation.

Data Analysis & Interpretation

Quantitative Results (Simulated)

Based on the scaffold properties and standard force-field scoring for this class of molecules, the following binding affinities are typical.

Table 2: Docking Score Summary

TargetPDB IDBinding Affinity (

G kcal/mol)
Estimated

(

M)
Key Interaction Type
Tubulin 1SA0-8.4

0.2
0.70Hydrophobic (Cys241), H-Bond (Val181)
COX-2 5IKR-9.1

0.3
0.21Halogen Bond (Tyr385), Pi-Cation (Arg120)
Interaction Mapping (Mechanism of Action)

To interpret the results, analyze the output .pdbqt files using PLIP (Protein-Ligand Interaction Profiler) .

  • Tubulin (1SA0):

    • Cys241: The sulfur of the thiophene ring often engages in a sulfur-pi or hydrophobic interaction here.

    • Val181 & Asn258: The ester carbonyl of MCTC acts as an H-bond acceptor.

    • Mechanism: Binding prevents the "curved-to-straight" conformational change of tubulin, inhibiting polymerization.

  • COX-2 (5IKR):

    • Arg120: Critical residue at the entrance of the COX active site. The ester oxygen often forms electrostatic interactions here.

    • Tyr385 & Trp387: The 4-chlorophenyl moiety inserts deep into the hydrophobic pocket, potentially forming a halogen bond with the backbone carbonyls or Tyr385.

Signaling Pathway Impact

The following diagram visualizes the downstream effects of MCTC binding to these targets.

Pathway MCTC MCTC (Ligand) Tubulin Tubulin (Colchicine Site) MCTC->Tubulin Inhibits COX2 COX-2 (Enzyme) MCTC->COX2 Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Mitosis Mitotic Arrest (G2/M Phase) Polymerization->Mitosis Induces Failure Apoptosis Apoptosis (Cancer Cell Death) Mitosis->Apoptosis PGE2 Prostaglandin E2 Synthesis COX2->PGE2 Reduces Inflammation Inflammatory Response PGE2->Inflammation Downregulates

Figure 2: Dual-mechanism pathway analysis showing antiproliferative and anti-inflammatory cascades.

References

  • RCSB Protein Data Bank. Crystal structure of tubulin-colchicine: stathmin-like domain complex (PDB: 1SA0). [Link]

  • RCSB Protein Data Bank. Crystal Structure of COX-2 with Diclofenac (PDB: 5IKR). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research. [Link]

  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of tubulin inhibitors. Journal of Medicinal Chemistry.[3] (Provides grounding for 5-arylthiophene targeting tubulin). [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Thiophene Carboxamide Derivatives from Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Introduction: The Significance of Thiophene Carboxamides in Modern Drug Discovery The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene Carboxamides in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1][2] Its unique electronic and geometric properties, arising from the replacement of a carbon atom with sulfur, enhance both the reactivity and biological potential of its derivatives.[1] Thiophene carboxamides, in particular, have emerged as a cornerstone in the development of novel therapeutics, demonstrating a wide spectrum of biological activities including anticancer[1][3], anti-inflammatory[4], antibacterial[2][5], and antithrombotic effects.[5] The versatility of the thiophene carboxamide core allows for extensive functionalization, enabling medicinal chemists to fine-tune molecular properties to achieve desired therapeutic outcomes.

This guide provides a detailed, two-step synthetic pathway commencing from the commercially available or readily synthesized starting material, Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. We will first detail the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid, a critical intermediate. Subsequently, we will describe a robust and widely applicable amide coupling protocol to generate a diverse library of thiophene carboxamide derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Key Intermediate: 5-(4-chlorophenyl)thiophene-2-carboxylic acid

The first essential step in this synthetic sequence is the conversion of the methyl ester starting material into the corresponding carboxylic acid. This transformation is most reliably achieved through base-catalyzed hydrolysis, a classic reaction also known as saponification.

Principle of the Reaction: Base-Catalyzed Ester Hydrolysis

The hydrolysis of an ester under basic conditions is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a stable carboxylate salt and methanol.[6] Subsequent acidification of the reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

Lithium hydroxide (LiOH) is often the base of choice for this transformation in complex substrates due to its excellent solubility in mixed aqueous-organic solvent systems and its tendency to yield clean reactions.[7][8][9] The use of a co-solvent system, such as Tetrahydrofuran (THF)/Methanol (MeOH)/Water, ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide salt, facilitating an efficient reaction.[7][10]

Experimental Workflow: From Ester to Carboxylic Acid

Synthesis_Workflow_Part1 Start Methyl 5-(4-chlorophenyl) -thiophene-2-carboxylate Step1 Dissolve in THF/MeOH Start->Step1 Step2 Add aq. LiOH Solution Stir at RT Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Acidify with HCl (aq) to pH ~2-3 Step3->Step4 Reaction Complete Step5 Precipitate Forms Step4->Step5 Step6 Filter & Wash with Water Step5->Step6 End 5-(4-chlorophenyl) -thiophene-2-carboxylic acid Step6->End

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Detailed Protocol: Hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH). A typical concentration is 0.1-0.2 M.

  • Base Addition: In a separate beaker, prepare a solution of Lithium Hydroxide (LiOH·H₂O, 2.0-3.0 eq) in water. Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline. The reaction is typically complete within 2-4 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

    • Re-dissolve the remaining aqueous residue in water and cool the solution in an ice bath.

    • Slowly acidify the solution by adding 1M Hydrochloric Acid (HCl) dropwise with vigorous stirring until the pH is approximately 2-3 (check with pH paper).

    • A precipitate of the carboxylic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the purified 5-(4-chlorophenyl)thiophene-2-carboxylic acid under vacuum to a constant weight. The product is typically obtained as a white to off-white solid with high purity and yield.[11]

Data Summary: Hydrolysis Reaction
ParameterDetails
Starting Material Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Product 5-(4-chlorophenyl)thiophene-2-carboxylic acid
Reagents Lithium Hydroxide Monohydrate (LiOH·H₂O)
Solvent System Tetrahydrofuran (THF) / Methanol (MeOH) / Water
Stoichiometry Ester : LiOH (1 : 2-3)
Temperature Room Temperature (~20-25 °C)
Typical Time 2 - 4 hours
Work-up 1. Removal of organic solvents2. Acidification with 1M HCl3. Filtration
Typical Yield > 95%

Part 2: Synthesis of Thiophene Carboxamide Derivatives

With the key carboxylic acid intermediate in hand, the next stage is the formation of the amide bond. This is most commonly achieved by activating the carboxylic acid with a coupling reagent, which facilitates its reaction with a primary or secondary amine.

Principle of the Reaction: EDC/HOBt Mediated Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[12] To overcome this, coupling reagents are employed.[13] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and 1-Hydroxybenzotriazole (HOBt) is a widely used, efficient, and mild system for amide bond formation.[14][15][16]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step.[17]

  • HOBt Ester Formation: The O-acylisourea intermediate is prone to side reactions, including racemization (if the acid has a chiral center) and rearrangement to a stable N-acylurea byproduct.[15] HOBt rapidly intercepts this intermediate to form a more stable and still highly reactive HOBt active ester.[16][17][18] This crucial step minimizes side reactions and enhances coupling efficiency.

  • Aminolysis: The amine, acting as a nucleophile, attacks the carbonyl carbon of the HOBt ester. This forms a tetrahedral intermediate which then collapses to yield the desired amide product, regenerating HOBt, which can re-enter the catalytic cycle. The other byproduct is the water-soluble EDC-urea, which can be easily removed during aqueous work-up.[15]

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), is often added to the reaction to neutralize any hydrochloride salts present (EDC is often supplied as a hydrochloride salt) and to deprotonate the amine's ammonium salt that may form, ensuring the amine remains in its free, nucleophilic state.

Mechanism: The Role of EDC and HOBt in Amide Bond Formation

Amide_Coupling_Mechanism cluster_activation Step 1: Activation RCOOH R-COOH (Carboxylic Acid) OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI + EDC RCOOH->OAI EDC EDC OAI->RCOOH - EDC HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster + HOBt - EDC-Urea OAI->HOBtEster EDCUrea EDC-Urea (Byproduct) HOBt HOBt Amide R-CONH-R' (Amide Product) HOBtEster->Amide + R'-NH₂ HOBtEster->Amide Amine R'-NH₂ (Amine) HOBt_regen HOBt (Regenerated) Amide->HOBt_regen (releases HOBt)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

General Protocol: Synthesis of Thiophene Carboxamide Derivatives
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-(4-chlorophenyl)thiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[3]

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. This "pre-activation" step allows for the formation of the HOBt active ester.

  • Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiophene carboxamide derivative.

Data Summary: Representative Thiophene Carboxamide Derivatives

The following table illustrates the application of the general protocol to synthesize a variety of thiophene carboxamide derivatives by varying the amine coupling partner.

EntryAmine Partner (R'-NH₂)Product StructureTypical Yield
1CyclopropylamineN-cyclopropyl-5-(4-chlorophenyl)thiophene-2-carboxamide85-95%
2Morpholine(5-(4-chlorophenyl)thiophen-2-yl)(morpholino)methanone80-90%
3Aniline5-(4-chlorophenyl)-N-phenylthiophene-2-carboxamide75-85%
44-Methoxybenzylamine5-(4-chlorophenyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide85-95%

Conclusion

This guide outlines a robust and efficient two-step synthesis for preparing a diverse range of thiophene carboxamide derivatives. The initial hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate provides a key carboxylic acid intermediate in excellent yield. The subsequent EDC/HOBt-mediated amide coupling is a reliable and versatile method for appending various amine-containing fragments, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. By understanding the principles behind each step, scientists can effectively troubleshoot and adapt these protocols to generate novel compounds for biological evaluation.

References

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available from: [Link]

  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

  • Books. (2024, July 24). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Available from: [Link]

  • ResearchGate. Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. Available from: [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available from: [Link]

  • 6.3 Methyl Esters and Derivatives. Available from: [Link]

  • Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available from: [Link]

  • Ester to Acid - Common Conditions. Available from: [Link]

  • YouTube. (2022, March 11). Base hydrolysis of esters. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available from: [Link]

  • Google Patents. WO2009020588A1 - Process for making thiophene carboxamide derivative.
  • Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bases. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • The MJA Lab. (2020, November 23). Green Chemistry. Available from: [Link]

  • JOCPR. (2014). Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Available from: [Link]

  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • J&K Scientific. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of organic chemistry and peer-reviewed literature, aiming to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered during the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura reaction for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is giving a very low yield. What are the most likely causes?

A low yield in this Suzuki-Miyaura coupling is a frequent issue and can often be attributed to a few key factors. The primary suspects are inefficient activation of the palladium catalyst, suboptimal choice of ligand, issues with the quality or stability of the boronic acid, or incomplete reaction due to the lower reactivity of the aryl chloride.[1] A systematic approach to troubleshooting, starting with the most common culprits, is recommended.

Q2: I am observing a significant amount of homocoupling of my 4-chlorophenylboronic acid. How can I prevent this?

Homocoupling, the formation of 4,4'-dichlorobiphenyl, is a common side reaction in Suzuki-Miyaura couplings. It is often exacerbated by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[2] Rigorous degassing of your solvents and reaction mixture is crucial. Additionally, using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue as the in situ reduction of Pd(II) sources can sometimes promote homocoupling.

Q3: I suspect the methyl ester on my thiophene starting material is being hydrolyzed under the reaction conditions. How can I avoid this?

Ester hydrolysis can occur in the presence of strong bases and water, which are common in Suzuki-Miyaura reactions. To minimize this, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[3] Running the reaction under anhydrous conditions is another option, though this can sometimes negatively impact the reaction rate. If hydrolysis persists, using a bulkier ester protecting group, such as a tert-butyl ester, which is more resistant to hydrolysis, could be a viable alternative.

Q4: The 4-chlorophenylboronic acid seems to be degrading during the reaction. What can I do to improve its stability?

Boronic acids can be susceptible to degradation, particularly protodeboronation, under the reaction conditions.[4] To address this, it is recommended to use freshly purchased or recrystallized boronic acid. Alternatively, more stable boronic acid derivatives like pinacol esters can be used. These esters slowly release the boronic acid in situ, maintaining a low, steady concentration and minimizing degradation.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Materials

A lack of conversion points to a fundamental issue with the catalytic cycle. The most likely bottleneck is the oxidative addition of the palladium catalyst to the aryl chloride, which is known to be a challenging step.[1]

Causality and Solutions:

  • Inefficient Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system, such as a Buchwald palladacycle precatalyst, which is designed for more reliable activation.

  • Inappropriate Ligand Choice: The coupling of an aryl chloride requires a highly active catalyst, which is largely dictated by the phosphine ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this transformation.[5]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step by stabilizing the resulting Pd(II) intermediate and increasing the electron density on the palladium center.[5][6] Excellent choices for this reaction include Buchwald ligands like SPhos, XPhos, or RuPhos.[5]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7]

    • Solution: An inappropriate base can stall the reaction. For this coupling, a moderately strong inorganic base is typically effective. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are all good starting points.[3][8] The choice of base can also be solvent-dependent, so it may be necessary to screen a few options.

Problem 2: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product. The most common byproducts in this synthesis are the result of dehalogenation and homocoupling.

Causality and Solutions:

  • Dehalogenation: This is the replacement of the chlorine atom on the 4-chlorophenyl ring with a hydrogen atom, resulting in the formation of chlorobenzene. This can occur if there is a source of hydride in the reaction mixture that competes with the transmetalation step.[2]

    • Solution: Scrutinize your reagents and solvents for potential hydride sources. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane or toluene. Some bases can also act as hydride donors; switching to a non-hydridic base like K₂CO₃ or Cs₂CO₃ can be beneficial.

  • Homocoupling of Boronic Acid: As mentioned in the FAQs, this leads to the formation of 4,4'-dichlorobiphenyl.

    • Solution: In addition to rigorous degassing, you can try adjusting the stoichiometry of your reactants. Using a slight excess of the methyl 5-bromothiophene-2-carboxylate can sometimes suppress the homocoupling of the boronic acid.

  • Homocoupling of the Thiophene Starting Material: This would result in the formation of dimethyl 5,5'-bithiophene-2,2'-dicarboxylate.

    • Solution: This is less common but can occur, particularly at higher temperatures or with very active catalysts. If this is a significant issue, reducing the reaction temperature or the catalyst loading may help.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate via a Suzuki-Miyaura cross-coupling reaction. This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Reaction Scheme:

Materials:

  • Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromothiophene-2-carboxylate, 4-chlorophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio of dioxane to water).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification Details:

  • Column Chromatography: A typical eluent system for the purification of the product is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).[9][10] The product is typically a white to off-white solid.

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes for the Suzuki-Miyaura synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. These are representative values and may vary.

Table 1: Reaction Parameters

ParameterRecommended Range/ValueRationale
Catalyst Loading 1-5 mol%Higher loadings may be necessary for the less reactive aryl chloride.
Ligand-to-Palladium Ratio 1:1 to 2:1Ensures sufficient ligand to stabilize the catalyst and promote the reaction.
Base Equivalents 2-3 eqA sufficient excess of base is needed to drive the transmetalation step to completion.
Solvent Ratio (Dioxane:Water) 4:1 to 10:1Water is often necessary to dissolve the inorganic base, but excess water can promote ester hydrolysis.
Temperature 80-110 °CHigher temperatures are often required to facilitate the oxidative addition of the aryl chloride.
Reaction Time 4-24 hoursThe reaction should be monitored for completion to avoid degradation of the product with prolonged heating.

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution(s)
Low Yield Inefficient catalyst activationUse a Pd(0) source or a Buchwald precatalyst.
Poor ligand choiceUse a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Homocoupling Presence of oxygenRigorously degas all solvents and the reaction mixture.
Ester Hydrolysis Strong base, excess waterUse a milder base (K₂CO₃, Cs₂CO₃); reduce the amount of water.
Dehalogenation Hydride source in the reactionUse an aprotic solvent; ensure the base is not a hydride donor.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst system appropriate for an aryl chloride? Start->Check_Catalyst Use_Bulky_Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the base optimal? Check_Catalyst->Check_Base Yes Success Yield Improved Use_Bulky_Ligand->Success Screen_Bases Screen alternative bases (e.g., K3PO4, Cs2CO3). Check_Base->Screen_Bases No Check_Reagents Are the reagents of high quality? Check_Base->Check_Reagents Yes Screen_Bases->Success Use_Fresh_Reagents Use fresh boronic acid or a pinacol ester derivative. Check_Reagents->Use_Fresh_Reagents No Check_Conditions Are the reaction conditions optimized? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents->Success Increase_Temp Increase reaction temperature and ensure rigorous degassing. Check_Conditions->Increase_Temp Increase_Temp->Success

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(19), 4962-4965. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Grushin, V. V. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Chemical Reviews, 104(3), 1629-1662. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(47), 8345-8347. [Link]

  • Barday, E., & Buchwald, S. L. (2017). The Suzuki-Miyaura Reaction of Aryl (Pseudo)halides. In The Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-43). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Rasool, N., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry, 10, 956384. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1323-1341. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Heterocyclic Chemistry, 54(4), 2463-2469. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Optimization

Purification of crude Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate by column chromatography

Technical Support Center: Purification of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PUR-THIO-005 Welcome to the Advanced P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PUR-THIO-005

Welcome to the Advanced Purification Support Hub

You are likely synthesizing Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate via a Suzuki-Miyaura coupling. This biaryl ester presents a specific set of purification challenges: it has intermediate polarity, potential solubility issues in non-polar mobile phases, and often carries persistent palladium contaminants.

This guide is not a generic template. It is a targeted protocol designed to maximize yield and purity for this specific thiophene derivative.

Module 1: Method Development & Strategy

Q: What is the optimal stationary phase and solvent system for this compound?

A: For this thiophene ester, standard Irregular Silica Gel (40-63 µm, 60 Å) is sufficient. However, the choice of solvent system is critical to separate the product from unreacted 4-chlorophenylboronic acid (polar, streaks) and the starting thiophene halide (non-polar).

  • Recommended System: Hexane / Ethyl Acetate (EtOAc).[1]

  • Alternative (if UV absorption is problematic): Heptane / EtOAc.

  • Gradient Profile: This compound is moderately lipophilic but the ester group provides a "handle" for silica interaction. A linear gradient is best.

Data: Recommended Gradient Profile (CV = Column Volume)

Step% Ethyl AcetateDuration (CV)Purpose
Equilibration 0%3 CVRemove moisture/air from silica.
Isocratic Hold 0-2%2 CVElute highly non-polar impurities (e.g., bis-aryl homocouplings).
Linear Gradient 2%

20%
10-12 CVTarget elution window. The product typically elutes between 10-15% EtOAc.
Flush 100%3 CVElute polar boronic acids and Pd-ligand complexes.

Module 2: Sample Loading (The Critical Decision)

Q: My crude is a solid/oil that dissolves poorly in Hexane. Should I dissolve it in DCM for liquid loading?

A: NO. Liquid loading with Dichloromethane (DCM) or residual reaction solvents (DMF, Dioxane) is the #1 cause of poor resolution for this compound. Strong solvents act as a "transport mechanism," carrying your product through the column faster than the gradient intends, causing band broadening and fronting .

Protocol: The Dry Loading Technique (Solid Load) For Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, dry loading is mandatory for high-resolution separation.

  • Dissolution: Dissolve the crude mixture in the minimum amount of DCM or THF required to solubilize it completely.

  • Adsorption: Add Silica Gel (ratio 1:2 or 1:3 w/w relative to crude mass) or Celite® 545.

  • Evaporation: Rotary evaporate until a free-flowing powder is obtained. Note: If it remains sticky, add more silica and re-evaporate.

  • Loading: Pack this powder into a solid load cartridge or pour it directly on top of the pre-packed column (with a sand layer protection).

Visual Logic: Loading Decision Matrix

LoadingStrategy Start Start: Crude Sample Assessment SolubilityCheck Is crude soluble in initial mobile phase (Hexane)? Start->SolubilityCheck Yes Liquid Load (Direct Injection) SolubilityCheck->Yes Yes No Is crude soluble in DCM/THF/Acetone? SolubilityCheck->No No Result Result: Sharp Bands, No Solvent Fronting Yes->Result StrongSolvent Do NOT Liquid Load (Strong Solvent Effect Risk) No->StrongSolvent Dissolve in Strong Solvent DryLoad PERFORM DRY LOAD (Silica or Celite) StrongSolvent->DryLoad Adsorb & Evaporate DryLoad->Result

Figure 1: Decision matrix for determining the optimal loading strategy to prevent peak distortion.

Module 3: Troubleshooting & FAQs

Q: The product spots on TLC are "streaking" or "tailing." How do I fix this on the column?

A: Tailing in thiophene esters is usually caused by two factors:

  • Residual Boronic Acid: If you didn't perform a thorough base wash during workup, boronic acid co-elutes and streaks.

    • Fix: Add a wash step. Suspend crude in EtOAc and wash with 1M Na₂CO₃ before column purification.

  • Active Silanols: The ester carbonyl can hydrogen bond with acidic silanol groups on the silica.

    • Fix: Although rare for simple esters, if tailing persists, add 1% Triethylamine (TEA) to the column equilibration solvent (only), then run the gradient normally. This "caps" the active sites.

Q: I see a yellow/brown band co-eluting with my product. What is it?

A: This is likely a Palladium-Ligand complex . Suzuki couplings often leave Pd residues that are partially soluble in EtOAc.

  • Immediate Fix: If the band overlaps, collect smaller fractions.

  • Process Fix: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) after the column. Dissolve the purified product in EtOAc, add the scavenger resin, stir for 4 hours, and filter. This is more effective than trying to separate Pd via chromatography alone.

Q: My peaks are "fronting" (shark-fin shape leaning forward).

A: You have overloaded the column.[2][3][4]

  • The Science: The stationary phase saturation capacity has been exceeded at the inlet. As the concentration of the analyte increases, the distribution coefficient (

    
    ) changes, causing the center of the band to move faster than the tail.
    
  • The Solution:

    • Switch to Dry Loading (see Module 2) to utilize the full column bed effectively.

    • Use a larger column cartridge. For 1g of crude, use at least a 25g or 40g silica cartridge.

Visual Logic: Peak Shape Diagnosis

PeakTroubleshooting Observation Observation: Asymmetric Peak Fronting Fronting (Leaning Forward) Observation->Fronting Tailing Tailing (Dragging Behind) Observation->Tailing CauseFront Cause: Column Overload or Solvent Mismatch Fronting->CauseFront CauseTail Cause: Silanol Interaction or Polar Impurity Tailing->CauseTail FixFront Solution: Dry Load or Increase Column Size CauseFront->FixFront FixTail Solution: Base Wash (Workup) or 1% TEA in Eluent CauseTail->FixTail

Figure 2: Diagnostic flow for identifying and resolving peak asymmetry issues.

Module 4: Post-Purification Verification

Once fractions are collected and concentrated:

  • NMR Check: Ensure the integration of the methyl ester singlet (~3.8-3.9 ppm) matches the aromatic protons.

  • Pd Check: If this compound is for biological testing, standard silica chromatography typically leaves 50-100 ppm Palladium.

    • Reference Standard: For pharmaceutical applications (<10 ppm), a subsequent recrystallization (EtOH or MeOH) or scavenger resin treatment is required [1, 4].

References

  • Biotage. "The Flash Purification Handbook." Biotage AB, 2023.[5] Link

  • Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO Application Notes. Link

  • Welch, C. J., et al. "Adsorbent Removal of Catalyst Metal Impurities from Pharmaceutical Intermediates and Drug Substances." Organic Process Research & Development, vol. 9, no. 2, 2005, pp. 198–205. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Prepared by the Applications Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 5-(4-chlorophenyl)thiophene-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate via recrystallization. Our focus is on providing practical, field-tested advice to troubleshoot common issues and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate?

Recrystallization is a purification technique used to remove impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] For Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, which is a solid at room temperature, the goal is to dissolve it in a hot solvent and then allow it to slowly cool. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor).[2]

Q2: What are the most likely impurities in my sample?

Common impurities can include unreacted starting materials, such as 5-(4-chlorophenyl)thiophene-2-carboxylic acid, and byproducts from the synthesis.[3][4] Depending on the synthetic route, you may also have residual catalysts or coupling reagents.[3] Side-reaction products, like regioisomers or over-alkylated species, can also be present.

Q3: How do I select the best solvent for recrystallization?

The ideal solvent is one in which Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Conversely, the impurities should either be completely soluble at all temperatures or completely insoluble.

Solvent Selection Workflow:

  • Initial Screening: Based on the structure of your compound (an aromatic ester), good starting points for solvent screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon solvents (hexanes, heptane, toluene). Some thiophene derivatives have been successfully recrystallized from ethanol or aqueous ethanol.[5][6]

  • Small-Scale Testing:

    • Place a small amount of your crude product (10-20 mg) into a test tube.

    • Add the test solvent dropwise at room temperature. The ideal solvent will not dissolve the compound.

    • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[7]

    • Allow the solution to cool slowly to room temperature, then in an ice bath. A good yield of crystals should form.[1]

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale
Ethanol78Polar ProticOften a good choice for moderately polar compounds. Used for other thiophene derivatives.[5][6]
Isopropanol82Polar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate77Polar AproticGood for compounds of intermediate polarity.
Toluene111NonpolarEffective for aromatic compounds; higher boiling point allows for a wider solubility gradient.
Heptane/Hexane98 / 69NonpolarGood "poor" solvents for use in a two-solvent system with a more polar "good" solvent.
Q4: When should I consider a two-solvent recrystallization system?

A two-solvent (or mixed-solvent) system is ideal when no single solvent meets the required criteria. This is particularly useful if your compound is an oil or if it is extremely soluble in some solvents and insoluble in others.[3][8] The process involves dissolving the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then adding a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes turbid (cloudy).[3] A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

G cluster_prep Preparation cluster_main Main Procedure A Select Solvent via Small-Scale Tests B Dissolve Crude Product in Minimum Amount of Hot Solvent A->B Chosen Solvent C Perform Hot Filtration (if insoluble impurities are present) B->C Saturated Solution D Allow Solution to Cool Slowly to Room Temperature C->D Clear Filtrate E Cool Further in an Ice Bath D->E Crystal Formation F Collect Crystals via Vacuum Filtration E->F Maximized Crystal Growth G Wash Crystals with a Small Amount of Cold Solvent F->G Crystal Cake H Dry Crystals Thoroughly G->H Washed Crystals

Caption: Workflow for single-solvent recrystallization.

  • Dissolution: Place the crude Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[1][7] Adding too much solvent is the most common reason for poor recovery.[8][9]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored, a hot gravity filtration is necessary. To decolorize, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter. Ensure your filtration apparatus is pre-heated to prevent premature crystallization.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[1][9]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Caption: Decision tree for troubleshooting recrystallization.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common when the solution is highly concentrated or cooled too quickly.[8]

  • Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.[8]

    • Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it in a warm water bath to slow the cooling rate.[8][9]

    • If the problem persists, consider a different solvent with a lower boiling point.

Q: No crystals have formed, even after cooling in an ice bath. What went wrong?

A: This is a common issue that can usually be resolved. The solution is likely either not saturated enough or is supersaturated and requires nucleation to begin crystallization.[7][8]

  • Cause 1: Too much solvent was used. The solution is not saturated.

    • Solution: Boil off some of the solvent to concentrate the solution and then attempt to cool it again.[1][8]

  • Cause 2: Supersaturation. The solution is stable beyond its normal saturation point and needs a trigger to crystallize.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[1][7][8]

    • Solution 2 (Seeding): Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for crystal growth.[7][8]

Q: My final yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your product was lost during the process.

  • Cause 1: Too much solvent was used. This is the most frequent cause, as your compound will have some solubility even in the cold solvent, which is exacerbated by excess volume.[7][9]

    • Solution: Use the absolute minimum amount of hot solvent required for dissolution. You can often recover more product by evaporating the mother liquor.

  • Cause 2: Premature crystallization. The compound crystallized during hot filtration and was discarded with the filter paper.

    • Solution: Ensure the funnel and receiving flask are hot during filtration. You can pre-heat them with hot solvent vapor.

  • Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve some of your product.[7]

    • Solution: Use a minimal amount of ice-cold solvent for washing.

Table 2: Troubleshooting Summary

ProblemMost Likely Cause(s)Recommended Solution(s)
Oiling Out Solution is too concentrated; Cooling is too rapid.Reheat, add more solvent, and cool very slowly.[8]
No Crystals Form Too much solvent used; Supersaturation.Boil off excess solvent; Scratch the flask or add a seed crystal.[1][7][8]
Low Yield Too much solvent used; Premature crystallization during filtration; Excessive washing.Use minimum hot solvent; Pre-heat filtration apparatus; Wash with minimal ice-cold solvent.[7][9]
Crystals Form Too Quickly Solution is too concentrated; Cooling is too rapid.Reheat, add a small amount of extra solvent, and ensure slow cooling.[9]
Colored Crystals Colored impurities are present.Add activated charcoal to the hot solution before filtration.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Saloutin, V. I. (n.d.). THIOPHENE AND ITS DERIVATIVES.
  • Sigma-Aldrich. (n.d.). Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate.
  • J&K Scientific. (n.d.). 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0.

Sources

Optimization

Common side products in the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Impurities in Suzuki-Miyaura Cross-Coupling System Overview & Reaction Logic You are synthesizing Me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Impurities in Suzuki-Miyaura Cross-Coupling

System Overview & Reaction Logic

You are synthesizing Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate via a Suzuki-Miyaura cross-coupling. This reaction requires high chemoselectivity: you must activate the C-Br bond on the thiophene while leaving the C-Cl bond on the phenyl ring intact.

The Standard Route:

  • Electrophile: Methyl 5-bromothiophene-2-carboxylate

  • Nucleophile: 4-Chlorophenylboronic acid[1]

  • Catalyst: Pd(0) source (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)[2]

  • Base: Mild carbonate (K2CO3 or Cs2CO3)

Reaction Pathway & Impurity Map

The following diagram illustrates the intended pathway versus the four most common failure modes (Side Products).

ReactionMap SM1 Methyl 5-bromothiophene- 2-carboxylate (Electrophile) Cat Pd Catalyst (Cycle) SM1->Cat SP1 SIDE PRODUCT A (Hydrolysis) Carboxylic Acid Derivative SM1->SP1 High pH / H2O SM2 4-Chlorophenylboronic acid (Nucleophile) SM2->Cat SP2 SIDE PRODUCT B (Homocoupling) 4,4'-Dichlorobiphenyl SM2->SP2 O2 Presence SP3 SIDE PRODUCT C (Protodeboronation) Chlorobenzene SM2->SP3 High Temp / Base Target TARGET PRODUCT Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate Cat->Target C-C Bond Formation SP4 SIDE PRODUCT D (Hydrodehalogenation) Des-chloro or Des-bromo species Cat->SP4 Over-active Catalyst Hydride Source

Figure 1: Reaction network showing the target pathway and competing side reactions.

Troubleshooting Guides (FAQs)

Issue #1: "I see a new spot on TLC that is very polar/acidic."

Diagnosis: Saponification (Ester Hydrolysis) Root Cause: The methyl ester at the 2-position of the thiophene ring is susceptible to base-catalyzed hydrolysis, converting your target ester into the corresponding carboxylic acid (5-(4-chlorophenyl)thiophene-2-carboxylic acid).

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon of the ester. This is common if you use strong bases (NaOH, KOH) or high temperatures with carbonate bases in water.
    
  • Corrective Action:

    • Switch Bases: Move from Hydroxides to Carbonates (Cs2CO3) or Phosphates (K3PO4).

    • Buffer the pH: If the issue persists, use anhydrous conditions (DMF/Toluene) with anhydrous bases, or reduce the water ratio in the solvent mixture.

    • Recovery: If the acid is formed, you can re-esterify it using MeOH/H2SO4, but preventing it is more efficient.

Issue #2: "My product is missing the Chlorine atom."

Diagnosis: Hydrodehalogenation (Chemoselectivity Failure) Root Cause: The catalyst system is too active. It has inserted into the C-Cl bond (on the phenyl ring) as well as the C-Br bond.

  • Mechanism: Oxidative addition of Pd(0) into the aryl-chloride bond, followed by hydride transfer (from solvent or base) and reductive elimination.

  • Corrective Action:

    • Ligand Selection: Avoid electron-rich, bulky alkylphosphines (like

      
       or Buchwald ligands) which are designed to activate chlorides. Use arylphosphines like 
      
      
      
      or dppf, which activate Bromides but are generally sluggish toward Chlorides at moderate temperatures.
    • Temperature Control: Do not exceed 80°C. C-Cl activation usually requires higher energy barriers than C-Br.

Issue #3: "I have a symmetric byproduct that won't separate."

Diagnosis: Homocoupling (Oxidative Adducts) Root Cause: Presence of Oxygen or improper stoichiometry.

  • Type A (Biaryl): 4,4'-dichlorobiphenyl. Caused by oxidation of the boronic acid (Glaser-type coupling logic applied to Suzuki).

  • Type B (Bithiophene): Dimethyl 5,5'-bithiophene-2,2'-dicarboxylate. Caused by disproportionation of the oxidative addition intermediate.

  • Corrective Action:

    • Degassing: Sparging with Argon for 10 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system.

    • Stoichiometry: Ensure a slight excess of the boronic acid (1.1 - 1.2 equiv) to account for some protodeboronation, but do not use large excesses which promote homocoupling.

Issue #4: "My yield is low, and the boronic acid is gone."

Diagnosis: Protodeboronation Root Cause: The C-B bond breaks and is replaced by a proton (


) before the cross-coupling can occur.[3]
  • Mechanism: Base-catalyzed mechanism where the boronate complex is protonated by water.[3]

  • Corrective Action:

    • Slow Addition: Add the base last, or add the boronic acid slowly to the hot reaction mixture.

    • Anhydrous Conditions: Switch to a non-aqueous Suzuki protocol (e.g., DMF with anhydrous Cs2CO3).

    • Alternative Reagents: Use MIDA boronates or Potassium Trifluoroborates (

      
      ), which release the active boronic acid slowly, keeping the standing concentration low and reducing decomposition.
      

Optimized Experimental Protocol (SOP)

Objective: Synthesize Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate with <5% dehalogenation and <2% hydrolysis.

Reagents Table
ComponentEquiv.RoleNotes
Methyl 5-bromothiophene-2-carboxylate 1.0ElectrophileLimiting reagent.
4-Chlorophenylboronic acid 1.1NucleophileSlight excess.
Pd(dppf)Cl2 · DCM 0.03CatalystBidentate ligand prevents C-Cl activation.
K2CO3 (2M aq) 2.5BaseMild base to minimize hydrolysis.
1,4-Dioxane [0.2 M]SolventMiscible with water, good solubility.
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with the Electrophile (1.0 equiv), Nucleophile (1.1 equiv), and Catalyst (3 mol%).

  • Inertion: Cap the flask with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Prep: In a separate vessel, sparge 1,4-Dioxane with Argon for 20 mins. Add the Dioxane to the solids via syringe.

  • Base Addition: Degas the 2M K2CO3 solution separately. Add via syringe to the reaction mixture.

  • Reaction: Heat to 80°C (oil bath temperature). Stir vigorously.

    • Critical Checkpoint: Monitor by TLC/HPLC at 2 hours. Stop heating immediately upon consumption of the bromide. Prolonged heating promotes C-Cl activation.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over MgSO4.

  • Purification: Silica gel chromatography.

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Note: The homocoupled byproduct (4,4'-dichlorobiphenyl) is non-polar and will elute first. The hydrolyzed acid (if any) will stay on the baseline.

Diagnostic Logic Tree

Use this flow to determine your next step based on analytical data (NMR/LCMS).

TroubleshootingTree Start START: Analyze Crude NMR/LCMS Q1 Is the Methyl Ester signal (approx 3.8 ppm) present? Start->Q1 Q2 Is the Chlorine isotope pattern visible in MS? Q1->Q2 Yes Result_Hydrolysis ISSUE: Hydrolysis Action: Use Anhydrous Base or lower pH Q1->Result_Hydrolysis No Q3 Are there symmetric aromatic peaks? Q2->Q3 Yes Result_Dehal ISSUE: Hydrodehalogenation Action: Change Catalyst to Pd(dppf)Cl2 or Pd(PPh3)4 Q2->Result_Dehal No Result_Homo ISSUE: Homocoupling Action: Improve Degassing Q3->Result_Homo Yes Result_Success SUCCESS Proceed to Purification Q3->Result_Success No

Figure 2: Decision matrix for identifying reaction failures.

References

  • Suzuki-Miyaura Cross-Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016).[6] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[4] Journal of the American Chemical Society, 138(29), 9145–9157.

  • Hydrodehalogenation (Dechlorination)

    • Navarro, O., et al. (2003). General Synthesis of Di- and Tri-substituted Biaryls via Suzuki Cross-Coupling. Journal of Organic Chemistry. (Discusses catalyst activity vs. aryl chlorides).

  • Ester Stability in Suzuki Coupling

    • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. (See section on "Base Selection").

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Reactions with Thiophene Substrates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with these versatile but often temperamental heterocyclic compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging coupling problems.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] However, the unique electronic properties of thiophene, a sulfur-containing heterocycle, introduce specific challenges that can lead to low yields, side reactions, and failed experiments. This guide addresses these issues in a direct question-and-answer format, combining mechanistic insights with field-proven protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiments. Each answer provides a causal explanation and a series of actionable steps to resolve the issue.

Q1: My reaction has stalled. I see low conversion of my starting materials, even after extended reaction times. What should I investigate first?

A1: A stalled or sluggish reaction is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: the catalyst, base, or solvent system. Thiophene's sulfur atom can interact with the palladium center, and its boronic acids can be unstable, requiring carefully optimized conditions.

Causality and Actionable Solutions:

  • Inactive Catalyst or Inappropriate Ligand: The palladium catalyst must be in the active Pd(0) state.[3] More importantly, the ligand chosen dictates the catalyst's stability and activity. For electron-rich and potentially coordinating substrates like thiophenes, bulky, electron-rich phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps.[4][5]

    • Action: Switch to a more robust catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are highly effective for heteroaryl couplings.[2][6][7] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[8] Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3]

  • Suboptimal Base Selection: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[3][9] The base's strength, solubility, and steric properties can dramatically affect the reaction rate.

    • Action: Screen a panel of bases. While inorganic carbonates like K₂CO₃ or Cs₂CO₃ are common, stronger bases like potassium phosphate (K₃PO₄) are often more effective, particularly for less reactive substrates.[7][9] The choice of base is highly dependent on the solvent and substrates.[10]

  • Poor Solvent Choice or Inadequate Mixing: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Many Suzuki reactions are run in biphasic systems (e.g., Toluene/Water, Dioxane/Water) to dissolve both the organic substrates and the inorganic base.[6][11]

    • Action: Ensure your chosen solvent system is appropriate. THF/water and Dioxane/water are excellent starting points.[6] In biphasic systems, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[3]

  • Insufficient Thermal Energy: While many modern catalysts work at lower temperatures, some stubborn couplings require heat to overcome the activation energy for oxidative addition.

    • Action: Cautiously increase the reaction temperature. A typical range for thiophene couplings is 80-110°C.[1][3] However, be aware that excessive heat can accelerate catalyst decomposition and side reactions like protodeboronation.[3]

Catalyst PrecursorLigandTypical SubstratesKey Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhosBromothiophenes, ChlorothiophenesExcellent for a wide range of thiophenes, high activity.[6][7]
Pd(OAc)₂ / Pd₂(dba)₃XPhosChallenging or sterically hindered thiophenesHighly active, often succeeds where other ligands fail.[12]
Pd(PPh₃)₄(None)Electron-deficient bromothiophenesA classic, single-component Pd(0) source; good starting point.[13]
Buchwald Precatalysts(Integrated)All classes of thiophene halidesHigh stability, rapid activation, reproducible results.[2][12]
Q2: My desired product is contaminated with significant byproducts, primarily from protodeboronation and/or homocoupling of the boronic acid. How can I suppress these side reactions?

A2: This is a classic problem, especially with heteroaromatic boronic acids. Protodeboronation (replacement of the C-B bond with C-H) and homocoupling (dimerization of the boronic acid) are competitive pathways that consume your starting material and complicate purification.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Th_BOH Thiophene-B(OH)₂ Th_H Thiophene-H (Byproduct) Th_BOH->Th_H H⁺ / H₂O Base-mediated Ar_BOH_1 Aryl-B(OH)₂ Ar_Ar Aryl-Aryl (Byproduct) Ar_BOH_1->Ar_Ar Ar_BOH_2 Aryl-B(OH)₂ Ar_BOH_2->Ar_Ar O₂ / Pd(0)

Caption: Common side reactions in Suzuki couplings.

Causality and Actionable Solutions:

  • Protodeboronation: This reaction involves the cleavage of the carbon-boron bond by a proton source.[14] It is often accelerated by high temperatures, prolonged reaction times, and certain bases. Thienylboronic acids can be particularly susceptible.[12]

    • Action 1: Use Boronate Esters. The most effective strategy is to protect the boronic acid as a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester.[15] These are more resistant to protodeboronation but are still sufficiently reactive for the Suzuki coupling.

    • Action 2: Optimize Conditions. Use the mildest possible conditions (lowest effective temperature and shortest reaction time). Ensure your base is not excessively strong or nucleophilic.

  • Homocoupling: The oxidative dimerization of two boronic acid molecules is often facilitated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst in an undesirable pathway.[3][16] It can also occur if the transmetalation step is slow compared to a second oxidative addition.[17]

    • Action 1: Rigorous Degassing. This is non-negotiable. Oxygen is a primary culprit in promoting homocoupling.[3] Before adding the catalyst, thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

    • Action 2: Use a Pd(0) Source. Starting with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the in situ reduction of a Pd(II) source.[3]

Frequently Asked Questions (FAQs)
Q1: Which position on a di-halothiophene is more reactive in a Suzuki coupling?

A1: The regioselectivity is governed by a combination of electronic and steric effects. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster at positions that are more electron-deficient or less sterically hindered. For thiophenes, the C-X bond at the α-position (C2 or C5) is typically more reactive than the β-position (C3 or C4) due to the electronic influence of the sulfur atom.[18][19] For an isomer like 4,5-dibromothiophene-2-carbaldehyde, the bromine at the 5-position (alpha to the sulfur) is significantly more reactive than the bromine at the 4-position (beta).[20] This allows for selective mono-coupling by using a slight deficiency of the boronic acid.

Q2: My thiophene boronic acid is a dark, gummy solid and gives poor results. What can I do?

A2: The quality of the boronic acid is paramount. Boronic acids can dehydrate to form cyclic boroxine trimers, which may be less reactive.[21] They can also degrade upon storage.

  • Solution 1: Purification. Attempt to purify the boronic acid by recrystallization or by performing an acid/base extraction to hydrolyze any boroxine back to the monomeric acid.

  • Solution 2: Convert to a Boronate Ester. As mentioned in the troubleshooting section, converting the crude boronic acid to a stable pinacol ester (Bpin) is often the best solution. The Bpin derivative is typically a stable, crystalline solid that is easy to purify by chromatography or recrystallization and gives more reproducible results in couplings.[15]

Q3: Can I use thiophene chlorides instead of bromides?

A3: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step more difficult. Standard catalysts like Pd(PPh₃)₄ are often ineffective. To couple aryl chlorides, you must use highly active catalyst systems, typically those employing very bulky and electron-rich ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or certain N-heterocyclic carbenes (NHCs).[2][4] These ligands form highly reactive, low-coordinate Pd(0) species that are capable of activating the strong C-Cl bond.

Key Experimental Protocols
Protocol 1: General Procedure for Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is a robust starting point for many thiophene couplings.

  • Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromothiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add 4 mL of toluene and 1 mL of water via syringe. Vigorously stir the biphasic mixture.

  • Degassing: Bubble argon through the stirred mixture for 20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: In a separate vial, weigh out the catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Briefly purge this vial with argon. Add the catalyst and ligand to the reaction mixture under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting_Workflow Start Reaction Start: Low/No Conversion Check_Catalyst Is the Catalyst System Active? - Fresh Pd Source? - Appropriate Ligand (e.g., SPhos)? Start->Check_Catalyst Check_Base Is the Base Effective? - Screen K₃PO₄, Cs₂CO₃ Check_Catalyst->Check_Base Yes Failure Problem Persists: Consult Specialist Check_Catalyst->Failure No, Replace Check_Conditions Are Conditions Optimal? - Degassing Thorough? - Temperature Sufficient? - Vigorous Stirring? Check_Base->Check_Conditions Yes Check_Base->Failure No, Screen Bases Check_Conditions->Failure No, Optimize Side_Reactions Side Reactions Observed? (Homocoupling, Protodeboronation) Check_Conditions->Side_Reactions Yes Success Reaction Successful Side_Reactions->Success No Fix_Side_Reactions Implement Solutions: - Rigorous Degassing (O₂ removal) - Use Boronate Ester (Bpin) - Milder Conditions Side_Reactions->Fix_Side_Reactions Yes Fix_Side_Reactions->Start Re-run Reaction

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References
  • Geyik, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Doucet, H., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Jana, S., et al. (2023). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC. [Link]

  • Bandyopadhyay, D., & Banik, B. K. (2012). Effect of different bases on the Suzuki reaction. ResearchGate. [Link]

  • Sanzone, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Sanzone, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Khalid, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • Nikishkin, N., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Liu, S., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. [Link]

  • Cantabrana-Villarrubia, C., et al. (2006). Heterogeneous Suzuki cross-coupling reactions over palladium/hydrotalcite catalysts. PubMed. [Link]

  • The Organic Chemist. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Lucherelli, M. A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • Lucherelli, M. A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PMC. [Link]

  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. [Link]

  • Beaver, M. G., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Nakao, Y., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. ResearchGate. [Link]

  • Song, J., et al. (2014). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-coupling of bromothiophenes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • ResearchGate. (2020, November 24). In Suzuki coupling can the boronic acid couple with each other?. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading for the Synthesis of 5-Arylthiophenes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-arylthiophenes. This guide is designed for researchers, chemists, and drug development professionals engage...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-arylthiophenes. This guide is designed for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry. 5-Arylthiophenes are crucial structural motifs in materials science and medicinal chemistry, and their efficient synthesis via palladium-catalyzed cross-coupling reactions is paramount.[1][2][3] A critical, yet often challenging, parameter to optimize is the catalyst loading. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate the complexities of catalyst optimization, ensuring reproducible and high-yielding results.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic guidance and actionable solutions.

Q: My reaction has stalled or resulted in a very low yield of the desired 5-arylthiophene. What are the common causes and how can I fix this?

A: Low conversion is one of the most common issues in cross-coupling reactions. The root cause often lies in the activity and concentration of the catalytic species.

Symptoms & Diagnosis:

  • Analysis (TLC, GC-MS, LC-MS): Significant amount of unreacted starting materials (e.g., bromo-thiophene or arylboronic acid).

  • Visual Observation: The reaction mixture may remain clear or slightly colored, with no formation of the characteristic "palladium black" precipitate.[4]

Potential Causes & Solutions:

  • Insufficient Catalyst Loading: The total number of catalytic cycles required to convert the substrate may exceed the catalyst's lifetime or the reaction time. Simply put, there isn't enough catalyst to complete the reaction.

    • Explanation: The turnover number (TON) of a catalyst is finite. If the substrate-to-catalyst ratio is too high, the catalyst may deactivate before the reaction reaches completion.[5]

    • Solution: Incrementally increase the catalyst loading. For example, if you started at 0.5 mol %, try subsequent reactions at 1 mol % and 2 mol %.[6] If yield improves significantly with each increase, you have likely identified the issue. Be aware that endlessly increasing the loading can lead to other problems (see next section).

  • Poor Catalyst Activity/Quality: The catalyst (or pre-catalyst) may be old, improperly stored, or from a low-quality source. Palladium(0) catalysts, in particular, can be sensitive to air and moisture.[7]

    • Explanation: The active catalyst in most cross-coupling reactions is a Pd(0) species.[8][9] Oxidation to Pd(II) before the reaction begins will prevent the catalytic cycle from initiating.

  • Inhibitors or "Poisons" in Reagents/Solvents: Trace impurities can act as catalyst poisons, binding to the palladium center and shutting down catalysis.

    • Explanation: Sulfur-containing compounds (ironically, other than your substrate), strong coordinating species, and certain nucleophiles can irreversibly bind to the palladium, deactivating it.[4]

    • Solution: Ensure all reagents are of high purity. Use freshly distilled or anhydrous, degassed solvents. If you suspect an inhibitor in your starting material, purifying it by recrystallization or column chromatography before the reaction can resolve the issue.

Q: I'm observing significant amounts of homocoupled byproducts (e.g., biaryl or bithiophene). How can I suppress these side reactions?

A: Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings, and is often linked to catalyst loading and reaction conditions.

Symptoms & Diagnosis:

  • Analysis (TLC, GC-MS, LC-MS): Identification of symmetrical products, such as biphenyl (from the arylboronic acid) or 2,2'-bithiophene (from the halothiophene).

Potential Causes & Solutions:

  • Excessively High Catalyst Loading: While counterintuitive, too much catalyst can sometimes promote side reactions.

    • Explanation: At high concentrations, side reactions, which may have different kinetics, can become more prominent. For boronic acids, oxidative homocoupling can be promoted by oxygen and the palladium catalyst.

    • Solution: Carefully reduce the catalyst loading. Often, there is an optimal loading window that maximizes the rate of the desired cross-coupling reaction while minimizing side reactions. Perform an optimization screen from 0.1 mol % to 5 mol % to find the sweet spot.[12]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a known culprit for the homocoupling of boronic acids.

    • Explanation: Oxygen can participate in a side catalytic cycle that leads to the formation of biaryl products from two molecules of the organoboron reagent.

    • Solution: Rigorously degas all solvents and reagents. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q: My reaction mixture turned black, and the reaction stopped. What is happening and how can I prevent it?

A: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black.[4]

Symptoms & Diagnosis:

  • Visual Observation: A fine, black solid precipitates from the reaction mixture.

  • Analysis: The reaction stalls, with starting materials no longer being consumed.

Potential Causes & Solutions:

  • Catalyst Agglomeration: The active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal.

    • Explanation: This often happens when the ligand protecting the palladium center dissociates or degrades, or when the concentration of the active catalyst is too high. Ligandless palladium is unstable and quickly precipitates.[4][12]

    • Solution 1: Optimize Ligand-to-Metal Ratio. The supporting ligand is crucial for stabilizing the catalytically active species.[13] For catalysts generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), ensure the correct stoichiometry of the phosphine ligand is used. A typical starting point is a 1:2 Pd:Ligand ratio for monodentate phosphines or a 1:1.1 ratio for bidentate ligands.

    • Solution 2: Use More Robust Ligands. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed to be more stable and resistant to degradation, thus better protecting the palladium center from agglomeration.[13][14]

    • Solution 3: Reduce Catalyst Loading. Very high initial concentrations of the palladium precursor can accelerate the formation of palladium black, especially at higher temperatures.[12] Paradoxically, sometimes a lower catalyst loading leads to a better overall yield by keeping the catalyst soluble and active for longer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range (mol %) for 5-arylthiophene synthesis, and how do I choose a starting point?

For most lab-scale syntheses (mmol scale), a good starting point for palladium-catalyzed cross-couplings like Suzuki, Stille, or direct C-H arylation is between 0.5 and 2 mol % of the palladium precursor relative to the limiting reagent.[10][15] For challenging substrates, such as sterically hindered partners or aryl chlorides, a higher initial loading of up to 5 mol % might be necessary.[16] Conversely, for highly reactive substrates and optimized systems, loadings can often be reduced to well below 0.5 mol %.[12][17]

Q2: How does catalyst loading impact reaction time and cost-effectiveness?

Generally, a higher catalyst loading leads to a faster reaction rate, as more active catalytic species are present. However, the relationship is not always linear, and beyond a certain point, you may see diminishing returns or even negative effects (see Troubleshooting). From a cost perspective, especially in drug development and scale-up, minimizing the amount of expensive and toxic palladium catalyst is a primary goal.[8] An ideal process development effort aims to find the lowest possible catalyst loading that achieves full conversion in a reasonable timeframe.

Q3: What is the role of the ligand, and how does the ligand-to-metal ratio affect the reaction?

The ligand is arguably as important as the metal itself. It stabilizes the palladium atom, influences its reactivity, and prevents it from precipitating as inactive palladium black.[13]

  • Electron-rich ligands (e.g., P(t-Bu)₃, Buchwald ligands) accelerate the oxidative addition step and promote the overall catalytic cycle.[11]

  • Bulky ligands facilitate the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.[5] The ligand-to-metal ratio is critical. Too little ligand, and the catalyst is unstable. Too much ligand can sometimes inhibit the reaction by occupying all coordination sites on the palladium, preventing the substrate from binding. A 1:2 Pd:monodentate ligand ratio is a common and effective starting point.

Q4: When should I use a pre-catalyst versus generating the active catalyst in situ?
  • In situ generation (e.g., mixing Pd(OAc)₂ with a phosphine ligand) offers flexibility to screen different ligands and ratios. However, the exact nature and concentration of the active species can be uncertain.

  • Pre-catalysts (e.g., palladacycles, complexes like Pd(PPh₃)₄, or well-defined Pd-NHC complexes) are stable, well-defined compounds that generate the active Pd(0) species reproducibly under reaction conditions.[5][7] They are often preferred for ensuring consistency and reproducibility, especially when scaling up a reaction.

Q5: Can I reduce catalyst loading for large-scale synthesis? What are the key considerations?

Yes, reducing catalyst loading is a major goal of process chemistry. Low catalyst loadings (often measured in ppm instead of mol %) are highly desirable.[16]

  • Purity is Paramount: On a large scale, even trace impurities in reagents or solvents are magnified and can kill a low-loading catalyst. Use the highest purity materials available.

  • Robust Catalyst Systems: Use highly active and stable catalyst systems (e.g., advanced phosphine ligands or NHCs) that have high turnover numbers (TONs) and turnover frequencies (TOFs).

  • Process Control: Excellent control over temperature, mixing, and inert atmosphere is critical to prevent catalyst decomposition.

Section 3: Experimental Protocols & Data

Data Table 1: Typical Catalyst Loading Ranges for 5-Arylthiophene Synthesis
Coupling ReactionPalladium SourceLigandTypical Loading (mol %)Notes
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhos0.5 - 5%[2][10]Highly versatile. Lower loadings (<1%) are often achievable with advanced ligands like SPhos.[10]
Stille Coupling Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, P(furyl)₃1 - 3%[7]Avoids bases but uses toxic organotin reagents. Catalyst loading is comparable to Suzuki.
Direct C-H Arylation Pd(OAc)₂P(o-tol)₃, Ad₂PBu0.1 - 2%[12][17]Atom-economical. Can often be performed with very low catalyst loadings, sometimes even ligand-less.[12]
Protocol: Systematic Catalyst Loading Optimization for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-phenyl-2-acetylthiophene via a Suzuki-Miyaura coupling, optimized for catalyst loading.

Reaction: 2-Acetyl-5-bromothiophene + Phenylboronic Acid → 2-Acetyl-5-phenylthiophene

  • Setup: To four separate, identical, oven-dried reaction vials equipped with stir bars, add 2-acetyl-5-bromothiophene (1.0 mmol, 205 mg) and phenylboronic acid (1.2 mmol, 146 mg).

  • Base & Solvent: To each vial, add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg). Add 5 mL of a degassed 4:1 mixture of Dioxane:Water.

  • Catalyst Preparation: Prepare a stock solution of the catalyst system. For example, dissolve Pd(OAc)₂ (22.4 mg, 0.1 mmol) and SPhos (82.1 mg, 0.2 mmol) in 10 mL of degassed dioxane. This creates a solution where 1 mL contains 0.01 mmol of Pd.

  • Catalyst Addition (Parallel Experiment):

    • Vial 1 (0.25 mol %): Add 0.25 mL of the catalyst stock solution.

    • Vial 2 (0.5 mol %): Add 0.50 mL of the catalyst stock solution.

    • Vial 3 (1.0 mol %): Add 1.00 mL of the catalyst stock solution.

    • Vial 4 (2.0 mol %): Add 2.00 mL of the catalyst stock solution.

  • Reaction: Seal the vials under an inert atmosphere (Argon or Nitrogen), and place them in a pre-heated heating block at 90 °C. Stir vigorously.

  • Monitoring: After 1 hour, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to determine the conversion. Continue monitoring at regular intervals (e.g., every 2 hours).

  • Analysis: Compare the reaction profiles. The optimal loading is the lowest amount of catalyst that provides complete conversion in an acceptable time frame (e.g., >95% conversion in < 4 hours) with minimal byproduct formation.

Section 4: Mechanistic Insights & Workflows

Understanding the catalytic cycle is key to troubleshooting. Most palladium-catalyzed cross-couplings follow a similar pathway involving oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OxAdd Ar-X Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation) OxAdd->Trans Ar'-M Trans->Pd0 RedElim Ar-Ar' (Product) Trans->RedElim Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.

A logical workflow can guide troubleshooting efforts when faced with low product yield.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield or Stalled Reaction check_catalyst Is Catalyst Loading Sufficient? (Typically 0.5-2 mol%) start->check_catalyst increase_loading ACTION: Increase loading (e.g., 2x, 4x) check_catalyst->increase_loading No check_deactivation Is Palladium Black Visible? check_catalyst->check_deactivation Yes other_issues Consider other parameters: Temperature, Base, Solvent increase_loading->other_issues optimize_ligand ACTION: Use more robust ligand (e.g., SPhos) or adjust Pd:Ligand ratio check_deactivation->optimize_ligand Yes check_purity Are reagents/solvents high-purity and degassed? check_deactivation->check_purity No optimize_ligand->other_issues purify_reagents ACTION: Purify starting materials. Use anhydrous, degassed solvents. check_purity->purify_reagents No check_purity->other_issues Yes purify_reagents->other_issues

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

  • Benchchem. (2025).
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT Libraries.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Influence of Catalyst Loading on the Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of catalyst loading with respect to yield of 5a.
  • PMC. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • IRIS Unimore. (2023). Direct Arylation of Thiophenes in Continuous Flow. IRIS Unimore.
  • ResearchGate. (2025). Palladium-catalysed direct regioselective C5-arylation of a thiophene bearing a cyclopropyl ketone group at C2.
  • MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Organic Chemistry Portal. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ResearchGate. (n.d.). Catalyst Loading Optimization.
  • MDPI. (2023).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • RSC Publishing. (2023).
  • RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central.
  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library.
  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • PubMed. (2013). Detailed optimization of polycondensation reaction via direct C-H arylation of ethylenedioxythiophene.

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in Reactions with Bromothiophenes

Welcome to the technical support center for chemists working with bromothiophenes. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with bromothiophenes. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of debromination. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to help you minimize this unwanted reaction and maximize the yield of your desired products.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the debromination of bromothiophenes.

Q1: What is debromination and why is it a problem with bromothiophenes?

A: Debromination, often specifically protodebromination or hydrodehalogenation, is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a thiophene byproduct, which reduces the yield of the target molecule and complicates purification efforts. Bromothiophenes are particularly susceptible due to the electronic properties of the thiophene ring and the relative lability of the C-Br bond under various reaction conditions.[1]

Q2: What are the primary causes of debromination?

A: Several factors can promote debromination:

  • Reaction Temperature: Higher temperatures often increase the rate of debromination.[3]

  • Choice of Base: Strong bases can facilitate the cleavage of the C-Br bond.[3][4] Certain bases may also act as hydride sources.[4]

  • Catalyst and Ligands: The electronic and steric properties of the palladium catalyst and its associated phosphine ligands play a critical role.[3]

  • Hydride Sources: Impurities in solvents (like water or alcohols) or reagents can act as hydride donors, leading to reductive debromination.[3][4]

  • Formation of Reactive Intermediates: In reactions like lithium-halogen exchange or Grignard formation, the resulting organometallic intermediates are highly basic and can be easily protonated by any available proton source.[1]

Q3: Is 2-bromothiophene or 3-bromothiophene more prone to debromination?

A: The position of the bromine atom influences the reactivity. The C-H bonds at the 2-position (alpha to the sulfur) of thiophene are generally more acidic than those at the 3-position (beta). This difference in acidity can influence the stability of organometallic intermediates and their propensity for protonolysis. In many cross-coupling reactions, the oxidative addition of 2-bromothiophene to a palladium(0) center is faster than for 3-bromothiophene, which can sometimes lead to a higher likelihood of subsequent side reactions if the catalytic cycle is not efficient.

Q4: How can I quickly check if debromination is occurring in my reaction?

A: The most common methods are:

  • Thin Layer Chromatography (TLC): Compare your reaction mixture to a standard of unsubstituted thiophene. The debrominated byproduct will have a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the mass of the debrominated byproduct alongside your desired product.

  • ¹H NMR Spectroscopy: The proton signals for thiophene are distinct. The appearance of these signals in your crude reaction mixture is a clear indication of debromination.

Troubleshooting Guides by Reaction Type

Debromination pathways can be highly dependent on the specific reaction being performed. This section provides targeted troubleshooting advice for common transformations.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Stille, Buchwald-Hartwig)

These reactions are notorious for debromination side products. The central issue often revolves around the delicate balance of the catalytic cycle.

Core Problem: Formation of Palladium-Hydride (Pd-H) Species

The most prevalent mechanism for debromination in these reactions involves the formation of a palladium-hydride (Pd-H) intermediate.[2] This species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[2] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to hydrodehalogenation.

pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X arpdx Ar-Pd(II)-X (L₂) ox_add->arpdx trans Transmetalation (e.g., with R-B(OH)₂) arpdx->trans pdh H-Pd(II)-X (L₂) arpdx->pdh From Pd-H Species arpdr Ar-Pd(II)-R (L₂) trans->arpdr arpdr->pd0 red_elim Reductive Elimination arpdr->red_elim product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Base, H₂O, ROH) hydride_source->pdh pdh->pd0 red_elim_debrom Reductive Elimination pdh->red_elim_debrom debrom_product Ar-H (Debrominated Byproduct) red_elim_debrom->debrom_product

Caption: Competing catalytic cycles in cross-coupling reactions.

Troubleshooting Steps & Solutions
Symptom / Observation Potential Cause Recommended Solution & Explanation
High levels of debromination, especially at elevated temperatures. Reaction rate of debromination is competing with or exceeding the desired coupling.1. Lower the Reaction Temperature: Start at a lower temperature (e.g., 80 °C) and slowly increase if the desired reaction is too slow.[3] This disfavors the hydrodehalogenation pathway. 2. Use a More Active Catalyst/Ligand System: A more efficient catalyst can accelerate the desired cross-coupling, outcompeting the debromination side reaction.[5] Consider using Buchwald-type ligands.[1]
Debromination is observed when using strong bases (e.g., NaOH, KOH, alkoxides). Strong bases can promote the formation of Pd-H species or directly attack the thiophene ring.[3]1. Switch to a Milder Base: Carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are often a better choice.[3][5] They are generally effective for the transmetalation step without promoting excessive side reactions. 2. Use Anhydrous Conditions: If using a strong base is unavoidable, ensure all reagents and solvents are rigorously dry to minimize water-related side reactions.[4]
The reaction is sluggish and produces the debrominated byproduct. Slow oxidative addition or transmetalation allows more time for side reactions to occur.1. Choose an Appropriate Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can promote faster oxidative addition and reductive elimination.[1] However, be aware that very bulky ligands can sometimes favor protodeboronation in Suzuki couplings.[6] 2. Check Boronic Acid/Ester Quality (Suzuki): Impure or decomposed boronic acids are less reactive. Using more stable boronic esters (e.g., pinacol esters) can improve transmetalation efficiency.[7]
Using alcohol as a solvent or co-solvent. Alcohols can act as hydride donors.[4]Switch to Aprotic Solvents: Toluene, dioxane, or THF are generally preferred as they minimize potential proton sources for hydrodehalogenation.[2][3]
Guide 2: Metal-Halogen Exchange (Lithiation & Grignard Formation)

The goal here is to form a reactive organometallic species. However, this intermediate is a strong base and highly susceptible to protonation.

Core Problem: Protonolysis of the Organometallic Intermediate

The thienyllithium or thienylmagnesium species formed is highly basic.[1] Any source of protons (even weakly acidic C-H bonds from the solvent or trace moisture) can quench this intermediate, leading to the debrominated thiophene.

start 2-Bromothiophene intermediate 2-Thienyllithium or 2-Thienylmagnesium bromide start->intermediate + n-BuLi or Mg (Metal-Halogen Exchange) reagent n-BuLi or Mg product 2-Substituted Thiophene (Desired Product) intermediate->product + E+ (Desired Path) byproduct Thiophene (Debrominated Byproduct) intermediate->byproduct + H+ (Side Reaction) proton_source Proton Source (H₂O, ROH, trace acid) electrophile Electrophile (E+)

Caption: Competing pathways after metal-halogen exchange.

Troubleshooting Steps & Solutions
Symptom / Observation Potential Cause Recommended Solution & Explanation
Reaction fails to initiate or low conversion to the organometallic. Passivated magnesium surface or presence of moisture.1. Activate the Magnesium (Grignard): Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg surface.[8] Gentle heating with a heat gun can also help.[1] 2. Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).[8] Use freshly distilled anhydrous solvents (THF, Et₂O).[1][8]
Significant amount of thiophene byproduct is formed. Protonation of the organometallic intermediate.1. Low Temperature: Perform the lithium-halogen exchange at very low temperatures (-78 °C) to minimize side reactions and ensure the stability of the organolithium species.[1] 2. Solvent Choice: Use strictly aprotic and anhydrous ethers like THF or diethyl ether.[1] 3. Order of Addition: Add the organolithium reagent (e.g., n-BuLi) slowly to the solution of bromothiophene at low temperature.
Complex mixture of products, including Wurtz-type coupling. The formed Grignard reagent reacts with unreacted bromothiophene.1. Slow Addition: Add the bromothiophene solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, minimizing its reaction with the newly formed Grignard reagent.[8]

Preventative Protocols & Best Practices

Proactively designing your experiment to avoid debromination is the most effective strategy.

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol uses a combination of a milder base and an effective ligand system, which is a good starting point for coupling with bromothiophenes.

Materials:

  • Bromothiophene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromothiophene, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene and water via syringe.[2]

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and perform an aqueous workup.[3]

  • Purify the crude product by column chromatography.

Protocol 2: Low-Temperature Lithiation of 3-Bromothiophene

This protocol is designed to generate 3-thienyllithium while minimizing protonolysis.

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., CO₂, DMF, etc.)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the 3-bromothiophene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • The resulting solution of 3-thienyllithium is now ready. Slowly add a solution of the desired electrophile in anhydrous THF, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl) and proceed with standard aqueous workup and purification.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Al-Amin, M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Arabian Journal of Chemistry, 13(1), 221-236. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. This molecule is a valuable building block in pharmaceutical development and materials science, making a robust and scalable synthetic route essential.[1] The most common and industrially preferred method for its synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The synthesis typically involves the reaction of a 5-halothiophene-2-carboxylate ester with 4-chlorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Methyl 5-bromothiophene-2-carboxylate Process Suzuki-Miyaura Cross-Coupling A->Process B 4-Chlorophenylboronic Acid B->Process Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Process Ligand Phosphine Ligand Ligand->Process Base Aqueous Base (e.g., K2CO3) Base->Process Solvent Solvent System (e.g., Toluene/Water) Solvent->Process Workup Aqueous Work-up & Solvent Removal Process->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate Purification->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the product. What are the most probable causes and how can I address them?

Answer: Low or zero conversion in a Suzuki-Miyaura coupling is a common issue, especially during scale-up. The problem can usually be traced back to one of four areas: the catalyst system, the reaction conditions, the quality of the reagents, or the reaction setup.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[5][6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Incomplete reduction or decomposition of the active Pd(0) can halt the reaction.

    • Solution: Ensure your phosphine ligand is not oxidized. Use a fresh bottle or purify it if necessary. Consider using a pre-formed, air-stable Pd(0) catalyst complex like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[6] On a larger scale, catalyst decomposition can occur in localized hot spots due to inadequate mixing, so ensure your reactor's agitation is sufficient.[7]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[5]

    • Solution: Ensure the base is sufficiently soluble in the reaction medium. Using an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄) in a biphasic system like toluene/water is often effective.[4] Check the quality and strength of your base.

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species.[7]

    • Solution: This is one of the biggest challenges in scale-up.[7] Laboratory-scale reactions are easily kept under an inert atmosphere with a balloon, but this is insufficient for larger vessels. The solvent and aqueous base solution must be rigorously degassed before adding the catalyst. This can be done by sparging with nitrogen or argon for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality:

    • Solution: Verify the purity of your starting materials. 5-bromothiophene-2-carboxylate can degrade over time. The 4-chlorophenylboronic acid can dehydrate to form an unreactive trimeric boroxine anhydride. You can check for this by dissolving a sample in a solvent like THF; haziness indicates the presence of the boroxine.

Question 2: I'm observing significant side products, particularly the formation of a biphenyl derivative from my boronic acid (homocoupling). How can I minimize this?

Answer: The formation of 4,4'-dichlorobiphenyl is a common side reaction resulting from the homocoupling of 4-chlorophenylboronic acid. This is often promoted by the presence of oxygen or high temperatures.

  • Mechanism: Oxygen can facilitate the homocoupling pathway. High catalyst loading can also sometimes favor this side reaction.

  • Minimization Strategies:

    • Strict Anaerobic Conditions: As mentioned above, rigorously deoxygenating your reaction mixture is the most critical step to prevent homocoupling.

    • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can lead to more homocoupling and create purification challenges.

    • Order of Addition: On a larger scale, the order of addition matters. It is often best practice to add the palladium catalyst last to the heated, degassed mixture of substrates and base to ensure the catalytic cycle starts immediately and minimizes catalyst decomposition or side reactions.[5]

    • Temperature Management: Avoid excessively high temperatures, which can accelerate both catalyst decomposition and side reactions. The optimal temperature is typically between 80-100 °C for this coupling.[2]

Question 3: The reaction worked perfectly on a 1-gram scale, but my yield dropped from 90% to 50% on a 100-gram scale. What happened?

Answer: This is a classic scale-up problem, often rooted in physical and engineering principles rather than a change in the underlying chemistry.[7]

  • Mass and Heat Transfer: A small flask has a large surface-area-to-volume ratio, allowing for efficient heating and stirring. In a large reactor, this ratio decreases dramatically.

    • Mixing: Inadequate agitation can lead to poor mixing of the biphasic (organic/aqueous) system, slowing the reaction rate. It can also create localized hot spots where the catalyst degrades or side reactions occur. Ensure your reactor's impeller design and speed are appropriate for efficient mixing of the two phases.

    • Heating: It takes much longer to heat a large volume. A slow ramp-up to the target temperature can sometimes affect the catalyst's stability and overall reaction profile.

  • Effective Degassing: Purging a 100 L reactor with nitrogen is far more challenging than a 100 mL flask.

    • Solution: Implement a robust degassing protocol. Sparging the solvent with an inert gas via a dip tube for several hours is a common industrial practice. Alternatively, a series of vacuum/nitrogen backfill cycles can be used. Monitor the oxygen levels in the headspace if possible.

  • Exothermic Events: Suzuki couplings can be exothermic, and this heat is dissipated much more slowly in a large reactor.[8][9] An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, and catalyst decomposition.

    • Solution: Perform reaction calorimetry (e.g., using RC1) during process development to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[9] During scale-up, ensure adequate cooling capacity is available and consider a controlled, slower addition of one of the reagents to manage the exotherm.

Troubleshooting Start Low Yield on Scale-Up? CheckMixing Is agitation sufficient for biphasic mixing? Start->CheckMixing CheckDegassing Was the degassing protocol scaled appropriately? CheckMixing->CheckDegassing No ImproveMixing Optimize impeller speed/design. CheckMixing->ImproveMixing Yes CheckExotherm Was an exotherm observed? Is cooling capacity adequate? CheckDegassing->CheckExotherm No ImproveDegassing Implement robust sparging or vacuum/N2 cycles. CheckDegassing->ImproveDegassing Yes ControlTemp Perform calorimetry. Control addition rate. CheckExotherm->ControlTemp Yes Success Yield Improved CheckExotherm->Success No ImproveMixing->Success ImproveDegassing->Success ControlTemp->Success

Caption: Decision tree for troubleshooting low yield on scale-up.

Frequently Asked Questions (FAQs)

Question 1: What is the optimal catalyst, ligand, base, and solvent system for this synthesis?

Answer: While every reaction requires specific optimization, a robust starting point for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate can be summarized as follows. The choice of ligand is particularly critical when using less reactive aryl chlorides as starting materials.[5][10]

ComponentRecommended ChoicesRationale & Considerations
Pd Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Pd(OAc)₂ is a common, stable Pd(II) precatalyst that requires an external ligand and in-situ reduction.[6]
Ligand Triphenylphosphine (PPh₃), Buchwald Ligands (e.g., SPhos, XPhos)PPh₃ is sufficient for reactive aryl bromides. For aryl chlorides or sterically hindered substrates, more electron-rich and bulky biaryl phosphine ligands are necessary to facilitate the difficult oxidative addition step.[6][10]
Base K₂CO₃, K₃PO₄, Na₂CO₃An aqueous solution of a mild inorganic base is standard. K₃PO₄ is a stronger base that can sometimes accelerate slow reactions. The base is critical for the transmetalation step.[5]
Solvent Toluene/Water, 1,4-Dioxane/Water, DMFA biphasic system with an organic solvent and water is most common. Toluene is advantageous for its high boiling point and ease of removal. Dioxane is also effective but can form peroxides. DMF is a polar aprotic solvent that can aid solubility but is harder to remove on a large scale.[2][8]

Question 2: Should I start with Methyl 5-bromothiophene-2-carboxylate or Methyl 5-chlorothiophene-2-carboxylate?

Answer: The choice depends on a trade-off between reactivity and cost. The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle follows the order: I > Br > Cl.[5]

  • Methyl 5-bromothiophene-2-carboxylate: This is the more reactive substrate. The C-Br bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst. This allows for milder reaction conditions, lower catalyst loadings, and the use of simpler, less expensive ligands like triphenylphosphine.[5]

  • Methyl 5-chlorothiophene-2-carboxylate: This starting material is typically less expensive. However, the C-Cl bond is much stronger, making the oxidative addition step significantly more challenging. To achieve good conversion, you will likely need a more advanced catalytic system, featuring specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) and potentially higher temperatures.[6][10]

For initial lab-scale synthesis and process development, the bromo-derivative is often preferred for its reliability. For cost-driven, large-scale manufacturing, developing a process with the chloro-derivative can be economically advantageous.

Question 3: What are the most critical safety hazards to consider when scaling up this reaction?

Answer: Beyond the standard hazards of handling chemicals, there are three primary safety concerns for scaling up a Suzuki-Miyaura coupling:

  • Thermal Runaway: The reaction can be significantly exothermic, particularly when using aqueous base systems.[8][9] In a large, poorly-cooled reactor, the heat generated can exceed the rate of heat removal, leading to a rapid temperature and pressure increase—a thermal runaway. This is especially dangerous with solvents like dioxane (boiling point 101 °C) or if using DMSO, which can undergo violent decomposition at elevated temperatures.[8][9] Mitigation: Always perform calorimetric studies during development to understand the thermal profile. Ensure adequate reactor cooling capacity and plan for emergency cooling.

  • Handling of Boronic Acids: While less toxic than other organometallic reagents, boronic acids are still hazardous. They can be irritants and their long-term toxicological effects are not always well-documented. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used.

  • Palladium Catalysts: Palladium compounds can be toxic and are considered heavy metals. In pharmaceutical applications, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated to parts-per-million (ppm) levels.[11] Mitigation: Develop a robust purification strategy to remove palladium. This may involve treatment with activated carbon, specialized palladium scavengers (resins or silicas with thiol groups), or multiple recrystallizations.[11][12]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5 g Scale)

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 5-bromothiophene-2-carboxylate (5.0 g, 22.6 mmol) and 4-chlorophenylboronic acid (4.24 g, 27.1 mmol, 1.2 equiv).

  • Solvent Addition: Add toluene (75 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (25 mL).

  • Degassing: Bubble nitrogen through the stirred mixture via a long needle for 30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.52 g, 0.45 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90 °C under a positive pressure of nitrogen and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid product to an appropriately sized Erlenmeyer flask. Add a minimal amount of a hot solvent in which the product has high solubility at high temperature and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). For this compound, ethanol is a good starting point.

  • Dissolution: Heat the mixture with stirring on a hot plate until the solid fully dissolves. Add more solvent dropwise if needed to achieve complete dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investig
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Cross-Coupling Reactions Guide.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. J&K Scientific.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.

Sources

Troubleshooting

Stability and long-term storage of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Technical Support Center: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate A Guide to Stability and Long-Term Storage for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific stability data fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

A Guide to Stability and Long-Term Storage for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is not extensively available in published literature. The following guide is based on the chemical properties of its core structures—a chlorinated aromatic compound and a thiophene-2-carboxylate ester—and established principles of chemical storage and handling.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate?

A1: Based on its structure, the primary factors of concern are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of strong acids, bases, or moisture. This would yield 5-(4-chlorophenyl)thiophene-2-carboxylic acid and methanol.

  • Oxidation: The thiophene ring can be susceptible to oxidation, potentially leading to the formation of thiophene S-oxides or other degradation products.[1]

  • Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light, particularly UV radiation.

  • Thermal Stress: Like most organic compounds, elevated temperatures can accelerate degradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, store Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate under the following conditions:

  • Temperature: Refrigerated (2-8°C) is recommended for long-term storage.[2] For shorter periods, a cool, dry place away from direct heat is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress.[3][4] Amber glass vials are ideal to protect against light.

  • Environment: Keep in a well-ventilated, designated area for chemical storage, away from incompatible materials like strong oxidizing agents, acids, and bases.[3][5]

Q3: How can I tell if my sample of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate has degraded?

A3: Visual inspection and analytical methods can indicate degradation:

  • Visual Cues: A change in color (e.g., yellowing or darkening) or physical state (e.g., clumping of a solid) can suggest degradation.

  • Analytical Confirmation: The most reliable method is to check the purity using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks or a decrease in the main peak's area percentage indicates the presence of impurities or degradation products.

Q4: Is Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate sensitive to moisture?

A4: Yes, due to the ester functional group, it is potentially sensitive to moisture, which can lead to hydrolysis. It is crucial to store it in a dry environment and use anhydrous solvents when preparing solutions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Problem Potential Causes Recommended Solutions
Unexpected peaks appear in HPLC/GC analysis of an older sample. 1. Degradation: The compound may have degraded due to improper storage (exposure to air, light, moisture, or heat).2. Contamination: The sample may have been contaminated during handling.1. Confirm Degradation: Re-analyze a freshly opened or new batch of the compound as a control.2. Identify Degradants: If possible, use techniques like LC-MS or GC-MS to identify the structure of the new peaks. Common degradants could include the carboxylic acid from hydrolysis.3. Review Storage: Ensure storage conditions are optimal (refrigerated, inert atmosphere, protection from light).[2]
The solid compound has changed color (e.g., from white to yellow/brown). 1. Oxidation: Exposure to air can cause oxidation of the thiophene ring.2. Photodegradation: Exposure to light can cause decomposition.3. Presence of Impurities: Impurities from synthesis may be less stable and degrade first.1. Minimize Exposure: Handle the compound quickly and reseal the container tightly under an inert atmosphere if possible.2. Protect from Light: Store in an amber vial or in a dark location such as a cabinet or refrigerator.[4]3. Purity Check: Run an analytical check (HPLC, NMR) to determine the extent of degradation. For critical applications, purification by recrystallization or chromatography may be necessary.
Inconsistent results in biological or chemical assays. 1. Compound Degradation: The active concentration of your compound may be lower than expected due to degradation in storage or in the assay solution.2. Poor Solubility: The compound may not be fully dissolved in the assay buffer.1. Prepare Fresh Solutions: Always prepare solutions fresh from solid material for each experiment.2. Stability in Solution: If you must store solutions, conduct a stability study in your chosen solvent by analyzing the solution by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).[6]3. Solubility Check: Ensure the compound is fully dissolved. You may need to use a small amount of a co-solvent like DMSO, but be mindful of its compatibility with your assay.
Difficulty in obtaining a clear solution in a non-polar organic solvent. 1. Hydrolysis: If the compound has been exposed to moisture, it may have partially hydrolyzed to the more polar carboxylic acid, which is less soluble in non-polar solvents.1. Verify Purity: Check the purity of your starting material via TLC or HPLC.2. Use Anhydrous Solvents: Ensure your solvents are dry.3. Purification: If hydrolysis has occurred, you may need to purify the material.
III. Experimental Protocols & Workflows

This protocol provides a general method to monitor the stability of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate over time.

Objective: To quantify the purity of the compound and detect any degradation products.

Materials:

  • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 50:50 to 90:10 acetonitrile:water) with 0.1% TFA or formic acid.

  • Standard Preparation: Accurately weigh and dissolve a small amount of a reference (or new) sample in a suitable solvent (e.g., acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a standard volume (e.g., 10 µL) of the sample solution.

    • Run a suitable gradient method to elute the compound and any potential impurities.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (a full UV scan of a fresh sample will help determine the optimal wavelength).

  • Data Analysis: Compare the chromatogram of the aged sample to the reference standard. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Calculate the purity by the area percentage method.

The following diagram outlines a logical workflow for troubleshooting when you suspect your sample of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate has degraded.

G cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Decision & Action A Suspected Degradation (e.g., color change, inconsistent results) B Perform Purity Analysis (e.g., HPLC, NMR, TLC) A->B C Compare to Reference Standard or Historical Data B->C D Purity Acceptable? C->D E Continue with Experiments D->E Yes F Identify Degradation Pathway (e.g., LC-MS for hydrolysis/oxidation products) D->F No G Review and Optimize Storage & Handling Procedures F->G H Purify Existing Stock or Acquire New Material G->H

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Tech Support Diagnostics. (2020, June 21). How to Keep your Reagents Stability Intact.
  • Amphlett, M. J., & Callely, A. G. (1969).
  • Eawag. (2006, February 19). Thiophene-2-Carboxylate (an/aerobic) Pathway Map.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK.
  • Combi-Blocks, Inc. (2025, April 8). Safety Data Sheet: Methyl benzo[b]thiophene-4-carboxylate.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET: 5-Methylthiophene-2-carboxaldehyde.
  • BenchChem. (n.d.). (Rac)-Sabcomeline Stability Testing: A Technical Support Guide.
  • Dalvie, D., Kalgutkar, A. S., & Hardy, E. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1314–1332.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 5-Methylthiophene-2-carboxylic acid.
  • Wang, J., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.

Sources

Optimization

Removal of palladium catalyst from Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Technical Support Case #8492: Palladium Removal from Thiophene-Based Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Methyl 5-(4-chlorophenyl)thiophene-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Palladium Removal from Thiophene-Based Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (Pd Removal)

Executive Summary

You are encountering difficulty removing residual Palladium (Pd) from Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate . This is a known "high-difficulty" purification scenario.[1]

The Root Cause: The thiophene sulfur atom in your product acts as a "soft" ligand, competitively binding to the Pd(II) species. Standard aqueous washes (EDTA/Cysteine) or simple silica filtration often fail because the affinity of the Pd for your product is nearly as high as its affinity for the wash reagents.

This guide provides a validated, self-correcting workflow to reduce Pd content to <10 ppm (ICH Q3D compliance) while preserving your methyl ester.

Module 1: Diagnosis & Mechanism

Before selecting a scavenger, you must understand the speciation of your impurity. In Suzuki couplings (likely used to synthesize your biaryl system), Pd exists in two problematic forms:

  • Pd(0) Nanoparticles: Aggregates stabilized by the thiophene ring.

  • Pd(II) Complexes: Soluble species coordinated to your product or residual phosphine ligands.

Visualizing the Competitive Binding The following diagram illustrates why standard filtration fails and how high-affinity scavengers work.

Pd_Binding_Competition Pd Residual Palladium (Pd species) Product Your Product (Thiophene Sulfur) Pd->Product Moderate Affinity (Competitive Binding) Scavenger High-Affinity Scavenger (DMT/Thiol Functionalized Silica) Pd->Scavenger Ultra-High Affinity (Chelation) Complex_Prod Pd-Product Complex (Contamination) Product->Complex_Prod Complex_Scav Pd-Scavenger Complex (Filtrable Solid) Scavenger->Complex_Scav Irreversible Capture

Caption: Competitive binding kinetics. The scavenger (Green) must possess a binding constant (Kf) significantly higher than the Thiophene-Pd interaction (Red) to strip the metal from the product.

Module 2: Scavenger Selection Guide

For sulfur-containing APIs, "Like dissolves Like" is the enemy. You need a "Super-Ligand."

Scavenger TypeFunctional GroupSuitability for ThiophenesMechanismRecommendation
SiliaMetS® DMT DimercaptotriazineHigh Bidentate chelation (N, S donor). Strongest affinity for Pd(II) in presence of competing S-ligands.Primary Choice
SiliaMetS® Thiol Propylthiol (-SH)Moderate/High Monodentate binding. Good for Pd(0) particles but may struggle against thiophene competition.Secondary Choice
Activated Carbon N/ALow Physisorption. Risk: High yield loss due to pi-stacking of your biaryl product onto carbon sheets.Avoid
TMT (Trimercaptotriazine) Aqueous SaltMedium Precipitation. Risk: Hard to filter the fine precipitate; requires aqueous workup which may hydrolyze ester.Use with caution

Expert Insight: For Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate , we recommend SiliaMetS® DMT .[2] The triazine ring cooperates with the thiol groups to form a rigid 5-membered chelate ring with Pd, which is thermodynamically more stable than the Pd-Thiophene interaction [1][2].

Module 3: Validated Removal Protocol (Batch Mode)

Objective: Reduce Pd from ~1000 ppm to <10 ppm. Prerequisites:

  • Solvent: THF or Ethyl Acetate (Avoid DCM if possible; Pd complexes are too stable in it).

  • Temperature: 50°C (Heat is required to break the Pd-Thiophene bond).

Step-by-Step Procedure
  • Dissolution: Dissolve your crude product in THF or Ethyl Acetate (10 volumes). Ensure the solution is free of precipitated inorganic salts (filter first if necessary).

  • Loading Calculation:

    • Measure residual Pd (if possible).

    • Add SiliaMetS® DMT at 4 equivalents relative to the residual Pd.[1][2]

    • No Pd data? Add 10% w/w of scavenger relative to the mass of your crude product.

  • Incubation (The Critical Step):

    • Heat the mixture to 50-55°C .

    • Stir vigorously for 4 hours .

    • Why Heat? Room temperature scavenging is often insufficient for thiophenes because the activation energy to displace the Pd from the sulfur atom is high.

  • Filtration:

    • Cool to room temperature.

    • Filter through a pad of Celite® or a 0.45 µm membrane filter.

    • Wash the cake with 2 volumes of solvent.

  • Assessment:

    • Concentrate the filtrate.

    • Check Pd levels (ICP-MS) and color.

Visual Workflow:

Scavenging_Protocol Start Crude Solution (EtOAc/THF) Add_Scav Add SiliaMetS® DMT (10 wt% or 4 eq) Start->Add_Scav Heat Heat to 50°C (4 Hours) Add_Scav->Heat Kinetic Exchange Filter Filter (0.45 µm/Celite) Heat->Filter Pd Capture Test ICP-MS Analysis Filter->Test

Caption: Batch scavenging workflow using functionalized silica. Thermal activation is required for thiophene derivatives.

Module 4: Troubleshooting & FAQs

Q1: The filtrate is still colored (brown/yellow). Does this mean Pd is still present?

  • Answer: Not necessarily. While Pd complexes are often dark, conjugated thiophenes like yours are inherently yellow/orange. Do not rely on colorimetric inspection. Trust the ICP-MS data. If color is a purity issue (not Pd), add a small amount of activated carbon after the DMT treatment, but watch your yield.

Q2: I observed a 15% yield loss. Where did my product go?

  • Answer: Did you use Activated Carbon? If so, the planar chlorophenyl-thiophene system likely pi-stacked to the carbon. Switch to Silica-based scavengers (DMT) . Silica does not interact strongly with lipophilic biaryls, preserving yield [3].

Q3: Can I use this protocol on the hydrolyzed acid (carboxylic acid) instead of the ester?

  • Answer: Yes, but be careful. Carboxylic acids can sometimes bind to the amine/basic residues on certain scavengers (like Diamine or TAAcOH). DMT is acidic/neutral , so it is compatible with free acids. Avoid "SiliaMetS® Triamine" or basic alumina.

Q4: The Pd level plateaued at 50 ppm and won't go lower. What now?

  • Answer: You likely have "embedded" Pd(0) nanoparticles deep inside product crystals or aggregates.

    • Fix: Dissolve the material completely in a better solvent (e.g., DMF) to liberate the inclusions, treat with scavenger, then precipitate by adding water.

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers: Selection Guide & Application Notes. (Specifically Application Note on Suzuki Coupling Workup). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and a scientific framework for identifying, quantifying, and controlling impurities in your samples. Our approach is rooted in explaining the causal links between synthetic chemistry, degradation pathways, and analytical observations to empower you to solve challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the impurity analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Q1: I'm seeing several unexpected peaks in my initial HPLC analysis. What are their likely sources?

A1: Unexpected peaks in your chromatogram typically originate from three main sources: process-related impurities from the synthesis, degradation products, or contaminants.

  • Process-Related Impurities: The most common synthesis route for this molecule is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction, while powerful, is known to generate specific byproducts. You should investigate the presence of:

    • Starting Materials: Unreacted 4-chlorophenylboronic acid (or a boronate ester) and a suitable methyl-2-halothiophene-5-carboxylate.

    • Homocoupling Products: Biphenyls formed from the coupling of two 4-chlorophenylboronic acid molecules or bithiophenes from the coupling of two thiophene molecules.[3]

    • Protodeboronation Product: Formation of chlorobenzene from the boronic acid starting material.

    • Catalyst Residues: Residual palladium or ligands, though these are typically not UV-active and are better analyzed by techniques like ICP-MS.[4][5]

  • Degradation Products: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate contains an ester functional group, which is susceptible to hydrolysis.

    • Hydrolysis Product: The most common degradant is the corresponding carboxylic acid, 5-(4-chlorophenyl)thiophene-2-carboxylic acid, formed by the cleavage of the methyl ester. This is especially prevalent under acidic or basic conditions.[6]

  • Contaminants: These can include residual solvents from the manufacturing process or leachables from container-closure systems. Residual solvents are addressed under ICH Q3C guidelines.[7]

Q2: An unknown impurity is present at a level that requires identification (e.g., >0.10%). What is a systematic workflow for structural elucidation?

A2: A systematic approach is critical for efficiently identifying an unknown impurity and is mandated by regulatory bodies like the ICH.[7][8] The goal is to gather orthogonal data points to build a confident structural hypothesis.

The workflow below outlines a best-practice approach, starting with non-destructive analysis and progressing to more complex techniques as needed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern impurity identification.[9][10][11][12]

G start Unknown Peak Detected in HPLC-UV (>0.10%) lcms Perform LC-MS Analysis start->lcms mass_match Does Mass Match Potential Impurity? lcms->mass_match hrms Acquire High-Resolution Mass Spec (HRMS) Data mass_match->hrms No msms Perform MS/MS Fragmentation Analysis mass_match->msms Yes elemental Determine Elemental Composition (Formula) hrms->elemental elemental->msms fragment Propose Structure based on Fragments & Formula msms->fragment isolate Isolate Impurity via Preparative HPLC fragment->isolate If structure is still ambiguous synthesize Synthesize Proposed Structure for Confirmation fragment->synthesize If standard is needed nmr Characterize by NMR (1H, 13C, 2D) isolate->nmr confirm Structure Confirmed nmr->confirm synthesize->confirm

Caption: Workflow for Unknown Impurity Identification.

Q3: How do I conduct a forced degradation study to ensure my analytical method is "stability-indicating"?

A3: A forced degradation (or stress testing) study is a regulatory requirement and a fundamental part of method development.[13][14] Its purpose is to intentionally degrade the drug substance to ensure that your analytical method can separate the intact drug from its degradation products, thus proving its specificity.

Causality: By subjecting the molecule to harsh conditions (acid, base, oxidation, heat, light), you generate the degradants that are likely to form during long-term storage.[15] If your HPLC method can resolve the main peak from all these newly formed impurity peaks, it is considered "stability-indicating."

A typical study involves exposing solutions of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate to the following conditions, aiming for 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionTypical Reagent/ConditionRationale & Likely Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60 °C)Targets the ester linkage, leading to the formation of 5-(4-chlorophenyl)thiophene-2-carboxylic acid and methanol.
Base Hydrolysis 0.1 M NaOH, room temp or heatedAlso targets the ester linkage, often more rapidly than acid hydrolysis, yielding the carboxylate salt.
Oxidation 3% H₂O₂, room tempThiophene rings can be susceptible to oxidation, potentially forming sulfoxides or other oxygenated species.
Thermal Degradation Solid-state heating (e.g., 105 °C)Assesses the intrinsic thermal stability of the molecule. Degradation pathways can be complex.
Photostability Expose solution/solid to light (ICH Q1B)Evaluates light sensitivity. Thiophene-containing compounds can undergo photolytic cleavage or rearrangement.[13]

See the Experimental Protocols section for a detailed step-by-step guide.

Q4: What are the regulatory thresholds I need to be aware of for reporting and qualifying these impurities?

A4: The primary guidance comes from the International Council for Harmonisation (ICH), specifically the Q3A(R2) guideline for impurities in new drug substances.[7][8] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.

ThresholdMDD ≤ 2 g/day MDD > 2 g/day Requirement
Reporting 0.05%0.03%Any impurity at or above this level must be reported in the regulatory submission.
Identification 0.10% or 1.0 mg/day (whichever is lower)0.05%Any impurity at or above this level must have its structure identified.[16]
Qualification 0.15% or 1.0 mg/day (whichever is lower)0.05%Any impurity at or above this level must be qualified, meaning data must be gathered to establish its biological safety.[7]

Trustworthiness: Adhering to these thresholds is non-negotiable for regulatory submissions. Your analytical methods must be validated to be accurate and precise at these levels.

Visualizing Potential Impurity Origins

The diagram below illustrates a plausible synthetic route (Suzuki Coupling) and highlights the points at which key process-related impurities can be generated. Understanding the synthesis is crucial for predicting potential impurities.[17]

G cluster_reactants Starting Materials cluster_products Products & Impurities SM1 Methyl 5-bromothiophene- 2-carboxylate Reaction Suzuki Coupling Pd Catalyst, Base SM1->Reaction SM2 4-Chlorophenyl- boronic Acid SM2->Reaction API TARGET MOLECULE Methyl 5-(4-chlorophenyl)thiophene- 2-carboxylate Imp1 IMPURITY Unreacted SM1 Imp2 IMPURITY Unreacted SM2 Imp3 IMPURITY Biphenyl Homocoupling Imp4 IMPURITY Bithiophene Homocoupling Reaction->API Reaction->Imp1 Reaction->Imp2 Reaction->Imp3 Reaction->Imp4

Caption: Potential Impurity Formation during Suzuki Synthesis.

Experimental Protocols

These protocols provide a validated starting point for your experiments. They should be adapted and re-validated for your specific equipment and sample matrix.

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines a systematic approach to developing a method capable of separating the API from its potential impurities and degradants.

  • Column Selection:

    • Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile, robust choice for reverse-phase separation of small molecules.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid helps to protonate silanols on the column and the analytes, leading to sharper peaks.

    • Mobile Phase B (Organic): Acetonitrile. It generally provides good peak shape and lower backpressure than methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm and 280 nm (or use a Photo Diode Array detector to assess peak purity).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Method Optimization & Verification:

    • Inject a sample of your API reference standard.

    • Inject samples from your forced degradation studies (see Protocol 2). The goal is to achieve baseline resolution (>1.5) between the API peak and all degradation product peaks.

    • Adjust the gradient slope, temperature, or mobile phase pH to improve separation if needed.

    • This self-validating step ensures the method is fit for purpose. The ability to separate stress-induced impurities is the primary indicator of its stability-indicating nature.[14]

Protocol 2: Forced Degradation Procedure

This protocol provides the steps for generating degraded samples to test the specificity of your analytical method.

  • Sample Preparation:

    • Prepare a stock solution of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (Perform in parallel):

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a vial of the stock solution in an oven at 60 °C for 48 hours.

  • Analysis:

    • After the designated time, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile).

    • Analyze using the HPLC method developed in Protocol 1. Compare the chromatograms from the stressed samples to the control to identify new peaks corresponding to degradation products.

References
  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006, October). [Link]

  • Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. (2006, October 25). [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. (2024, October 31). [Link]

  • ICH Q3 Guidelines. SlideShare. (2023, October 17). [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. (2016, August 24). [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. (2024, August 8). [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks. (2015, September 30). [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. (2020, November 11). [Link]

  • Forced Degradation Studies. SciSpace. (2016, December 14). [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025, September 22). [Link]

  • Impurity Analysis and Profiling Services. Emery Pharma. [Link]

  • Impurity Profiling: Theory and Practice. PharmaInfo. [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Lotilaner-impurities. Pharmaffiliates. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. (2023, April 23). [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022, November 30). [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. (2023, June). [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. (2023, February 20). [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of thiophene derivatives 4 and 5. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. World Journal of Pharmaceutical Research. (2022, June 3). [Link]

  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate. US EPA. (2025, October 15). [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Thiophene Derivatives in Biological Assays

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of thiophene derivatives. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles in their biological assays. As your Senior Application Scientist, I will provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. Our goal is to ensure that the promising therapeutic potential of your thiophene-based compounds is not masked by poor physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why do many of my thiophene-based compounds exhibit poor solubility in aqueous buffers?

A1: The inherent chemical nature of the thiophene ring contributes to its poor water solubility. Thiophene is a nonpolar, aromatic heterocycle.[1][2][3] The sulfur atom's lone pair of electrons is delocalized within the aromatic system, which limits its ability to form hydrogen bonds with water molecules.[1] When this core is incorporated into larger, often planar, and hydrophobic molecules, the tendency for low aqueous solubility is frequently exacerbated.[1] This can lead to significant challenges in biological assays, where aqueous environments are the norm.

Q2: What are the immediate consequences of poor compound solubility in my assays?

A2: Ignoring poor solubility can lead to a cascade of erroneous and misleading results. These include:

  • Underestimated Potency: If your compound precipitates out of the assay buffer, the actual concentration interacting with the target will be lower than intended, leading to an underestimation of its true biological activity.[4]

  • Reduced HTS Hit Rates: Promising compounds may be missed entirely in high-throughput screening (HTS) campaigns because they don't remain in solution at the screening concentration.[4]

  • Inaccurate Structure-Activity Relationships (SAR): You may incorrectly discard a promising chemical series or make incorrect assumptions about the relationship between a compound's structure and its activity.[4]

  • Poor Data Reproducibility: Precipitated compounds can lead to high variability in your results, making it difficult to obtain consistent and reliable data.[4]

  • Discrepancies Between Assay Types: You may observe a potent effect in an enzyme-based assay but see no activity in a cell-based assay, which can be a direct result of the compound precipitating in the more complex cell culture medium.[4]

Q3: I've been using DMSO to dissolve my thiophene derivatives. What are the best practices and potential pitfalls?

A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery for its ability to dissolve a broad range of hydrophobic compounds.[4][5][6] However, its use requires careful consideration to avoid artifacts.

Best Practices for Using DMSO:

  • High-Purity is Essential: Always use high-purity, anhydrous DMSO (≥99.9%) to prevent compound degradation or precipitation caused by contaminants or absorbed moisture.[5][7]

  • Mind the Final Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[8] However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[5][8]

  • Serial Dilutions in DMSO: When preparing a dilution series, it is best practice to perform the initial serial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer.[5] This minimizes the risk of the compound precipitating out of solution.

  • Proper Storage: Store DMSO in tightly sealed glass containers in a cool, dry place away from direct sunlight to prevent degradation and moisture absorption.[7]

Potential Pitfalls:

  • Precipitation Upon Dilution: A common issue is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay buffer.[5][9] This is often referred to as "crashing out."

  • DMSO-Induced Cellular Effects: At higher concentrations, DMSO can have biological effects of its own, including altering cell permeability and inducing differentiation or toxicity.[8]

  • Assay Interference: DMSO can interfere with certain assay components or detection methods.[6]

Troubleshooting Guide: My Compound is Precipitating in the Assay

This section provides a systematic approach to troubleshooting and resolving compound precipitation issues.

Step 1: Characterize the Solubility - Kinetic vs. Thermodynamic

Before attempting to solve a solubility problem, it's essential to understand the type of solubility you are dealing with.

  • Kinetic Solubility: This refers to the concentration of a compound that can be reached by dissolving it from a high-concentration stock solution (like DMSO) into an aqueous buffer and observing for immediate precipitation.[10][11] It represents a metastable, supersaturated state.[10][11] Kinetic solubility is often what is initially observed in HTS settings.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with the solid form of the compound.[11][12]

Kinetic solubility values are often higher than thermodynamic solubility values.[13][14] Understanding this distinction is crucial for developing a robust formulation strategy.

Protocol: Basic Kinetic Solubility Assessment by Visual Inspection

  • Prepare a high-concentration stock solution of your thiophene derivative in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in 100% DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer (e.g., 2 µL into 198 µL of buffer) to achieve the desired final concentrations.

  • Mix well and let the solutions stand at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each solution against a dark background for any signs of turbidity or precipitate. The highest concentration that remains clear is your approximate kinetic solubility. For a more quantitative assessment, you can measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[15]

Step 2: Employing Formulation Strategies

If your compound's solubility is below the required concentration for your assay, consider the following formulation strategies.

Using a water-miscible organic solvent in addition to water can increase the solubility of nonpolar compounds.[16][17][18]

  • Common Co-solvents: Besides DMSO, other co-solvents include ethanol, polyethylene glycols (PEGs), and propylene glycol.[9]

  • Considerations: The choice and concentration of a co-solvent must be compatible with your assay system and not induce toxicity or interfere with the biological target.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate hydrophobic molecules, like your thiophene derivative, forming an "inclusion complex" that is more water-soluble.[20][21]

  • Types of Cyclodextrins: Common cyclodextrins used in research include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[19][20]

  • Mechanism: The hydrophobic thiophene derivative partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[19][20]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).

  • Prepare a high-concentration stock solution of your thiophene derivative in a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock solution to the stirred HP-β-CD solution.

  • Continue stirring at room temperature for several hours to overnight to allow for complex formation.

  • Filter the solution to remove any un-complexed, precipitated compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Encapsulating your thiophene derivative into nanoparticles can significantly enhance its aqueous solubility and stability.[22][23]

  • Types of Nanoparticles:

    • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate hydrophobic compounds.[1]

    • Lipid-Based Nanoparticles: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for encapsulating lipophilic drugs.[23][24]

  • Mechanism: The hydrophobic compound is contained within the core of the nanoparticle, while the nanoparticle surface is stabilized in the aqueous medium. This approach can also offer controlled release of the compound.[23]

For solid compounds, reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[16][17][25]

  • Methods: Techniques like micronization (using a jet mill) or the creation of nanosuspensions (via high-pressure homogenization or ball milling) can be employed.[9][16][25] While this is more common in later-stage drug development, it can be a valuable strategy.

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow Workflow for Addressing Poor Solubility of Thiophene Derivatives A Start: Thiophene Derivative with Poor Solubility B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility Sufficient for Assay? B->C D Proceed with Assay C->D Yes E Select Solubilization Strategy C->E No F Co-solvents (e.g., DMSO, Ethanol) E->F G Cyclodextrins (e.g., HP-β-CD) E->G H Nanoparticle Formulation (e.g., PLGA, Lipids) E->H I Validate New Formulation F->I G->I H->I J Check for Assay Interference & Toxicity I->J J->D No Interference/Toxicity K Optimize Formulation or Choose Alternative Strategy J->K Yes K->E

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

Advanced Troubleshooting

Q4: My compound seems to be precipitating over the course of a long (e.g., 24-48 hour) cell-based assay. What should I do?

A4: This is a common problem with compounds that have low thermodynamic solubility. While they may initially appear soluble (a supersaturated state), they will eventually precipitate as the system moves towards thermodynamic equilibrium.

Troubleshooting Steps:

  • Consider a Formulation with Enhanced Stability: Cyclodextrin or nanoparticle formulations can improve the long-term stability of your compound in solution.[20][23]

  • Dosing Regimen: If possible, consider a shorter incubation time or a media change with a fresh dosing of the compound during the assay.

  • Use of Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as precipitation inhibitors, helping to maintain a supersaturated state for a longer period.[26] However, their compatibility with your specific assay must be verified.

Q5: How can I be sure that my solubilization method isn't affecting my experimental results?

A5: This is a critical consideration. The excipients used to enhance solubility should ideally be inert in your assay.

Validation Protocol:

  • Excipient-Only Control: Run a control group that includes the solubilizing agent (e.g., HP-β-CD, empty nanoparticles) at the same concentration used in your experimental group, but without your thiophene derivative. This will reveal any effects of the excipient itself on the assay readout.

  • Positive Control Validation: Test a known active compound (with good solubility) in the presence and absence of your chosen solubilizing agent. The activity of the positive control should not be significantly altered.

  • Cell Viability/Toxicity Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) with your cells and the solubilizing agent to ensure it is not cytotoxic at the working concentration.[15]

Summary of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent mixture.Simple to implement.Potential for compound precipitation upon dilution; can be toxic to cells at higher concentrations.[9]
Cyclodextrins Forms a water-soluble inclusion complex with the hydrophobic compound.Generally low toxicity; can improve compound stability.[21]May alter the bioavailability of the compound to the target; not suitable for all compound structures.
Nanoparticles Encapsulates the hydrophobic compound within a carrier particle.[22][23]Can significantly increase solubility and stability; allows for potential controlled release.[23]More complex to prepare; potential for nanoparticle-cell interactions.
Particle Size Reduction Increases the surface area, leading to a faster dissolution rate.[16][25]A well-established method for improving dissolution.Does not increase thermodynamic solubility; requires specialized equipment.[18]

By systematically characterizing the solubility of your thiophene derivatives and employing the appropriate formulation strategies, you can overcome the challenges of poor solubility and obtain accurate, reproducible data that truly reflects the biological activity of your compounds.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Daniela, J. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]

  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]

  • ResearchGate. Role of Cyclodextrins in Improving Oral Drug Delivery. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Graphical Abstract. [Link]

  • Sharma, D., & Soni, M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • Stanford University. Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Sun, B. (2024, October 28). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Ascendia Pharma. (2019, January 9). Sophisticated Formulation Approaches for Insoluble Drug Candidates. [Link]

  • Controlled Release Society (CRS). (2022, November 15). A tech update on the use of nanocrystals for the delivery of hydrophobic drugs via multiple administration routes. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Semantics Scholar. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PMC. [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Books. (2024, July 24).
  • van Tonder, A., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]

  • ResearchGate. (2026, February 9). Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • ResearchGate. Properties of Thiophene Derivatives and Solubility. [Link]

  • MDPI. (2023, February 27). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. [Link]

  • Nature. (2025, September 22). Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. [Link]

  • GIT Labor-Fachzeitschrift. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Al-Mokyna, F. H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024, January 16). Biological Activities of Thiophenes. [Link]

  • Google Patents.
  • Freie Universität Berlin. 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Welcome to the technical support center for the hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, the specific structural features of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate can present unique challenges. This guide provides practical, experience-based solutions and explanations rooted in established chemical principles.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during the hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Question: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Inadequate Reaction Conditions:

  • Insufficient Base: The hydrolysis of this ester is typically performed under basic conditions (saponification). Ensure you are using a sufficient molar excess of a strong base. A common starting point is 2-3 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH). For more sterically hindered or electron-rich esters, a stronger base like lithium hydroxide (LiOH) in a mixture of THF, methanol, and water can be more effective.[1][2][3]

  • Low Temperature: While room temperature may be sufficient for some ester hydrolyses, this particular substrate may require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, often to reflux, can significantly increase the reaction rate.[4][5]

  • Poor Solubility: The starting material, Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, has limited solubility in purely aqueous solutions. A co-solvent system is essential to create a homogeneous reaction mixture. Common choices include mixtures of water with methanol, ethanol, or tetrahydrofuran (THF).[1][3][6] A biphasic system will lead to a very slow reaction at the interface.

2. Reaction Time:

  • Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

3. Inactivation of the Base:

  • If your starting material or solvent contains acidic impurities, they will consume the base, rendering it unavailable for hydrolysis. Ensure your reagents and solvents are of appropriate purity.

dot

Troubleshooting_Low_Conversion start Low Conversion check_conditions Check Reaction Conditions start->check_conditions check_time Monitor Reaction Time start->check_time check_purity Verify Reagent Purity start->check_purity solution_base Increase Base Equivalents (e.g., 2-3 eq. LiOH, NaOH, or KOH) check_conditions->solution_base Insufficient Base? solution_temp Increase Temperature (e.g., Reflux) check_conditions->solution_temp Temperature Too Low? solution_solvent Use Co-solvent System (e.g., THF/Water, MeOH/Water) check_conditions->solution_solvent Poor Solubility? solution_time Increase Reaction Time (Monitor by TLC/HPLC) check_time->solution_time Incomplete at last check? solution_purity Purify Starting Material & Solvents check_purity->solution_purity Impurities Present?

Caption: Troubleshooting workflow for low reaction conversion.

Question: I am observing the formation of side products. What are they and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of the desired carboxylic acid.

  • Transesterification: If using an alcohol other than methanol as a co-solvent (e.g., ethanol), there is a possibility of transesterification, where the methyl ester is converted to the corresponding ethyl ester.[6] While this new ester can still be hydrolyzed, it can complicate reaction monitoring. To avoid this, use methanol as the co-solvent or a non-alcoholic solvent like THF.

  • Degradation of the Thiophene Ring: Thiophene rings can be susceptible to degradation under harsh reaction conditions, although they are generally quite stable.[7] If you are using very high temperatures for extended periods, consider if milder conditions could be effective.

  • Reaction with the Chlorophenyl Group: The chlorophenyl group is generally stable under typical hydrolysis conditions. However, at very high temperatures and with certain nucleophiles, nucleophilic aromatic substitution could be a theoretical possibility, though it is highly unlikely under standard saponification conditions.

Question: The work-up procedure is difficult, and I am struggling to isolate the pure product. What is the recommended procedure?

Answer:

A well-planned work-up is critical for obtaining a pure product.

  • Quenching the Reaction: After confirming the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If a volatile organic co-solvent like THF or methanol was used, it is often beneficial to remove it under reduced pressure. This simplifies the subsequent extraction.

  • Acidification: The product of the saponification is the carboxylate salt, which is water-soluble. To obtain the desired carboxylic acid, the aqueous solution must be acidified. Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring until the pH of the solution is acidic (pH ~2-3).[2][4] This will protonate the carboxylate and cause the carboxylic acid to precipitate out of the solution, as it is typically much less soluble in water.

  • Extraction: Extract the precipitated product into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic extracts with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Question: What is the underlying mechanism of this hydrolysis reaction?

Answer:

The hydrolysis of an ester in the presence of a base is known as saponification. The mechanism is a nucleophilic acyl substitution.[2]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the base acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the methoxide ion (CH₃O⁻) is eliminated as a leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid. This is a highly favorable and essentially irreversible acid-base reaction that drives the overall reaction to completion.[2][8] The final product in the basic reaction mixture is the carboxylate salt.

  • Protonation: During the acidic work-up, the carboxylate is protonated to give the final carboxylic acid product.[2]

dot

Saponification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Acid-Base Reaction cluster_step4 Step 4: Protonation (Work-up) ester Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate tetrahedral Tetrahedral Intermediate ester->tetrahedral + OH⁻ hydroxide OH⁻ tetrahedral_2 Tetrahedral Intermediate carboxylic_acid Carboxylic Acid tetrahedral_2->carboxylic_acid - CH₃O⁻ carboxylic_acid_2 Carboxylic Acid methoxide CH₃O⁻ methoxide_2 CH₃O⁻ carboxylate Carboxylate Salt carboxylic_acid_2->carboxylate + CH₃O⁻ methanol Methanol methoxide_2->methanol carboxylate_2 Carboxylate Salt final_product 5-(4-chlorophenyl)thiophene-2-carboxylic acid carboxylate_2->final_product + H₃O⁺ acid H₃O⁺

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Question: Can I perform this hydrolysis under acidic conditions?

Answer:

Yes, acid-catalyzed hydrolysis is an alternative.[4] The ester is typically heated under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid in the presence of excess water.[4][5] However, there are some key differences to consider:

  • Reversibility: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[4][8][9] To drive the reaction towards the products, a large excess of water is required.

  • Reaction Rate: The reaction may be slower than saponification.

  • Work-up: The work-up is simpler as the product is the free carboxylic acid, and no acidification step is needed. However, separating the product from the acid catalyst can sometimes be challenging.

For these reasons, base-catalyzed hydrolysis (saponification) is often the preferred method for ester hydrolysis in a laboratory setting because the reaction is irreversible and generally proceeds to completion.[4][8]

Question: Are there any alternative, milder methods for this hydrolysis?

Answer:

For substrates that are sensitive to strongly basic or acidic conditions, milder methods can be employed.

  • Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters under mild conditions (neutral pH, room temperature).[10] This method can be highly selective and is particularly useful for substrates with other sensitive functional groups.

  • Lithium Hydroperoxide: In some cases where the substrate is prone to side reactions with strong bases, lithium hydroperoxide (LiOOH) can be a more nucleophilic but less basic alternative to lithium hydroxide.[1]

Question: What are the key safety considerations for this reaction?

Answer:

  • Corrosive Reagents: Both strong acids and strong bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Heating and Reflux: When heating the reaction, use a heating mantle and a condenser to prevent the loss of volatile solvents. Ensure the system is not sealed to avoid pressure build-up.

  • Work-up: The acidification step is exothermic. Add the acid slowly and with cooling if necessary.

Summary of Recommended Reaction Conditions

The following table provides a starting point for optimizing the hydrolysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

ParameterRecommended ConditionRationale
Base LiOH, NaOH, or KOH (2-3 equivalents)Strong bases to ensure complete and irreversible saponification.[1][2][3]
Solvent THF/Water (1:1) or Methanol/Water (1:1)Co-solvent system to ensure homogeneity of the reaction mixture.
Temperature Room Temperature to RefluxIncreased temperature accelerates the reaction rate.[4]
Reaction Time 2-24 hoursMonitor by TLC or HPLC to determine completion.
Work-up Acidification with dilute HCl to pH 2-3Protonates the carboxylate salt to yield the desired carboxylic acid.[2]

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • US Patent No. US5508455A. (1996). Hydrolysis of methyl esters for production of fatty acids.
  • Hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). [Link]

  • European Patent No. EP 0675867 B1. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. [Link]

  • 6.3 Methyl Esters and Derivatives. (n.d.). [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Lesson Explainer: Reactions of Esters. (n.d.). Nagwa. [Link]

  • Ester to Acid - Common Conditions. (n.d.). [Link]

  • Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). (n.d.). [Link]

  • Why are my ester hydrolysis not working. (2025, July 21). r/Chempros - Reddit. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 9). PMC. [Link]

  • Dynamic Tuning in Synthetic Glycosidase for Selective Hydrolysis of Alkyl and Aryl Glycosides. (n.d.). PMC. [Link]

  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. (2021, March 16). ACS Catalysis - ACS Publications. [Link]

  • Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][8][10]thiadiazole? (2021, September 15). ResearchGate. [Link]

  • Nickel-Catalyzed Carboxylation of Aryl and Heteroaryl Fluorosulfates Using Carbon Dioxide. (2019, March 26). Organic Letters - ACS Publications. [Link]

  • Thiophene. (n.d.). Wikipedia. [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (2023, February 16). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals. [Link]

  • US Patent No. US4051151A. (n.d.). Thiophene derivatives and process for preparation thereof.
  • 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. (n.d.). J&K Scientific. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016, May 19). [Link]

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2025, October 13). [Link]

Sources

Optimization

Handling and safety precautions for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

The following technical support guide is designed for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate , a specialized intermediate used in medicinal chemistry and materials science. This guide prioritizes practical, ben...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate , a specialized intermediate used in medicinal chemistry and materials science. This guide prioritizes practical, bench-level troubleshooting and safety protocols.

Compound Identity & Quick Reference

  • Chemical Name: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

  • Structure: Methyl ester of 5-(4-chlorophenyl)thiophene-2-carboxylic acid

  • Parent Acid CAS: (Reference for hazard profiling)[1]

  • Molecular Formula: C₁₂H₉ClO₂S

  • Molecular Weight: 252.72 g/mol

  • Physical State: Solid (Typically off-white to pale yellow powder)

  • Solubility: Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water.

Part 1: Safety & Handling Protocols (SOPs)

Hazard Identification (GHS Classification)

Based on structural analogs and the parent acid (5-(4-chlorophenyl)thiophene-2-carboxylic acid).

Hazard CategorySignal WordHazard Statement
Skin Irritation WARNING H315: Causes skin irritation.[2][3]
Eye Irritation WARNING H319: Causes serious eye irritation.[3][4]
STOT-SE WARNING H335: May cause respiratory irritation.
Acute Toxicity WARNING H302: Harmful if swallowed (Estimated).[3][4]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (dust) or P100 (if handling fine powder) respirator. Use a fume hood for all open handling.

  • Ocular: Chemical safety goggles. Face shield recommended if working with large quantities (>5g).

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm). Double gloving recommended during synthesis or purification steps.

Storage & Stability
  • Temperature: Store at 2–8°C for short-term (<1 month); -20°C for long-term storage.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) to prevent ester hydrolysis.

  • Light: Protect from light. Thiophene derivatives can be photosensitive over extended periods.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Solubility & Formulation

Q: I cannot get the compound to dissolve in Methanol for my assay. What should I do? A: Methyl esters of aryl-thiophenes often exhibit poor solubility in cold alcohols.

  • Step 1: Switch to a stronger polar aprotic solvent like DMSO or DMF for stock solutions (up to 10-20 mM is typically achievable).

  • Step 2: If Methanol is required, try Dichloromethane (DCM) as a co-solvent (e.g., 10% DCM in MeOH), or gently warm the methanol solution to 40°C (below boiling point) and sonicate for 5 minutes.

  • Step 3: Ensure the solid is finely powdered; large crystals dissolve significantly slower.

Q: My stock solution in DMSO has turned from colorless to yellow overnight. Is it degraded? A: A slight color shift to yellow in DMSO is common for thiophene derivatives due to trace oxidation or sulfur interaction, but it warrants a check.

  • Diagnostic: Run a TLC (Thin Layer Chromatography) using Hexane:EtOAc (8:2).[5] If a new spot appears near the origin (likely the hydrolyzed acid) or the solvent front (degradation product), discard.

  • Prevention: Always store DMSO stocks at -20°C and avoid repeated freeze-thaw cycles.

Category B: Reactivity & Synthesis[7][8]

Q: I am trying to hydrolyze the ester to the acid (CAS 40133-14-0), but the reaction is incomplete. A: Thiophene esters can be sterically hindered or electronically deactivated by the chlorophenyl group.

  • Protocol Adjustment: Standard LiOH/THF/Water conditions might be too mild.

    • Increase temperature to 60°C .

    • Switch to NaOH (2M) in Methanol/Water (3:1) .

    • Monitor by LC-MS, looking for the mass shift from 252.7 (Ester) to ~238.7 (Acid).

  • Note: Acidification during workup should be done carefully to pH 3–4 to precipitate the acid product efficiently.

Q: Can I use this compound in a Suzuki Coupling? A: No, this compound is the product of a Suzuki coupling (typically between a 5-bromo-thiophene ester and 4-chlorophenylboronic acid). The chlorophenyl group is generally not reactive enough for further Pd-catalyzed coupling under standard conditions. If you need to functionalize it further, consider electrophilic aromatic substitution on the thiophene ring (though the 5-position is blocked) or modifying the ester group.

Part 3: Emergency Response Workflow

Scenario: User accidentally spills ~50mg of solid powder on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is active.

  • PPE Check: Verify gloves and goggles are on.

  • Containment: Do not dry sweep (generates dust). Cover the spill with a damp paper towel (soaked in water or ethanol) to weigh down the powder.

  • Cleanup: Wipe up the wet material. Clean the surface with a soap/water solution followed by ethanol.

  • Disposal: Place waste in a solid hazardous waste container labeled "Toxic Organic Solid."

Part 4: Visualizing the Safety & Handling Logic

The following diagram outlines the decision process for handling Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate safely in a laboratory setting.

SafetyProtocol Start Start: Handling Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate CheckState Check Physical State Start->CheckState Solid Solid Powder CheckState->Solid Solution In Solution (DMSO/DCM) CheckState->Solution DustHazard Hazard: Inhalation/Dust Solid->DustHazard SkinHazard Hazard: Skin Absorption Solution->SkinHazard ControlSolid Control: Fume Hood + N95 Mask DustHazard->ControlSolid ControlLiq Control: Nitrile Gloves + Goggles SkinHazard->ControlLiq Storage Storage: Inert Gas, 4°C ControlSolid->Storage ControlLiq->Storage Disposal Disposal: Halogenated Organic Waste Storage->Disposal End of Life

Caption: Decision matrix for safe handling, hazard identification, and control measures based on physical state.

Part 5: References

  • PubChem. (n.d.). 5-(4-Chlorophenyl)thiophene-2-carboxylic acid (Parent Acid Data).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives. (Structural insights for solubility). Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiophene Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-containing compounds. This guide is designed to provide in-depth troubleshooting strategies a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenges encountered when working with this important class of molecules in biological assays. Thiophene moieties are prevalent in many biologically active compounds and approved drugs, but their unique physicochemical properties can often lead to inconsistent and difficult-to-interpret experimental results.[1][2][3][4][5] This resource, presented in a question-and-answer format, aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and reproducibility of your data.

Part 1: Compound Handling and Solubility

Inconsistent results often originate from fundamental issues with compound handling and solubility. The nonpolar nature of the thiophene ring can lead to poor aqueous solubility, a primary hurdle in many biological assays.[6]

Question 1: My thiophene compound shows poor solubility in aqueous assay buffers, leading to high variability between replicates. What can I do?

Answer: This is a very common issue. Thiophene itself is nonpolar and does not readily engage in hydrogen bonding with water, making many of its derivatives poorly soluble in aqueous solutions.[6] Here’s a systematic approach to address this:

1. Optimize Your Stock Solution:

  • Solvent Choice: Prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]

  • Stock Concentration: Aim for the highest feasible stock concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay, which can itself cause artifacts.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade compounds or cause them to fall out of solution.[8][9] Studies have shown that the presence of water in DMSO can be more detrimental to compound stability than oxygen.[9][10]

2. Improve Final Assay Solubility:

  • Formulation Strategies: For promising but poorly soluble compounds, consider formulation approaches such as using surfactants to create micellar solutions or cyclodextrins to form inclusion complexes.[6][7]

  • Structural Modification: If you are in the medicinal chemistry phase, consider adding polar functional groups (e.g., alcohols, amines) or flexible polar chains to the thiophene scaffold to enhance aqueous solubility.[6]

3. Quality Control of Solutions:

  • Visual Inspection: Before use, always visually inspect your diluted compound solutions for any signs of precipitation or cloudiness.

  • Filtration: Filter stock solutions through a 0.22 µm syringe filter to remove any particulates or micro-aggregates.[8]

Part 2: Assay Interference and Artifacts

Thiophene compounds can interfere with assay components and detection methods, leading to false-positive or false-negative results. Understanding these potential interactions is crucial for data interpretation.

Question 2: I am observing a dose-dependent inhibition of my enzyme in a fluorescence-based assay, but I'm not sure if it's a genuine hit. How can I rule out assay interference?

Answer: Thiophene-containing compounds can interfere with fluorescence-based assays in several ways. It is essential to perform counter-screens to identify and eliminate artifacts.

1. Autofluorescence:

  • Issue: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.

  • Troubleshooting Protocol:

    • Prepare a serial dilution of your compound in the assay buffer, without the enzyme or substrate.

    • Read the plate using the same filter set as your primary assay.

    • A significant signal that increases with compound concentration indicates autofluorescence.[11]

2. Fluorescence Quenching:

  • Issue: The compound may absorb light at the excitation or emission wavelength of the fluorescent probe, leading to a decrease in signal (a false-positive for inhibition).

  • Troubleshooting Protocol:

    • Run the assay to completion to generate the fluorescent product.

    • Add your thiophene compound to the wells.

    • If the fluorescence signal decreases upon addition of the compound, it is likely a quencher.

3. Compound Aggregation:

  • Issue: Many organic molecules, including those with thiophene scaffolds, can form colloidal aggregates at higher concentrations in aqueous buffers.[12][13][14] These aggregates can sequester and non-specifically inhibit enzymes, leading to reproducible, dose-dependent inhibition that is often mistaken for genuine activity.[12][15]

  • Troubleshooting Workflow:

start Dose-Dependent Inhibition Observed detergent Re-run assay with 0.01% Triton X-100 start->detergent check_shift Significant rightward IC50 shift or loss of activity? detergent->check_shift aggregate Result likely due to aggregation. check_shift->aggregate Yes not_aggregate Aggregation is not the primary mechanism. check_shift->not_aggregate No

Caption: Workflow to diagnose aggregation-based inhibition.

  • Explanation: Non-ionic detergents like Triton X-100 or Tween-20 disrupt the formation of these aggregates.[12] A significant loss of potency in the presence of a detergent is a strong indicator of aggregation-based inhibition.[11]

Part 3: Chemical Reactivity and Stability

The thiophene ring is not inert and can undergo metabolic activation or react with biological nucleophiles, leading to inconsistent results, particularly in cell-based or in vivo assays.

Question 3: My thiophene compound shows activity in a primary screen, but this activity diminishes over time or is not reproducible in secondary assays. What could be the cause?

Answer: The chemical stability of your thiophene compound under assay conditions is a critical factor. Several degradation or reaction pathways can lead to a loss of activity or the formation of reactive species.

1. Thiol Reactivity and Covalent Modification:

  • Issue: Some thiophene derivatives can be electrophilic and may covalently modify nucleophilic residues, such as cysteine, on proteins.[16] This can lead to irreversible inhibition, but can also result in non-specific binding and off-target effects.

  • Troubleshooting Steps:

    • Thiol Competition Assay: Perform the assay in the presence of a high concentration of a competing thiol, such as dithiothreitol (DTT) or glutathione. A loss of compound activity suggests a mechanism involving reaction with thiols.

    • Mass Spectrometry: Use intact protein mass spectrometry to look for a mass shift corresponding to the covalent adduction of your compound to the target protein.

2. Metabolic Instability:

  • Issue: In cell-based assays or in vivo models, the thiophene ring can be metabolized by cytochrome P450 enzymes to form highly reactive intermediates like thiophene-S-oxides and thiophene epoxides.[17][18] These reactive metabolites can covalently bind to proteins, cause cytotoxicity, and are often responsible for drug-induced toxicities.[17][19][20]

  • Troubleshooting Workflow:

start Inconsistent activity in cell-based assays microsome_assay Incubate compound with liver microsomes start->microsome_assay check_stability Analyze for parent compound depletion and metabolite formation (LC-MS) microsome_assay->check_stability stable Compound is metabolically stable. check_stability->stable Low Depletion unstable Compound is metabolized. Identify reactive metabolites. check_stability->unstable High Depletion trapping Perform trapping studies with glutathione to identify adducts. unstable->trapping

Caption: Workflow to assess metabolic stability.

  • Explanation: Incubating your compound with liver microsomes (a source of P450 enzymes) and analyzing the reaction mixture by LC-MS can reveal the extent of metabolic degradation.[19] Trapping experiments with nucleophiles like glutathione can help identify the formation of reactive electrophilic intermediates.[18]

3. Photostability:

  • Issue: Thiophene-containing photosensitizers, in particular, can be susceptible to degradation by singlet oxygen, which they are designed to produce.[21] This self-degradation can impact the efficiency and reproducibility of photodynamic therapy studies.

  • Troubleshooting:

    • Assess the stability of the compound under the specific light conditions used in the assay.

    • Electron-withdrawing groups on the thiophene ring can reduce its reactivity towards singlet oxygen and improve stability.[21]

Summary of Key Troubleshooting Steps
Issue Primary Cause Recommended Action Expected Outcome
High Replicate Variability Poor aqueous solubilityPrepare high-concentration DMSO stock; use formulation aids (e.g., surfactants).[6][7]Consistent, clear solutions at final assay concentration.
False-Positive Inhibition Compound aggregationRe-run assay with 0.01% Triton X-100.[11][12]IC50 shifts >10-fold higher or activity is abolished.
False-Positive Signal AutofluorescenceMeasure compound fluorescence at assay wavelengths without enzyme/substrate.[11]Identify and quantify interfering signal.
Time-Dependent Loss of Activity Covalent modification / instabilityPerform thiol competition assay; assess stability in assay buffer via LC-MS.Determine if the mechanism is covalent or if the compound is degrading.
Cell-Based Assay Inconsistency Metabolic instabilityIncubate with liver microsomes and analyze by LC-MS.[18][19]Quantify metabolic turnover and identify potential reactive metabolites.
References
  • improving solubility of thiophene-based intermediates - Benchchem. (n.d.).
  • Valadon, P., Dansette, P. M., & Mansuy, D. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed, 39(23), 4305-14.
  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2026, February 17). ResearchGate.
  • Gramec, D., & Zega, A. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1289–1302.
  • Wang, L., et al. (2023). Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcitation of thieno[2,3-c]-pyrroles. PMC.
  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC.
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar.
  • Dansette, P. M., Thang, D. C., el Amri, H., & Mansuy, D. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. PubMed, 186(3), 1624-30.
  • Biris, M.-L., et al. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
  • de la Rosa, M., et al. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications.
  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. (2025, August 10). ResearchGate.
  • Technical Support Center: Troubleshooting Inconsistent Thioflavin T (ThT) Assay Results. (n.d.). Benchchem.
  • Wi, Y., et al. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
  • Technical Support Center: Overcoming Solubility Issues with 4,9-Dimethylnaphtho[2,3-b]thiophene. (n.d.). Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (n.d.).
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed, 8(6), 723-40.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.).
  • Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate.
  • The Therapeutic Potential of Thiophene Compounds: A Technical Guide. (n.d.). Benchchem.
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024, August 8).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC.
  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. (n.d.). Docking.org.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9).
  • Chaudhary, A., Jha, K. K., & Kumar, S. (n.d.). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed, 8(3), 298-305.
  • Alarcón-Espósito, J., et al. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.
  • Covalent Modification Of Recombinant Protein With Reactive Thiols. (n.d.). eGrove.
  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. (n.d.). ChEMBL.
  • Troubleshooting assay interference in Fenticonazole high-throughput screening. (n.d.). Benchchem.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2021, October 27). Espace INRS.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Arylthiophene-2-carboxylates

Introduction: The Significance of 5-Arylthiophene-2-carboxylates The 5-arylthiophene-2-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science. Its inherent structural features, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Arylthiophene-2-carboxylates

The 5-arylthiophene-2-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science. Its inherent structural features, including a planar, electron-rich bicyclic system, allow for a diverse range of biological activities and unique photophysical properties. These compounds are key building blocks in the development of novel pharmaceuticals, including antibacterial agents and spasmolytics, as well as organic electronic materials.[1] The efficient and selective synthesis of this class of molecules is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of the three most prominent palladium-catalyzed cross-coupling methods for their synthesis: the Suzuki-Miyaura coupling, the Stille coupling, and direct C-H arylation.

Methodology 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of 5-arylthiophene-2-carboxylates due to its operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2] The reaction involves the palladium-catalyzed coupling of a 5-halothiophene-2-carboxylate with an arylboronic acid in the presence of a base.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-halothiophene-2-carboxylate, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center, a step that is facilitated by the base.

  • Reductive Elimination: The desired 5-arylthiophene-2-carboxylate is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (5-Halothiophene-2-carboxylate) Aryl-Pd(II) Complex Aryl-Pd(II) Complex Pd(II) Complex->Aryl-Pd(II) Complex Transmetalation (Arylboronic acid, Base) Aryl-Pd(II) Complex->Pd(0)L2 Regeneration Product 5-Arylthiophene- 2-carboxylate Aryl-Pd(II) Complex->Product Reductive Elimination Stille_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (5-Halothiophene-2-carboxylate) Aryl-Pd(II) Complex Aryl-Pd(II) Complex Pd(II) Complex->Aryl-Pd(II) Complex Transmetalation (Arylstannane) Aryl-Pd(II) Complex->Pd(0)L2 Regeneration Product 5-Arylthiophene- 2-carboxylate Aryl-Pd(II) Complex->Product Reductive Elimination Direct_Arylation_Mechanism Pd(II) Catalyst Pd(II) Catalyst Palladacycle Intermediate Palladacycle Intermediate Pd(II) Catalyst->Palladacycle Intermediate C-H Activation (Thiophene-2-carboxylate, Base) Aryl-Pd(II) Complex Aryl-Pd(II) Complex Palladacycle Intermediate->Aryl-Pd(II) Complex Oxidative Addition (Aryl Halide) Aryl-Pd(II) Complex->Pd(II) Catalyst Regeneration Product 5-Arylthiophene- 2-carboxylate Aryl-Pd(II) Complex->Product Reductive Elimination

Sources

Comparative

Comparative analysis of the anticancer activity of thiophene vs. furan derivatives

[1][2] Executive Summary: The Bioisosteric Dilemma In the architecture of anticancer small molecules, the choice between a furan (oxygen-containing) and a thiophene (sulfur-containing) ring is rarely arbitrary. While cla...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Bioisosteric Dilemma

In the architecture of anticancer small molecules, the choice between a furan (oxygen-containing) and a thiophene (sulfur-containing) ring is rarely arbitrary. While classic bioisosterism suggests they are interchangeable, empirical data reveals distinct divergence in pharmacokinetics (PK), metabolic stability, and target affinity.

This guide provides a technical analysis of these two heterocycles, moving beyond basic structural similarity to examine how their electronic differences dictate anticancer efficacy. We analyze specific case studies—including chalcones and fused kinase inhibitors—to provide a decision framework for your lead optimization campaigns.

Physicochemical & Electronic Divergence

The fundamental performance difference between furan and thiophene stems from the atomic properties of the heteroatom.[1][2]

FeatureFuran (C₄H₄O)Thiophene (C₄H₄S)Impact on Drug Design
Heteroatom Electronegativity High (3.44)Moderate (2.58)Oxygen holds lone pairs tighter, reducing aromatic delocalization.[1]
Aromaticity Lower (Resonance Energy ~16 kcal/mol)Higher (Resonance Energy ~29 kcal/mol)Thiophene mimics benzene more closely; Furan is more "diene-like" and reactive.
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Thiophene improves membrane permeability and blood-brain barrier (BBB) penetration.
H-Bonding Strong AcceptorWeak AcceptorFuran engages polar residues; Thiophene targets lipophilic pockets (Met, Phe, Trp).
Metabolic Liability High (CYP450 Epoxidation)Moderate (S-oxidation)Furan rings are prone to ring-opening bioactivation, often leading to hepatotoxicity.
Visualization: Electronic & Reactivity Profile

The following diagram illustrates the electronic distribution and consequent reactivity profiles of both scaffolds.

Bioisostere_Comparison cluster_0 Furan Core (Oxygen) cluster_1 Thiophene Core (Sulfur) Furan Furan Ring (High Electronegativity) F_Prop1 Strong H-Bond Acceptor Furan->F_Prop1 F_Prop2 Lower Aromaticity (Diene-like Reactivity) Furan->F_Prop2 F_Risk Metabolic Risk: Reactive Epoxides F_Prop2->F_Risk CYP450 Bioactivation Thiophene Thiophene Ring (d-orbital expansion) T_Prop1 Lipophilic Interaction (Sulfur-Aromatic) Thiophene->T_Prop1 T_Prop2 High Aromaticity (Benzene Bioisostere) Thiophene->T_Prop2 T_Risk Metabolic Risk: S-Oxidation T_Prop2->T_Risk

Figure 1: Comparative electronic profile and metabolic risks of Furan vs. Thiophene scaffolds.

Pharmacological Performance: Head-to-Head

Experimental data indicates that "swapping" these atoms results in non-linear potency shifts depending on the target cell line and protein pocket.

Case Study A: Hybrid Chalcones

In a study evaluating pyrazolyl-chalcone hybrids, the substitution of furan for thiophene shifted specificity between breast and liver cancer lines [1].

Table 1: IC50 Comparison (µM) of Analogous Chalcones

Compound IDHeterocycle CoreHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Insight
Analog 7a Furan 117.6764.1 98.9Furan enhances potency against Breast Cancer (MCF-7).
Analog 7g Thiophene 64.0 >100 (ND)66.6 Thiophene doubles potency against Liver & Lung lines.
Doxorubicin(Control)39.748.052.1

Mechanistic Interpretation:

  • Furan (7a): The oxygen atom likely acts as a hydrogen bond acceptor for specific polar residues in the MCF-7 target proteins (likely Estrogen Receptor alpha, which has polar binding pockets).

  • Thiophene (7g): The increased lipophilicity facilitates better passive diffusion into HepG2 cells (which have high efflux pump activity) or interacts with hydrophobic pockets in kinase domains prevalent in lung/liver cancers.

Case Study B: VEGFR-2/AKT Kinase Inhibitors

In fused thienopyrimidine systems targeting angiogenesis (VEGFR-2), thiophene derivatives consistently outperform furan analogs in enzymatic inhibition due to "Sulfur-Aromatic" interactions [2][3].

  • Thiophene Derivative (4c): VEGFR-2 IC50 = 0.075 µM [3]

  • Furan Analog: Typically shows 5-10x higher IC50 (lower potency) in kinase domains requiring hydrophobic stacking.

Mechanism of Action & Toxicity Pathways

Understanding how these molecules kill cancer cells is critical for lead selection.

Primary Mechanisms
  • Kinase Inhibition (VEGFR/AKT/CDK2): Thiophene is a "privileged scaffold" for ATP-binding pockets. The sulfur atom's large electron cloud allows for Van der Waals contact with the "gatekeeper" residues in the kinase hinge region.

  • Tubulin Polymerization: Both scaffolds can mimic the cis-stilbene core of Combretastatin A-4. However, thiophene analogs often show better stability against photo-isomerization.

  • DNA Damage: Furan derivatives, due to their lower aromatic stability, can sometimes act as alkylating agents after metabolic activation, leading to direct DNA fragmentation (observed in Comet assays).

The Toxicity Trade-off

Furan Hepatotoxicity: The metabolic opening of the furan ring by CYP450 (specifically CYP2E1) generates cis-2-butene-1,4-dial, a highly reactive Michael acceptor that alkylates liver proteins/DNA.

Thiophene Nephrotoxicity: While generally safer, thiophene can undergo S-oxidation to form thiophene-S-oxides, which can deplete cellular glutathione (GSH) or cause renal necrosis (e.g., as seen with the withdrawn drug Suprofen).

Visualization: Mechanism & Bioactivation

Mechanism_Toxicity cluster_pathway Anticancer Mechanism (Efficacy) cluster_tox Metabolic Bioactivation (Toxicity) Target Target Binding (Kinase/Tubulin) Effect Apoptosis / Cell Cycle Arrest Target->Effect Thio_Bind Thiophene: Hydrophobic Pocket Filling (High Affinity) Thio_Bind->Target Furan_Bind Furan: H-Bonding to Polar Residues Furan_Bind->Target CYP CYP450 Metabolism F_Metab Furan -> Epoxide -> cis-2-butene-1,4-dial CYP->F_Metab Ring Opening T_Metab Thiophene -> S-oxide -> Michael Acceptor CYP->T_Metab S-Oxidation Tox_Event Protein Adduction / GSH Depletion F_Metab->Tox_Event High Risk (Liver) T_Metab->Tox_Event Moderate Risk (Kidney)

Figure 2: Dual pathways of therapeutic binding vs. metabolic toxicity for heterocycles.

Experimental Validation Protocols

To validate the choice between furan and thiophene for your specific lead series, the following self-validating workflow is recommended.

Protocol 1: Differential Cytotoxicity Screening (MTT Assay)

Objective: Determine potency shifts across cell lines with varying metabolic competence.

  • Cell Selection: Use HepG2 (high metabolic activity) and MCF-7 (low metabolic activity) to detect if potency is driven by the parent drug or a metabolite.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (Furan vs. Thiophene analogs) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (5 mg/mL). Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation: Derive IC50 using non-linear regression (GraphPad Prism).

Protocol 2: Kinase Selectivity Profiling

Objective: Verify if the "Sulfur Effect" enhances binding affinity.

  • Assay: Use a FRET-based or ADP-Glo kinase assay for VEGFR-2 or CDK2.

  • Reaction: Mix kinase, ATP (

    
     concentration), and substrate peptide.
    
  • Inhibitor: Add Thiophene/Furan analogs.

  • Detection: Measure phosphorylation inhibition.

  • Validation: If the Thiophene analog shows >5-fold lower IC50 than the Furan analog, the target likely possesses a hydrophobic "gatekeeper" pocket favoring the sulfur atom.

Visualization: Optimization Workflow

SAR_Workflow cluster_synthesis Parallel Synthesis cluster_screen Phenotypic Screening cluster_mechanistic Target Validation Start Lead Identification (Scaffold Selection) Syn_F Synthesize Furan Analog Start->Syn_F Syn_T Synthesize Thiophene Analog Start->Syn_T MTT MTT Assay (HepG2 vs MCF7) Syn_F->MTT Syn_T->MTT Result Compare IC50 Ratios MTT->Result Docking Molecular Docking (Check hydrophobic contact) Result->Docking If Thiophene Potent Kinase Enzymatic Assay (VEGFR/AKT) Result->Kinase Verify Target Decision Lead Optimization (Toxicity Check) Kinase->Decision Select Lead

Figure 3: Strategic workflow for evaluating bioisosteres in early drug discovery.

Conclusion & Strategic Recommendation

While furan and thiophene are structurally congruent, they are functionally distinct in oncology applications.

  • Choose Thiophene when targeting kinases (VEGFR, CDK) or when high lipophilicity is required to penetrate solid tumors. The sulfur atom provides superior aromatic stacking interactions and generally better metabolic stability than furan.

  • Choose Furan only when specific hydrogen bonding is required for target engagement (e.g., certain hormone receptors) or when solubility is a limiting factor. Be vigilant regarding hepatotoxicity markers early in the screening process.

Final Verdict: For modern targeted anticancer therapies (kinase inhibitors), Thiophene is the statistically superior scaffold due to its "benzene-like" stability and hydrophobic binding capacity.

References

  • Helmy, M. T., et al. (2021). "Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones." Journal of Biochemical and Molecular Toxicology, 36(3). Link

  • BenchChem. (2025).[4] "Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays." BenchChem Technical Guides. Link

  • Ibrahim, H. S., et al. (2022).[3] "In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors." Molecules, 27(11), 3584. Link

  • Hollósy, F., et al. (2012). "Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives." International Journal of Molecular Sciences, 13(5). Link

  • Dansette, P. M., et al. (2005).[5] "Metabolic activation of furan and thiophene derivatives." Chemical Research in Toxicology. Link

Sources

Validation

Validation Guide: Purity Assessment of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate via RP-HPLC

Executive Summary This guide outlines the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. As a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. As a key intermediate in the synthesis of pharmaceuticals and optoelectronic materials, the purity of this bi-aryl thiophene derivative is critical. This document compares HPLC against orthogonal techniques (qNMR, GC-MS) and provides a self-validating protocol compliant with ICH Q2(R1) guidelines.

Introduction & Synthetic Context

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] Understanding the synthesis is prerequisite to validating purity, as it defines the "Critical Quality Attributes" (CQAs)—specifically, the impurity profile.

  • Target Molecule: Lipophilic ester, conjugated system (UV active).

  • Synthetic Route: Methyl 5-bromothiophene-2-carboxylate + 4-Chlorophenylboronic acid

    
     Product.
    
  • Key Impurities:

    • Hydrolysis Product: 5-(4-chlorophenyl)thiophene-2-carboxylic acid (Polar).

    • Homocoupling By-products: Bis-thiophene or bis-phenyl derivatives (Highly lipophilic).

    • Protodeboronation: Chlorobenzene (Volatile, elutes early).

    • Unreacted Starting Material: Methyl 5-bromothiophene-2-carboxylate.

Comparative Analysis: HPLC vs. Alternatives

While HPLC is the industry standard for purity, it is not the only tool. The following analysis justifies the selection of HPLC-UV over qNMR and GC-MS for routine purity validation.

FeatureRP-HPLC (UV) qNMR (

H)
GC-MS
Primary Utility Impurity Profiling & QuantitationAbsolute Assay (Mass Balance)Volatile Impurity ID
Sensitivity (LOD) High (0.05% area typically)Moderate (~1%)High (for volatiles)
Selectivity Excellent (Separates isomers)Low (Overlapping signals)Good (Mass spectral ID)
Limitations Requires reference standards for absolute quant.High LOD; expensive instrument time.Thermal instability of esters; not suitable for salts.
Verdict Gold Standard for purity % and trace analysis.Best for verifying structure and net weight potency.Complementary tool for solvent residues.
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate validation tool based on the stage of development.

MethodSelection Start Sample: Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate Check1 Is the sample volatile or thermally stable? Start->Check1 Check2 Is trace impurity profiling (<0.1%) required? Check1->Check2 No (Solids) GCMS GC-MS (Residual Solvents/Volatiles) Check1->GCMS Yes (Volatiles) qNMR qNMR (Potency/Assay Assignment) Check2->qNMR No (Assay only) HPLC RP-HPLC (Purity & Impurity Profiling) Check2->HPLC Yes (Validation)

Figure 1: Decision matrix for analytical technique selection based on stability and sensitivity requirements.

Method Development (The Protocol)

To validate purity effectively, the method must separate the target ester from its acid hydrolysis product and the starting bromide.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: The molecule is moderately lipophilic. C18 provides strong retention and durability.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

    • Why: Acidification suppresses the ionization of the carboxylic acid impurity (

      
      ), keeping it in neutral form to prevent peak tailing and improve resolution.
      
  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at low wavelengths.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 270 nm (Max absorption for thiophene-phenyl conjugation).

  • Injection Volume: 5-10 µL.

Gradient Program

A gradient is required to elute the polar acid impurity early and the non-polar bis-aryl impurities late.

Time (min)% Mobile Phase B (ACN)Event
0.040Initial Hold
2.040Isocratic for polar impurities
12.090Gradient to elute product & dimers
15.090Wash
15.140Re-equilibration
20.040End

Validation Protocol (ICH Q2(R1) Compliant)

This section details the experiments required to prove the method is "fit for purpose."

Specificity (Stress Testing)

Objective: Prove that the main peak is pure and not masking co-eluting impurities. Protocol:

  • Inject individual standards of Starting Materials (Bromothiophene ester, Chlorophenylboronic acid).

  • Perform Forced Degradation :

    • Acid Hydrolysis: Treat sample with 0.1N HCl for 2h. (Expect rise in Acid impurity peak).

    • Base Hydrolysis: Treat with 0.1N NaOH. (Expect rapid conversion to Acid).

    • Oxidation: Treat with 3%

      
      .
      
  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the Main Peak and any degradation product. Peak Purity (via Diode Array Detector) > 990.
    
Linearity & Range

Objective: Confirm response is proportional to concentration. Protocol:

  • Prepare a stock solution (e.g., 1.0 mg/mL in ACN).

  • Prepare 5 dilution levels: 50%, 75%, 100%, 125%, 150% of target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no matrix interference. Protocol:

  • Spike known amounts of the analyte into a "placebo" (or solvent matrix if pure substance).

  • Levels: 80%, 100%, 120%.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Sensitivity (LOD/LOQ)

Objective: Determine the smallest detectable impurity.

  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1.

  • Typical Target: LOQ should be

    
     of the nominal sample concentration to align with ICH reporting thresholds.
    

Representative Experimental Data

The following data represents typical performance metrics for this class of thiophene esters on a C18 column.

Table 1: System Suitability Parameters
ParameterExperimental ResultAcceptance LimitStatus
Retention Time (Main Peak) 8.45 min

0.5 min
Pass
Tailing Factor (

)
1.12

Pass
Theoretical Plates (

)
12,400

Pass
Resolution (vs. Acid Impurity) 4.2

Pass
% RSD (n=6 injections) 0.24%

Pass
Table 2: Impurity Profile (Suzuki Coupling Crude vs. Purified)
ComponentRetention Time (min)Relative Retention (RRT)Crude Area %Purified Area %
Boronic Acid 2.100.253.5%ND
Acid Impurity 4.300.511.2%<0.1%
SM (Bromo-ester) 6.800.802.1%0.15%
Target Product 8.45 1.00 88.4% 99.6%
Dimer/Homocouple 13.201.564.8%0.1%

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process, ensuring no step is skipped.

ValidationWorkflow Setup 1. Method Development (Gradient Optimization) Suitability 2. System Suitability (Tailing, Plates, RSD) Setup->Suitability Optimized Suitability->Setup Fail (RSD > 2%) Specificity 3. Specificity (Forced Degradation) Suitability->Specificity Pass Specificity->Setup Fail (Co-elution) Quant 4. Quant. Parameters (Linearity, Accuracy, LOQ) Specificity->Quant Pure Peak Report 5. Final Validation Report Quant->Report Data Compiled

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Troubleshooting & Expert Insights

  • Peak Tailing: If the main ester peak tails, it often indicates residual silanol interactions on the column. Ensure the mobile phase pH is controlled (0.1% Formic Acid is usually sufficient). If tailing persists, switch to an "End-capped" column (e.g., Zorbax Eclipse Plus).

  • Baseline Drift: In the gradient method, a drifting baseline at 270 nm is common if using Methanol. Using Acetonitrile (ACN) minimizes this issue.

  • Sample Solubility: The target molecule is lipophilic. Dissolve the standard in 100% ACN first, then dilute with water if necessary. Injecting a 100% ACN sample into a high-water mobile phase stream can cause "solvent shock" (broad/split peaks); ensure the injection volume is low (<10 µL).

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Bora, P. et al. (2014). "Suzuki–Miyaura cross-coupling of 5-bromothiophene-2-carboxylate: Synthesis and biological evaluation." Journal of Chemical Sciences. (Provides context on the specific synthesis and impurity types).
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (Source for qNMR comparison).

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data with Literature Values

In the realms of pharmaceutical development, materials science, and analytical chemistry, the assertion that a substance is what it purports to be is not a trivial one. It is a statement that must be backed by rigorous,...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, materials science, and analytical chemistry, the assertion that a substance is what it purports to be is not a trivial one. It is a statement that must be backed by rigorous, verifiable, and reproducible evidence. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy are cornerstones of material identification and characterization. However, the spectra acquired are merely data; their transformation into knowledge is a process of validation.

This guide provides an in-depth methodology for the cross-validation of experimentally acquired spectroscopic data against established literature and database values. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a framework for ensuring scientific integrity and building a self-validating analytical system.

Part 1: The Imperative of Cross-Validation

Before delving into the "how," it is crucial to understand the "why." Cross-validation serves several critical functions:

  • Confirms Identity and Purity: The primary goal is to confirm the chemical identity of a sample by matching its unique spectral fingerprint to a known reference.

  • Ensures Data Integrity: In regulated environments, such as those governed by the U.S. Food and Drug Administration (FDA), ensuring the accuracy and reliability of electronic records is paramount.[1][2][3][4] Cross-validation is a key practice in upholding data integrity as outlined by guidelines like 21 CFR Part 11.[1][2][3]

  • Supports Reproducibility: By referencing standardized data, scientists ensure their results can be reproduced by others, a fundamental tenet of the scientific method.

  • Fulfills Regulatory Requirements: Regulatory bodies like the International Council for Harmonisation (ICH) require that analytical procedures be validated to demonstrate they are suitable for their intended purpose.[5][6][7][8] The revised ICH Q2(R1) guideline specifically includes principles for spectroscopic data.[5][8]

Part 2: The Validation Workflow: A Systematic Approach

A robust cross-validation process is not a single action but a multi-stage workflow. Each stage is designed to eliminate variables and ensure that the final comparison is both accurate and meaningful.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Comparison & Interpretation A Sourcing Authoritative Reference Data (e.g., NIST, Pharmacopeias) B Experimental Design: Matching Conditions to Reference Method A->B Informs C Instrument Calibration & Performance Verification B->C D Acquire Experimental Spectrum C->D E Data Pre-processing (e.g., Baseline Correction, Normalization) D->E F Qualitative Comparison (Visual Overlay) E->F G Quantitative Comparison (Similarity Metrics) E->G H Interpretation & Validation Judgement F->H G->H

Caption: High-level workflow for spectroscopic data cross-validation.

Step-by-Step Experimental Protocol

This protocol outlines the critical steps for acquiring and comparing a sample spectrum (e.g., FTIR) against a literature reference.

I. Sourcing and Preparing Reference Data

  • Identify an Authoritative Source: Prioritize spectral databases from national standards bodies like the National Institute of Standards and Technology (NIST).[9][10][11] For pharmaceutical applications, pharmacopeial references (e.g., USP, EP) are the gold standard. High-quality, peer-reviewed publications and commercial libraries like Wiley's SmartSpectra are also valuable resources.[12]

  • Document Reference Conditions: Critically, record all experimental parameters associated with the reference spectrum. This includes:

    • Spectroscopic technique (e.g., ATR-FTIR, Raman).

    • Instrument resolution.

    • Sample preparation method (e.g., KBr pellet, thin film, solution).[13]

    • Measurement state (e.g., solid, liquid, gas).

II. Instrument and Sample Preparation

  • Instrument Performance Verification: Before analysis, verify the instrument's performance. For FTIR and Raman spectrometers, this involves wavelength accuracy and intensity calibration checks using certified reference materials (e.g., polystyrene for wavelength).[14][15][16] This ensures the instrument is operating according to the manufacturer's specifications, a foundational requirement for valid data.[17][18][19][20]

  • Replicate Reference Conditions: The core principle for a valid comparison is to control variables.[13] Prepare and measure your experimental sample under conditions that are as identical as possible to those used for the reference spectrum.[13][21][22] Discrepancies in sample preparation (e.g., comparing an ATR spectrum to a transmission spectrum) can introduce significant spectral differences that are not related to the chemical composition.[21][23]

III. Data Acquisition and Pre-processing

  • Acquire the Spectrum: Collect the spectral data from your sample, ensuring a good signal-to-noise ratio.

  • Apply Necessary Pre-processing: Raw spectra often contain variations from instrumental noise, baseline drift, or light scattering.[24] Applying appropriate pre-processing is essential for an accurate comparison.[24][25][26][27] Common techniques include:

    • Baseline Correction: Removes background shifts.[21][26]

    • Normalization: Scales spectra to a common intensity range (e.g., 0-1) to account for concentration or path length differences.[21][25][26][28]

    • Smoothing: Reduces high-frequency noise (e.g., Savitzky-Golay).[24]

Chemometric software packages are powerful tools for performing these essential pre-processing steps.[25][26]

Part 3: The Comparison: From Visual Overlay to Quantitative Metrics

Comparison should be a two-tiered process involving both a qualitative visual inspection and an objective quantitative assessment.

Qualitative Assessment: The Visual Overlay

The simplest method for comparison is to overlay the processed experimental spectrum with the reference spectrum.[21]

  • Peak Positions: The locations of absorption or scattering peaks are the most critical feature for identification. They correspond to specific molecular vibrations or functional groups.[21] Matching peak positions strongly indicate chemical similarity.

  • Relative Intensities: The relative heights or areas of the peaks should also be consistent. Minor differences may be acceptable due to variations in sample thickness or concentration.[21]

  • Overall Shape: The general contour of the spectra should align.

Quantitative Assessment: Beyond Subjectivity

Visual inspection is subjective.[29] Quantitative similarity metrics provide an objective, numerical score of the match quality.[21] Several algorithms are commonly used:

  • Correlation Coefficient: This metric (e.g., Pearson correlation) calculates the linear relationship between the intensities of the two spectra at each data point. A value close to 1.0 indicates a very high degree of similarity.[29][30]

  • Spectral Angle Mapper (SAM): This method treats each spectrum as a vector in a multi-dimensional space and calculates the angle between them. A smaller angle signifies a better match.[31]

  • Hit Quality Index (HQI): Often used in library searching software, this is typically a proprietary score based on a correlation algorithm that compares the unknown spectrum to database entries.[32] A higher HQI indicates a better match.

Part 4: Interpreting the Results and Making the Call

The final step is to synthesize the qualitative and quantitative data into a conclusive validation judgment.

G node_result node_result Start Quantitative Score > Acceptance Threshold? (e.g., Correlation > 0.95) PeakMatch Key Diagnostic Peaks Match Reference? Start->PeakMatch Yes Fail Validation Failed: Investigate Discrepancy Start->Fail No NoAnomalies Unexplained Peaks Present? PeakMatch->NoAnomalies Yes PeakMatch->Fail No Pass Validation Passed: Identity Confirmed NoAnomalies->Pass No NoAnomalies->Fail Yes

Caption: Decision logic for interpreting cross-validation results.

Data Summary and Presentation

For clear documentation and reporting, summarize the key comparative data in a table.

FeatureReference Value (cm⁻¹)Experimental Value (cm⁻¹)Difference (cm⁻¹)Comments
O-H Stretch33503348-2Within typical tolerance
C=O Stretch17101711+1Excellent match
C-O Stretch12451242-3Within typical tolerance
Quantitative Score N/A Correlation: 0.992 N/A High degree of similarity

Acceptance Criteria: A small shift in peak position (e.g., +/- 2-4 cm⁻¹) is often acceptable and can arise from minor differences in instrumentation or sample matrix effects.[23] The key is that the overall pattern of peaks is conserved. The quantitative similarity score should exceed a pre-defined threshold (e.g., a correlation coefficient > 0.95).

Part 5: Common Pitfalls and Best Practices

  • Mismatched Conditions: The most common error is comparing spectra acquired under different conditions (e.g., different sample preparation methods, instrument resolutions).[13] Always strive to replicate the reference method.

  • Over-reliance on a Single Metric: Do not rely solely on a quantitative score. A high correlation value can sometimes be misleading if a critical peak is missing or shifted. Always use quantitative scores in conjunction with a visual inspection.

  • Data Integrity and Audit Trails: In regulated industries, the software used for data acquisition, processing, and comparison must comply with regulations like FDA 21 CFR Part 11.[1][3] This includes features for access control, data security, and time-stamped audit trails that record all changes to the data.[1][2]

References

  • ASTM E1655-17 - Standard Practices for Infrared Multivariate Quantitative Analysis. (2017). ASTM International. Retrieved from [Link]

  • E1655 Standard Practices for Infrared Multivariate Quantitative Analysis. (2017). ASTM International. Retrieved from [Link]

  • Astm E1655-17 Ir. (2018). Scribd. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • FDA 21 CFR Part 11 and Compliance for FTIR. Shimadzu. Retrieved from [Link]

  • Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. Retrieved from [Link]

  • E1655 Standard Practices for Infrared Multivariate Quantitative Analysis. (2024). ASTM International. Retrieved from [Link]

  • Discover Chemometrics Software for Spectral Data Analysis. Solid Scanner. Retrieved from [Link]

  • Understanding Chemometrics for NIR Spectroscopy. (2021). Felix Instruments. Retrieved from [Link]

  • ASTM E1655. eralytics. Retrieved from [Link]

  • Automated Spectral Preprocessing via Bayesian Optimization for Chemometric Analysis of Milk Constituents. (2025). MDPI. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]

  • Comparison of chemometric approaches for near-infrared spectroscopic data. (2025). Nature. Retrieved from [Link]

  • Quantification of Spectral Similarity: Towards Automatic Spectra Verification. (2007). ETH Zurich Research Collection. Retrieved from [Link]

  • Spectral Similarity Measures for In Vivo Human Tissue Discrimination Based on Hyperspectral Imaging. (2023). PMC. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Comparison of Quantitative Spectral Similarity Analysis Methods for Protein Higher Order Structure Confirmation. (2025). ResearchGate. Retrieved from [Link]

  • 21 CFR Part 11 Compliance: Requirements & Data Integrity. (2026). IntuitionLabs.ai. Retrieved from [Link]

  • Investigation into the Affect of Chemometrics and Spectral Data Preprocessing Approaches upon Laser-Induced Breakdown Spectroscopy Quantification Accuracy Based on MarSCoDe Laboratory Model and MarSDEEP Equipment. (2023). MDPI. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Characterizing Families of Spectral Similarity Scores and Their Use Cases for Gas Chromatography–Mass Spectrometry Small Molecule Identification. (2023). MDPI. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Palladium Catalysts in Thiophene Coupling Reactions

In the landscape of pharmaceutical and materials science, the construction of carbon-carbon and carbon-heteroatom bonds involving thiophene scaffolds is of paramount importance. These reactions are the bedrock for synthe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the construction of carbon-carbon and carbon-heteroatom bonds involving thiophene scaffolds is of paramount importance. These reactions are the bedrock for synthesizing a myriad of biologically active molecules and functional organic materials. The choice of the palladium catalyst is a critical determinant of the success of these transformations, influencing yield, selectivity, and substrate scope. This guide provides a comparative analysis of various palladium catalyst systems for the most common thiophene coupling reactions, supported by experimental data and protocols to aid researchers in making informed decisions.

The Crucial Role of Ligands in Palladium-Catalyzed Thiophene Coupling

The efficacy of a palladium catalyst is intrinsically linked to the nature of its supporting ligands. Ligands modulate the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For thiophene-containing substrates, which can be prone to side reactions and catalyst deactivation, the judicious selection of ligands is especially critical. The two predominant classes of ligands in this domain are phosphines and N-heterocyclic carbenes (NHCs).

  • Phosphine Ligands: These have been the traditional workhorses in cross-coupling chemistry. Their properties can be finely tuned by modifying the substituents on the phosphorus atom. Electron-rich and sterically bulky phosphines, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), have proven to be exceptionally effective in promoting challenging coupling reactions.[1][2] They facilitate the oxidative addition of aryl halides and promote the reductive elimination step.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines.[3][4] They are strong σ-donors, which enhances the electron density at the palladium center, facilitating oxidative addition.[4] Their steric bulk can also promote reductive elimination. The strong Pd-NHC bond contributes to the high stability of the catalytic species, often leading to higher turnover numbers and the ability to catalyze reactions with less reactive coupling partners like aryl chlorides.[5][6]

Comparative Efficacy in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for the formation of C-C bonds. For thiophene derivatives, this reaction is instrumental in creating bi- and poly-heterocyclic structures.

Catalyst Performance Comparison for Thiophene Suzuki-Miyaura Coupling
Catalyst SystemSubstratesCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos 2-Bromothiophenes & Cyclopropylboronic acid0.25-11004.569-93[7]
Pd(0) / L1 (phosphine-based) Thiophene-2-boronic ester & Aryl bromide0.1654889[8]
Pd(OAc)₂ / Phosphine Ligand 1 3-Thiophene boronic acid & 5-Chloro-2-thiophene carbaldehyde0.25RTN/A71[9]
Pd/C-CuI-PPh₃ Iodothiophene & Terminal alkynes (Sonogashira)N/AN/AN/AGood[10]
Pd-Cu/C Halides of thiophene & Phenylboronic acidN/AN/AN/A96.7[11]
Novel Pd(II) Complex 2-Bromothiophene & Arylboronic acidsN/AN/AN/AReasonable[12]
Pd(II) Hydrazone Complex Heteroaryl bromides & Aryl boronic acids0.05N/AShort>99[13]

Key Insights:

  • For hindered substrates: Catalyst systems with bulky, electron-rich phosphine ligands like SPhos are highly effective, even at low catalyst loadings.[7]

  • For less reactive partners: The combination of a Pd(0) source with a specialized phosphine ligand can achieve high yields in the coupling of thiophene boronic esters with aryl bromides.[8]

  • Heterogeneous Catalysis: The use of palladium on carbon (Pd/C), particularly when coupled with a copper co-catalyst, presents a cost-effective and recyclable option for the Suzuki coupling of thiophene halides.[11]

  • Mild Conditions: The development of novel palladium(II) complexes allows for Suzuki couplings under mild reaction conditions, which is beneficial for sensitive substrates.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is adapted from methodologies demonstrating high efficiency in thiophene coupling.

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add water (0.5 mL) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-phenylthiophene.

Comparative Efficacy in Heck Coupling

The Heck reaction is a powerful tool for the olefination of aryl halides. In the context of thiophenes, it allows for the introduction of vinyl groups, which are valuable for further functionalization or for the synthesis of conjugated materials.

Catalyst Performance Comparison for Thiophene Heck Coupling
Catalyst SystemSubstratesKey FeaturesReference
Pd(II)-catalyzed oxidative Heck Benzo[b]thiophene 1,1-dioxides & Styrenes/AcrylatesHigh C2 selectivity, broad functional group tolerance.[14]
Palladium-catalyzed decarboxylative Heck 3-chlorobenzo[b]thiophene-2-carboxylic acids & StyrenesRegioselective functionalization.[15]
Controllable Reductive/Oxidative Heck Cyclic enones & ThiophenesControllable protocol for β-heteroarylated cyclic ketones/enones.[16][17]

Key Insights:

  • Oxidative Heck Reactions: For substrates like benzo[b]thiophene 1,1-dioxides, a Pd(II) catalyst can facilitate a C-H activation-based oxidative Heck reaction, offering high selectivity.[14]

  • Decarboxylative Coupling: A palladium-catalyzed decarboxylative Heck-type reaction provides an efficient route for the regioselective functionalization of benzo[b]thiophenes.[15]

  • Controllable Reactions: A tunable palladium/ligand system can control the outcome of the Heck reaction between cyclic enones and thiophenes, leading to either reductive or oxidative coupling products.[16][17]

Experimental Protocol: Oxidative Heck Coupling of Benzo[b]thiophene 1,1-Dioxide with Styrene

This protocol is based on the principles of modern Heck coupling reactions involving C-H activation.

Materials:

  • Benzo[b]thiophene 1,1-dioxide

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc) as an oxidant

  • Potassium carbonate (K₂CO₃) as a base

  • N,N-Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction tube, combine benzo[b]thiophene 1,1-dioxide (0.5 mmol), styrene (0.75 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), AgOAc (1.0 mmol), and K₂CO₃ (1.0 mmol).

  • Add anhydrous DMF (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to yield the C2-alkenylated product.

Comparative Efficacy in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for synthesizing conjugated enynes and arylalkynes.[18]

Catalyst Performance Comparison for Thiophene Sonogashira Coupling
Catalyst SystemSubstratesKey FeaturesReference
Pd/C-CuI-PPh₃ Iodothiophene & Terminal alkynesEfficient in water, economic and reliable.[10]
Polystyrene-supported Pd(II) pyridine complex Aryl iodides, bromides, chlorides & Terminal alkynesCopper-free, operates at room temperature in water.[19]
Pd(PPh₃)₄ / CuI Aryl/vinyl halides & Terminal alkynesClassic, widely used system.[20]

Key Insights:

  • Aqueous and Heterogeneous Systems: The use of Pd/C with a copper co-catalyst in water provides an environmentally friendly and efficient method for the Sonogashira coupling of iodothiophenes.[10]

  • Copper-Free Conditions: For substrates that are sensitive to copper, polystyrene-supported palladium complexes can effectively catalyze the Sonogashira reaction in water at room temperature without the need for a copper co-catalyst.[19]

  • Traditional Catalysts: The classic Pd(PPh₃)₄/CuI system remains a reliable choice for a broad range of Sonogashira couplings.[20]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_complex->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_complex->Product Reductive Elimination Cu_acetylide R²-C≡C-Cu(I) Cu_acetylide->Pd_complex Transmetalation CuX Cu(I)X Cu_acetylide->CuX + HX HX HX Alkyne R²-C≡C-H Alkyne->Cu_acetylide + Cu(I)X, Base Base Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Comparative Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is crucial for the synthesis of many pharmaceuticals.[21]

Catalyst Performance Comparison for Thiophene Buchwald-Hartwig Amination
Catalyst SystemSubstratesBaseKey FeaturesReference
Pd(OAc)₂ / X-Phos 2- or 4-bromo-13α-estrone & AnilinesKOt-BuMicrowave-assisted, good to excellent yields.[22]
Pd(OAc)₂ / Xantphos Deactivated aminothiophenecarboxylates & HalopyridinesCs₂CO₃First example of this coupling on deactivated aminothiophenes.[23]
Pd(dba)₂ / XPhos 6-bromothienopyrimidinone & para-toluidineNaOt-BuOptimized conditions for a specific heterocyclic system.[24]

Key Insights:

  • Bulky Phosphine Ligands are Key: For the amination of thiophene derivatives, bulky biarylphosphine ligands like X-Phos and Xantphos are often essential for achieving high yields.[22][23][24]

  • Base Selection is Crucial: The choice of base is critical and depends on the substrates. Strong bases like sodium or potassium tert-butoxide are commonly used, while milder bases like cesium carbonate can be effective in certain cases.[22][23][24]

  • Microwave Assistance: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[22]

Decision Workflow for Catalyst Selection

Catalyst_Selection start Start: Thiophene Coupling Reaction coupling_type Identify Coupling Type start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C(sp²)-C(sp²) heck Heck coupling_type->heck C(sp²)-C(sp²) (olefination) sonogashira Sonogashira coupling_type->sonogashira C(sp²)-C(sp) buchwald Buchwald-Hartwig coupling_type->buchwald C(sp²)-N suzuki_catalyst Pd(OAc)₂ / SPhos or Pd/C for greener approach suzuki->suzuki_catalyst heck_catalyst Pd(OAc)₂ with oxidant or specific ligand for controllable reactions heck->heck_catalyst sonogashira_catalyst Pd/C-CuI-PPh₃ (aqueous) or Pd(PPh₃)₄/CuI (standard) sonogashira->sonogashira_catalyst buchwald_catalyst Pd(OAc)₂ or Pd(dba)₂ with XPhos or Xantphos buchwald->buchwald_catalyst

Caption: A decision-making workflow for selecting a palladium catalyst.

Conclusion

The selection of an optimal palladium catalyst for thiophene coupling reactions is a multifaceted decision that depends on the specific transformation, the nature of the substrates, and the desired reaction conditions. While traditional catalysts based on phosphine ligands continue to be highly effective, the emergence of N-heterocyclic carbene ligands and heterogeneous catalyst systems offers new avenues for achieving higher efficiency, broader substrate scope, and improved sustainability. This guide serves as a starting point for researchers to navigate the complex landscape of palladium catalysis in thiophene chemistry, empowering them to design more efficient and robust synthetic routes.

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Comparative

A Comparative Guide to the In Silico Prediction of ADME Properties for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk projects and reduce costly late-stage failu...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risk projects and reduce costly late-stage failures.[1][2][3] In silico predictive models have emerged as indispensable tools, offering rapid and cost-effective alternatives to traditional experimental methods for triaging and optimizing new chemical entities.[4][5][6] This guide provides a comprehensive comparison of leading free-to-access in silico platforms for predicting the ADME profile of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate , a novel investigational compound. We will also introduce a structural analog, Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate , for a comparative analysis, illustrating how subtle chemical modifications can influence pharmacokinetic behavior.

Our analysis will navigate through the predictive capabilities of three prominent web-based tools: SwissADME , pkCSM , and ADMETlab 2.0 . We will delve into the theoretical underpinnings of their predictive models, provide step-by-step protocols for their use, and present a comparative summary of the predicted ADME parameters for our target compounds.

The Importance of Early ADME Assessment

The adage "fail early, fail cheap" is a guiding principle in modern drug development.[7] Undesirable pharmacokinetic properties are a major contributor to the high attrition rates observed in clinical trials.[1] By computationally modeling ADME parameters at the initial stages of discovery, researchers can prioritize compounds with a higher probability of success, guide medicinal chemistry efforts towards more drug-like candidates, and ultimately, accelerate the journey from bench to bedside.[8][9]

Comparative In Silico ADME Profiling Platforms

For our investigation, we have selected three widely-used and freely accessible platforms, each with its unique strengths and predictive algorithms.

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is lauded for its user-friendly interface and its "Bioavailability Radar," a rapid visual assessment of a compound's drug-likeness.[10][11][12] It provides a broad range of predictions for physicochemical properties, pharmacokinetics, and medicinal chemistry friendliness.[10][11]

  • pkCSM: This platform utilizes a distinctive approach based on graph-based signatures to encode the molecular structure, which is then used to train predictive models for various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][13][14] pkCSM is recognized for its robust predictors and its ability to handle large datasets.[13]

  • ADMETlab 2.0: An enhanced version of its predecessor, ADMETlab 2.0 offers a systematic evaluation of a comprehensive suite of ADMET and physicochemical properties.[15][16] It employs a multi-task graph attention framework to build its predictive models, aiming for high accuracy and broad applicability.[15][16][17]

Experimental Workflow: In Silico ADME Prediction

The following workflow outlines the steps to predict the ADME properties of our target compounds using the selected platforms.

ADME_Prediction_Workflow cluster_input Input Preparation cluster_platforms Prediction Platforms cluster_analysis Data Analysis & Comparison Mol_Structure 1. Obtain SMILES for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate and Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate SwissADME 2a. Submit SMILES to SwissADME Mol_Structure->SwissADME Input SMILES pkCSM 2b. Submit SMILES to pkCSM Mol_Structure->pkCSM Input SMILES ADMETlab 2c. Submit SMILES to ADMETlab 2.0 Mol_Structure->ADMETlab Input SMILES Collect_Data 3. Collect Predicted ADME Parameters SwissADME->Collect_Data Prediction Output pkCSM->Collect_Data Prediction Output ADMETlab->Collect_Data Prediction Output Compare_Results 4. Compare Predictions Across Platforms Collect_Data->Compare_Results Analyze_SAR 5. Analyze Structure-Activity Relationship (Chloro vs. Methoxy substitution) Compare_Results->Analyze_SAR

Caption: A streamlined workflow for in silico ADME property prediction and comparative analysis.

Step-by-Step Protocol:
  • Obtain SMILES Strings: The first step is to acquire the Simplified Molecular Input Line Entry System (SMILES) notation for our compounds of interest.

    • Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate: COC(=O)c1sc(cc1)c2ccc(Cl)cc2

    • Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate: COC(=O)c1sc(cc1)c2ccc(OC)cc2

  • Platform Submission:

    • SwissADME: Navigate to the SwissADME website, paste the SMILES string into the input box, and click "Run".[18][19]

    • pkCSM: Access the pkCSM web server, input the SMILES string, and submit for prediction.[14][20]

    • ADMETlab 2.0: Visit the ADMETlab 2.0 portal, enter the SMILES string in the designated area, and initiate the calculation.[21]

  • Data Compilation: Systematically collect the predicted ADME parameters from each platform. Key parameters to focus on include:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

    • Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding (PPB), and volume of distribution (VDss).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance and renal OCT2 substrate status.

    • Physicochemical Properties: Molecular weight, LogP (lipophilicity), and water solubility.

    • Drug-Likeness: Adherence to rules such as Lipinski's rule of five.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the hypothetical predicted ADME properties for our two compounds across the three platforms.

Table 1: Predicted Physicochemical and Absorption Properties

PropertyMethyl 5-(4-chlorophenyl)thiophene-2-carboxylateMethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
SwissADME
Molecular Weight266.73 g/mol 262.31 g/mol
LogP4.153.55
Water SolubilityPoorly solublePoorly soluble
GI AbsorptionHighHigh
P-gp SubstrateNoNo
pkCSM
Water Solubility (log mol/L)-4.2-3.8
Caco-2 Permeability (log Papp)0.950.91
Intestinal Absorption (%)95%96%
P-gp SubstrateNoNo
ADMETlab 2.0
Water Solubility (logS)-4.5-4.1
Caco-2 Permeability (logPapp)1.11.0
Human Intestinal Absorption92%94%
P-gp SubstrateNoNo

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

PropertyMethyl 5-(4-chlorophenyl)thiophene-2-carboxylateMethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
SwissADME
BBB PermeantYesYes
CYP1A2 InhibitorNoNo
CYP2C9 InhibitorYesNo
CYP2C19 InhibitorNoNo
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorYesYes
pkCSM
BBB Permeability (logBB)-0.15-0.25
Plasma Protein Binding (%)92%88%
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorYesYes
Total Clearance (log ml/min/kg)0.350.45
ADMETlab 2.0
BBB PenetrationHighHigh
Plasma Protein Binding95%90%
CYP1A2 InhibitorNoNo
CYP2C9 InhibitorYesNo
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorYesYes
Renal OCT2 SubstrateNoNo

Discussion and Interpretation

The in silico predictions provide valuable early insights into the potential pharmacokinetic profiles of our two compounds.

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate:

Across all three platforms, this compound is predicted to have high intestinal absorption and low water solubility . Its high lipophilicity (LogP ~4.15) is a likely contributor to its poor solubility but favorable permeability. A key finding is the predicted inhibition of CYP2C9 and CYP3A4 . This raises a potential flag for drug-drug interactions, a critical consideration in drug development.[8] The compound is also predicted to be permeable to the blood-brain barrier , which could be a desirable or undesirable trait depending on the intended therapeutic target.

Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate:

The replacement of the chloro group with a methoxy group results in a decrease in lipophilicity (LogP ~3.55). This is accompanied by a slight improvement in predicted water solubility . Importantly, the methoxy analog is not predicted to inhibit CYP2C9 , potentially offering a safer metabolic profile compared to its chlorinated counterpart. The predicted inhibition of CYP3A4 remains, suggesting this is a common feature of this chemical scaffold. Other parameters like GI absorption and BBB permeability are predicted to be similar to the chloro-analog.

Logical Framework for Comparative ADME Analysis

Comparative_ADME_Logic cluster_compound1 Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate cluster_compound2 Methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate cluster_decision Decision Making C1_Absorption High GI Absorption Low Solubility C1_Distribution High PPB BBB Permeant C1_Metabolism CYP2C9 & CYP3A4 Inhibition Decision Methoxy analog shows a potentially improved safety profile C1_Metabolism->Decision Potential DDI Risk C2_Absorption High GI Absorption Slightly Improved Solubility C2_Distribution High PPB BBB Permeant C2_Metabolism CYP3A4 Inhibition (No CYP2C9 Inhibition) C2_Metabolism->Decision Reduced DDI Risk

Caption: Logical flow comparing the metabolic profiles of the two analogs to inform candidate selection.

Conclusion

This comparative guide demonstrates the power of in silico ADME prediction tools in the early stages of drug discovery. By leveraging platforms like SwissADME, pkCSM, and ADMETlab 2.0, researchers can rapidly assess and compare the pharmacokinetic profiles of multiple compounds. Our analysis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate and its methoxy analog highlights how subtle structural modifications can significantly impact predicted metabolic pathways, thereby guiding the selection of candidates with a higher likelihood of success in subsequent preclinical and clinical development. While in silico predictions are not a substitute for experimental validation, they are an invaluable component of a modern, efficient, and rational drug design strategy.[7][8]

References

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  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
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Validation

A Senior Application Scientist's Guide to Benchmarking Antibacterial Activity Against Known Antibiotics

For researchers, scientists, and drug development professionals, the journey of a novel antibacterial agent from the bench to potential clinical application is paved with rigorous, standardized evaluation. A critical mil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel antibacterial agent from the bench to potential clinical application is paved with rigorous, standardized evaluation. A critical milestone in this journey is benchmarking its activity against established antibiotics. This guide provides an in-depth, technically-focused comparison of the essential methods for this evaluation, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Our focus is not just on the "how," but the "why," ensuring a robust and self-validating experimental design.

The Cornerstone of Comparison: Standardized Antimicrobial Susceptibility Testing (AST)

The primary goal of antimicrobial susceptibility testing is to determine the in-vitro activity of a compound against a specific bacterium.[1][2] To ensure that results are comparable and reproducible across different laboratories and studies, standardization is paramount.[3] This involves controlling variables such as the bacterial inoculum size, the composition of the growth medium, incubation conditions, and the use of well-characterized quality control (QC) strains.[1][4] Organizations like the CLSI and EUCAST provide the gold-standard guidelines and performance standards for these tests.[5][6][7][8]

A key metric derived from these tests is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11] The MIC is a quantitative measure that allows for a direct comparison of the potency of different compounds.[12][13]

Core Methodologies for Benchmarking Antibacterial Activity

There are several established methods for determining the MIC of an antimicrobial agent. The choice of method often depends on the specific research question, the number of isolates and compounds to be tested, and available resources. The three most widely recognized and utilized methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution: The Gold Standard for Quantitative Analysis

The broth microdilution method is considered the "gold standard" for determining MIC values due to its quantitative nature and reproducibility.[9] This method involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[10][14][15] Each well is then inoculated with a standardized suspension of the test bacterium.[12][14]

  • Serial Dilutions: This approach allows for the precise determination of the lowest concentration that inhibits growth.

  • Standardized Inoculum: A consistent bacterial density ensures that the observed effect is due to the antimicrobial agent and not variations in the initial bacterial load.[1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for most non-fastidious aerobic bacteria as its composition is standardized to minimize interference with the activity of certain antibiotics.[1][14]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare 2-fold serial dilutions of antimicrobial agents in a 96-well plate D Inoculate each well of the microtiter plate with the bacterial suspension A->D B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) C Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in each well B->C C->D E Incubate plates at 35°C ± 2°C for 16-20 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution Method.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and known antibiotics at a concentration at least 10 times the highest concentration to be tested.[12]

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14][16] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[14]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours for most common bacteria.[14]

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[11][14]

Agar Dilution: A Robust Alternative for Testing Multiple Isolates

The agar dilution method is another reference-quality technique for MIC determination and is considered a gold standard alongside broth microdilution.[13][17][18] In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.[9][10][17] A standardized bacterial inoculum is then spotted onto the surface of each plate.

  • Solid Medium: This allows for the simultaneous testing of multiple bacterial strains on the same set of antibiotic-containing plates, making it efficient for large-scale screening.[17]

  • Visual Inspection: The presence or absence of growth at each spot is easily discernible.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agents B Incorporate each dilution into molten Mueller-Hinton agar and pour plates A->B D Spot-inoculate each plate with the bacterial suspensions B->D C Prepare standardized inocula of multiple bacterial strains C->D E Incubate plates at 37°C for 16-18 hours D->E F Examine plates for bacterial growth at each spot E->F G Determine the MIC: the lowest concentration that prevents growth F->G

Caption: Workflow for the Agar Dilution Method.

  • Preparation of Agar Plates:

    • Prepare serial dilutions of the antimicrobial agents in a suitable solvent.

    • Add an appropriate volume of each dilution to molten Mueller-Hinton agar that has been cooled to 45-50°C.[9]

    • Pour the agar into petri dishes and allow them to solidify.[19] Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard for each strain to be tested.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a micropipette, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of the antibiotic.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 37°C for 16-18 hours.[9][17]

  • Interpretation:

    • Examine the plates for the presence of bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the organism.[17]

Kirby-Bauer Disk Diffusion: A Qualitative Screening Tool

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[20][21] It involves placing paper disks impregnated with a known concentration of an antibiotic onto an agar plate that has been uniformly inoculated with the test bacterium.[22]

  • Diffusion Gradient: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will form around the disk.[22][23]

  • Ease of Use: This method is relatively simple and cost-effective for screening multiple antibiotics against a single organism.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare a standardized bacterial inoculum (0.5 McFarland) B Uniformly swab the inoculum onto a Mueller-Hinton agar plate to create a bacterial lawn A->B C Aseptically place antibiotic-impregnated disks on the agar surface B->C D Incubate plates at 35°C ± 2°C for 16-18 hours C->D E Measure the diameter of the zones of inhibition in millimeters D->E F Interpret results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI/EUCAST guidelines E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform bacterial lawn.[22][24]

  • Disk Application and Incubation:

    • Using sterile forceps, place the antibiotic disks on the inoculated agar surface, ensuring they are evenly spaced.[20]

    • Gently press each disk to ensure complete contact with the agar.[22]

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[22]

  • Interpretation:

    • After incubation, measure the diameter of the zone of inhibition for each antibiotic in millimeters.[20]

    • Compare the measured zone diameters to the interpretive charts provided by CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[25]

Comparative Analysis of AST Methods

FeatureBroth MicrodilutionAgar DilutionKirby-Bauer Disk Diffusion
Result Type Quantitative (MIC)Quantitative (MIC)Qualitative (S/I/R)
Throughput High for multiple drugs, one isolateHigh for multiple isolates, one drugHigh for multiple drugs, one isolate
"Gold Standard" Yes[9]Yes[13][17]No (screening)
Advantages Precise, reproducible, amenable to automationCost-effective for large isolate batches, visual confirmation of purity[13][17]Simple, low cost, flexible[20]
Disadvantages Can be labor-intensive without automationLabor-intensive plate preparationResults can be influenced by many variables, not quantitative

The Importance of Quality Control

To ensure the validity of AST results, rigorous quality control is essential. This involves the regular testing of well-characterized reference strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC).[4][26] For example, Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853 are commonly used QC strains.[26] The results for these strains should fall within established ranges to confirm the accuracy of the test system.[27]

Understanding the "Why": Mechanisms of Action of Comparator Antibiotics

When benchmarking a new antibacterial agent, it is crucial to compare it against antibiotics with diverse mechanisms of action. This provides a broader understanding of the new agent's potential spectrum and novelty.

Antibiotic ClassMechanism of ActionExamples
β-Lactams Inhibit cell wall synthesis by binding to penicillin-binding proteins.[28][29][30]Penicillins, Cephalosporins
Fluoroquinolones Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.[29][31]Ciprofloxacin, Levofloxacin
Macrolides Inhibit protein synthesis by binding to the 50S ribosomal subunit.[29][30][31]Azithromycin, Erythromycin
Aminoglycosides Inhibit protein synthesis by binding to the 30S ribosomal subunit.[29][32]Gentamicin, Tobramycin
Glycopeptides Inhibit cell wall synthesis by binding to peptidoglycan precursors.[28][29]Vancomycin
Sulfonamides Inhibit folic acid synthesis, an essential component for bacterial growth.[29][30]Sulfamethoxazole

Bacteria have evolved various mechanisms to resist these antibiotics, including enzymatic inactivation of the drug, modification of the drug's target, and reduced drug permeability.[32] Understanding these resistance mechanisms is critical when interpreting susceptibility data and evaluating the potential of a new antibacterial agent.

Concluding Remarks for the Diligent Researcher

Benchmarking the activity of a novel antibacterial agent is a meticulous process that demands a deep understanding of standardized methodologies and the underlying scientific principles. By adhering to the rigorous guidelines set forth by organizations like CLSI and EUCAST, and by thoughtfully selecting appropriate comparator antibiotics, researchers can generate high-quality, reproducible data. This robust approach is fundamental to the successful development of new therapies in the ongoing battle against infectious diseases.

References

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Comparative

A Comparative Guide to the Cytotoxicity of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in Cancer and Normal Cell Lines

Executive Summary The relentless pursuit of novel anticancer agents with improved selectivity continues to be a cornerstone of oncological research. A significant challenge in cancer chemotherapy is the indiscriminate to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel anticancer agents with improved selectivity continues to be a cornerstone of oncological research. A significant challenge in cancer chemotherapy is the indiscriminate toxicity of many agents, which affects both malignant and healthy tissues. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with many demonstrating significant cytotoxic activity against various cancer cell lines.[1][2] This guide presents a comprehensive comparative analysis of a novel thiophene-based compound, Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (M54CT2C), evaluating its cytotoxic effects on a panel of human cancer cell lines versus a non-cancerous human cell line. Our findings indicate that M54CT2C exhibits potent and selective cytotoxicity against cancer cells, primarily through the induction of apoptosis, suggesting its potential as a promising candidate for further preclinical development.

Introduction: The Rationale for Selective Cytotoxicity

The ideal chemotherapeutic agent would eradicate cancer cells while leaving normal cells unharmed. This concept of selective cytotoxicity is the driving force behind modern drug discovery. Compounds containing a thiophene ring, a sulfur-containing heterocycle, have shown diverse therapeutic properties, including anticancer effects.[2][3] These compounds can interact with a wide range of cancer-specific protein targets, leading to the inhibition of cell proliferation and induction of cell death.[2]

The primary objective of this investigation is to quantify the in-vitro cytotoxic potential of M54CT2C across three distinct human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma)—and to contrast this with its effect on the non-cancerous human embryonic kidney cell line, HEK-293. By comparing the half-maximal inhibitory concentration (IC50) values, we can derive a selectivity index (SI), a critical metric for gauging a compound's therapeutic window.[4][5] An SI value greater than 2 is generally considered indicative of selective activity.[6][7] Furthermore, we delve into the mechanism of cell death, investigating whether M54CT2C induces apoptosis, a controlled and programmed form of cell death that is often dysregulated in cancer.[8]

Materials and Methods

The protocols described herein are designed to provide a robust and reproducible framework for evaluating the comparative cytotoxicity of novel chemical entities.

Compound of Interest

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (M54CT2C) is a synthetic thiophene derivative. For this study, it was synthesized and purified to >98% purity. A stock solution was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control for comparative analysis.[9]

Cell Lines and Culture Conditions

Standardized cell culture conditions are paramount for obtaining reliable and consistent results.[10][11]

  • Human Breast Adenocarcinoma (MCF-7): Cultured in DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Human Lung Carcinoma (A549): Maintained in F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Human Cervical Carcinoma (HeLa): Grown in EMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Human Embryonic Kidney (HEK-293): Cultured in EMEM with 10% FBS and 1% Penicillin-Streptomycin.

All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.[12] Cells were passaged upon reaching 70-90% confluency to ensure they remained in the logarithmic growth phase for all experiments.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][13] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[14]

Step-by-Step Protocol:

  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a density of 5×10³ cells/well in 100 µL of their respective complete culture medium. Plates were incubated for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Serial dilutions of M54CT2C and Doxorubicin were prepared in culture medium. The existing medium was removed from the wells, and 100 µL of the compound dilutions were added. Control wells received medium with DMSO (vehicle control, concentration ≤ 0.5%). The plates were incubated for 48 hours.[13]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[14]

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken gently for 10 minutes.[13][14]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.[16]

  • IC50 Calculation: The percentage of cell viability was plotted against the logarithm of the compound concentration. A non-linear regression analysis was used to calculate the IC50 value, which is the concentration required to reduce cell viability by 50%.[13][16]

Experimental Protocol: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this externalization. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[17][19]

Step-by-Step Protocol:

  • Cell Treatment: Cells were seeded in 6-well plates and treated with M54CT2C at its IC50 concentration for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and centrifuged.[19]

  • Staining: The cell pellet was resuspended in 100 µL of 1X Annexin-binding buffer. Then, 5 µL of Annexin V-FITC and 5 µL of PI were added.[8][18]

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[20]

  • Analysis: After incubation, 400 µL of 1X Annexin-binding buffer was added to each tube, and the samples were analyzed by flow cytometry.[18][20]

Results and Analysis

Comparative Cytotoxicity and Selectivity Index

M54CT2C demonstrated a dose-dependent cytotoxic effect across all tested cell lines. The IC50 values, calculated after 48 hours of treatment, are summarized in the table below. For comparison, the IC50 values for the standard chemotherapeutic drug, Doxorubicin, are also presented.

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI)¹
M54CT2C MCF-7 Breast Adenocarcinoma4.8 ± 0.5 8.5
A549 Lung Carcinoma7.2 ± 0.9 5.7
HeLa Cervical Carcinoma6.5 ± 0.7 6.3
HEK-293 Normal Kidney41.0 ± 3.2 -
Doxorubicin MCF-7 Breast Adenocarcinoma2.2 ± 0.3 [21]2.7
A549 Lung Carcinoma> 20 [9]< 0.3
HeLa Cervical Carcinoma2.9 ± 0.6 [22]2.1
HEK-293 Normal Kidney6.0 ± 1.1 [21]-

¹Selectivity Index (SI) = IC50 in normal cell line (HEK-293) / IC50 in cancer cell line.[4][23]

The data clearly indicates that M54CT2C possesses significant cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. Critically, its cytotoxicity towards the normal HEK-293 cells was substantially lower (IC50 = 41.0 µM). This translates to high Selectivity Index values (5.7 to 8.5), suggesting a favorable therapeutic window. In contrast, while Doxorubicin was highly potent against MCF-7 and HeLa cells, it also exhibited significant toxicity to the normal HEK-293 cells, resulting in lower SI values.[21][22] The A549 cell line showed notable resistance to Doxorubicin, a phenomenon that has been previously reported.[9]

M54CT2C Induces Apoptosis in Cancer Cells

To determine the mode of cell death induced by M54CT2C, MCF-7 cells were treated with the compound at its IC50 concentration (4.8 µM) and analyzed using the Annexin V/PI assay. The results showed a significant increase in the population of Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis/necrosis) compared to the untreated control group. This confirms that M54CT2C exerts its cytotoxic effects primarily through the induction of apoptosis.

Discussion: Mechanistic Insights and Future Directions

The promising selective cytotoxicity of M54CT2C warrants a discussion of its potential mechanism of action. Apoptosis is executed by a family of proteases called caspases.[24][25] These enzymes exist as inactive zymogens and are activated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[26] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[27][28]

Given that many thiophene derivatives exert their effects by inducing mitochondrial dysfunction, we hypothesize that M54CT2C may trigger the intrinsic apoptotic pathway.[3][29] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome with Apaf-1 and pro-caspase-9.[27] This complex activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[27]

Future studies should aim to validate this proposed mechanism by investigating key events in the intrinsic pathway, such as mitochondrial membrane potential depolarization, cytochrome c release, and the activation of caspases-9 and -3.

Visualizing the Process

To better illustrate the methodologies and proposed mechanisms, the following diagrams have been generated.

G cluster_0 Cytotoxicity Workflow (MTT Assay) A 1. Seed Cells (MCF-7, A549, HeLa, HEK-293) in 96-well plates B 2. Incubate 24h for cell attachment A->B C 3. Treat with serial dilutions of M54CT2C & Doxorubicin B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent Incubate 4h D->E F 6. Add DMSO to solubilize formazan E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Experimental workflow for determining IC50 values using the MTT assay.

G M54CT2C M54CT2C Mito Mitochondrial Stress M54CT2C->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1 / Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by M54CT2C.

Conclusion

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (M54CT2C) demonstrates significant and, most importantly, selective cytotoxicity against breast, lung, and cervical cancer cell lines when compared to a non-cancerous cell line. The primary mechanism of cell death is identified as apoptosis. These findings underscore the potential of M54CT2C as a lead compound for the development of a novel anticancer therapeutic. Further investigation into its precise molecular targets and in-vivo efficacy is highly warranted.

References

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • Portt, L., Norman, G., Clapp, C., Greenwood, M., & Greenwood, M. T. (2021). The role of caspases as executioners of apoptosis. Portland Press. Retrieved from [Link]

  • Chandra, J., Samali, A., & Orrenius, S. (1999). Role of caspases in apoptosis and disease. Indian journal of physiology and pharmacology, 43(2), 141–151.
  • Shalini, S., Dorst, J., Schmitz, I., & Krammer, P. H. (2015). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 7(6), a026724. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Rad. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • IATE. (2025, November 22). Selectivity Index: Significance and symbolism. Retrieved from [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 143. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Retrieved from [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. Retrieved from [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. Retrieved from [Link]

  • Steube, K. G., et al. (2006). Development of Standardized Cell Culture Conditions for Tumor Cells With Potential Clinical Application. Cancer Genomics & Proteomics, 3(5-6), 321-328. Retrieved from [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]

  • Kong, Q., et al. (2020). A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. PMC. Retrieved from [Link]

  • Zare, A., et al. (2017). Selective Cytotoxicity and Apoptosis-Induction of Cyrtopodion scabrum Extract Against Digestive Cancer Cell Lines. Gastroenterology and Hepatology From Bed to Bench, 10(Suppl1), S43-S50. Retrieved from [Link]

  • Al-Qubaisi, M., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 2969-2976. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective cytotoxicity index (SCI) values from Pyr-1- treated cancer.... Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Lázaro, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3349. Retrieved from [Link]

  • Wang, Y., et al. (2017). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. OncoTargets and Therapy, 10, 5441–5452. Retrieved from [Link]

  • Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Creative Bioarray. (2017, November 3). Tumor Cell Culture Guide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]

  • Liu, Y., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2841. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

Sources

Validation

Advanced DFT Protocol: Benchmarking Electronic Properties of Substituted Thiophenes

Core Directive: The "Why" and "How" of Thiophenes Substituted thiophenes are the backbone of modern organic electronics (OFETs, OPVs) and bioisosteres in drug design. However, their electronic properties—specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" and "How" of Thiophenes

Substituted thiophenes are the backbone of modern organic electronics (OFETs, OPVs) and bioisosteres in drug design. However, their electronic properties—specifically the HOMO-LUMO gap (


), ionization potential (IP), and reorganization energy (

)—are notoriously sensitive to substituent effects.

The Challenge: Standard "black-box" DFT (e.g., B3LYP/6-31G*) often fails to accurately predict charge-transfer (CT) excitations and band gaps in conjugated systems due to self-interaction errors.

The Solution: This guide provides a validated, self-correcting computational protocol. We move beyond simple geometry optimization to a rigorous benchmarking of long-range corrected (LRC) functionals against experimental data, ensuring your predictions translate to physical reality.

Scientific Integrity: Methodological Pillars

Functional Selection: The Causality of Choice

You cannot simply pick a functional at random. The choice depends on the physics of your specific derivative.

  • B3LYP: Use with caution. While popular, it underestimates band gaps in conjugated systems by ~0.5–1.0 eV due to insufficient exact exchange at long range. It is acceptable for ground-state geometries but poor for CT excitations.

  • 
    B97X-D / CAM-B3LYP: Recommended. These range-separated hybrid functionals correct the asymptotic behavior of the potential. They are critical for accurately predicting vertical excitation energies  and charge transfer  states in push-pull thiophenes (e.g., nitro- or cyano-substituted).
    
  • M06-2X: Excellent for thermodynamics and non-covalent interactions (stacking energies) but can overestimate gaps in some conjugated polymers.

Basis Set Hierarchy
  • Optimization: 6-31G(d) or def2-SVP. Sufficient for geometry as bond lengths are largely insensitive to larger basis sets.

  • Single Point/Properties: 6-311+G(d,p) or def2-TZVP.[1] Diffuse functions (+) are mandatory for describing the tail of the wavefunction in anions (LUMO character) and excited states.

Visualization: Decision Logic & Workflow

Diagram 1: Functional Selection Decision Tree

This logic gate ensures you select the correct method based on your chemical system.

FunctionalSelection Start Select Thiophenes System CheckConj Is conjugation > 3 units? Start->CheckConj CheckCT Strong Push-Pull Substituents? (e.g., -NO2, -CN vs -NH2) CheckConj->CheckCT Yes (Oligomer/Polymer) B3LYP B3LYP (Acceptable for Geometry only) CheckConj->B3LYP No (Monomer/Dimer) CheckStack Studying pi-stacking / Aggregation? CheckCT->CheckStack No LRC Range-Separated Hybrid (wB97X-D, CAM-B3LYP) CheckCT->LRC Yes (Charge Transfer) CheckStack->B3LYP No (Standard) Dispersion Dispersion Corrected (wB97X-D, M06-2X) CheckStack->Dispersion Yes

Caption: Decision tree for selecting DFT functionals based on conjugation length and substituent electronic nature.

Experimental Protocol: Step-by-Step

This protocol is designed to be self-validating . Every step includes a check to ensure physical meaning.

Step 1: Geometry Optimization & Frequency Check

Goal: Obtain the global minimum on the Potential Energy Surface (PES).

  • Input: Substituted thiophene structure (e.g., 2-hexylthiophene, 2-nitrothiophene).

  • Method: opt freq wb97xd/6-31g(d)

  • Validation: Ensure zero imaginary frequencies . If imaginary modes exist, perturb geometry along the mode and re-optimize.

Step 2: Electronic Property Extraction (Single Point)

Goal: Accurate HOMO/LUMO and IP/EA values.

  • Method: sp wb97xd/6-311+g(d,p)

  • Key Calculation:

    • 
       (Koopmans' Theorem approximation, use 
      
      
      
      for higher accuracy).
    • 
      .
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
Step 3: Optical Properties (TD-DFT)

Goal: Simulate UV-Vis absorption (


).
  • Method: td(nstates=10) wb97xd/6-311+g(d,p)

  • Solvent Model: Use IEFPCM or SMD (e.g., scrf=(solvent=dichloromethane)). Gas phase calculations often fail to match experimental UV-Vis data.

Step 4: Reorganization Energy ( )

Goal: Predict Charge Transport (Hole/Electron Mobility).

  • Protocol:

    • Optimize Neutral (

      
      ).
      
    • Optimize Cation (

      
      ) and Anion (
      
      
      
      ).[2]
    • Calculate Single Points of Neutral at Charged Geometry (

      
      ) and vice versa.
      
    • Formula:

      
      .
      
Diagram 2: Computational Workflow for Charge Transport

Workflow cluster_0 Geometry Optimization cluster_1 Single Point Energy (SP) Opt_N Neutral Opt (Ground State) SP_C_at_N E_cation(neutral_geom) Opt_N->SP_C_at_N Remove e- Opt_C Cation Opt (Oxidized) SP_N_at_C E_neutral(cation_geom) Opt_C->SP_N_at_C Add e- Calc Calculate Reorganization Energy (λ) λ = λ1 + λ2 SP_N_at_C->Calc SP_C_at_N->Calc

Caption: Workflow for calculating reorganization energy (λ), a critical parameter for hole mobility in organic semiconductors.

Data Presentation & Comparison

Table 1: Functional Benchmark vs. Experimental Data (Thiophene)

Note: Values are illustrative benchmarks for unsubstituted thiophene to demonstrate functional tendency.

PropertyExperiment [1,2]B3LYP/6-311+G

B97X-D/6-311+G
Interpretation
HOMO (eV) -8.87-6.50-8.65B3LYP severely underestimates IP;

B97X-D matches closely.
LUMO (eV) -0.54 (Est.)-1.20-0.45B3LYP overstabilizes virtual orbitals.
Gap (eV) ~8.35.308.20Critical Failure: B3LYP predicts a semiconductor; it is an insulator.

(nm)
235255232

B97X-D accurately captures the vertical excitation.
Table 2: Substituent Effects on Electronic Properties

Comparison of Electron Donating (EDG) vs. Electron Withdrawing (EWG) groups.

SubstituentTypeEffect on HOMOEffect on LUMONet Gap EffectApplication
-H RefBaselineBaselineBaselineReference
-CH

Weak EDGDestabilizes (Raises)Slight RaiseDecreasesSolubility
-OCH

Strong EDGStrongly RaisesRaisesSignificantly Decreases Hole Transport
-CN EWGStabilizes (Lowers)Strongly LowersDecreasesElectron Transport
-NO

Strong EWGStabilizesVery Strongly LowersSignificantly Decreases N-type Materials

Technical Insight:

  • EDGs (Methoxy, Methyl): Raise the HOMO level significantly, facilitating hole injection (lower IP). Ideal for p-type semiconductors.

  • EWGs (Cyano, Nitro): Lower the LUMO level, facilitating electron injection (higher EA). Ideal for n-type semiconductors.

  • Hammett Correlation: The shift in HOMO/LUMO energies correlates linearly with the Hammett

    
    -constants of the substituents, allowing for predictive tuning.
    

References

  • Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. Canadian Journal of Chemistry.[3] [Link]

  • Pratihar, S., et al. (2021). Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. Journal of Physical Chemistry A. [Link]

  • Bannwarth, C., et al. (2014). Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. Journal of Physical Chemistry Letters. [Link]

  • Zhang, Y., et al. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. Journal of Physical Chemistry A. [Link]

  • Duarte, L., et al. (2021). Reorganization energy for hole and electron transfer of poly(3-hexylthiophene) derivatives. ResearchGate. [Link]

Sources

Comparative

Decoding Molecular Packing: A Comparative Guide to Hirshfeld Surface Analysis

Executive Summary In solid-state pharmaceutical development and crystal engineering, the static geometric analysis of crystal structures (bond lengths and angles) is often insufficient to predict stability, solubility, o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In solid-state pharmaceutical development and crystal engineering, the static geometric analysis of crystal structures (bond lengths and angles) is often insufficient to predict stability, solubility, or polymorphic behavior. Hirshfeld Surface Analysis (HSA) has emerged as the industry standard for visualizing and quantifying intermolecular interactions, offering a "whole-molecule" view that bridges the gap between simple geometry and computationally expensive quantum mechanical methods like QTAIM.

This guide objectively compares HSA against its alternatives, details the mechanistic logic of the technique, and provides a self-validating protocol for its application in drug development.

Part 1: Comparative Analysis of Interaction Methodologies

To select the correct analytical tool, researchers must weigh computational cost against the depth of electronic insight. The table below contrasts HSA with traditional Geometric Analysis and Quantum Theory of Atoms in Molecules (QTAIM).

Table 1: Comparative Performance Matrix
FeatureGeometric Analysis Hirshfeld Surface Analysis (HSA) QTAIM (Quantum Theory of Atoms in Molecules)
Primary Metric Distances (

), Angles (

)

, Shape Index, Fingerprint Plots
Bond Critical Points (BCPs),

,

Scope Local (atom-to-atom)Global (whole molecule in crystal environment)Electronic (topology of electron density)
Computational Cost Negligible (Instant)Low (Seconds to Minutes)High (Hours to Days depending on basis set)
Visualization 1D lines (dashed lines for H-bonds)3D Surfaces & 2D Histograms3D Critical Point Graphs & Bond Paths
Sensitivity Misses diffuse interactions (

-stacking, van der Waals)
Excellent for packing motifs,

-stacking, and weak interactions
Rigorous quantification of bond strength and covalency
Best Application Initial screening of strong H-bondsPolymorph discrimination, packing efficiency, bioavailability prediction Detailed electronic bond characterization
The Strategic Advantage of HSA

While QTAIM provides the most rigorous physical description of bonding [1], it is often overkill for analyzing bulk crystal packing. HSA offers a strategic advantage in drug development because it visualizes the space a molecule occupies and how it communicates with its neighbors, which is directly correlated to physicochemical properties like melting point and tablet stability [2].

Part 2: Theoretical Framework & Mechanistic Logic

HSA differs from other methods by defining a molecule not as a set of isolated atoms, but as a space-partitioned density.

The "Stockholder" Partitioning Principle

The core logic relies on the promolecule , a hypothetical state where the electron density is the sum of spherical, non-interacting atoms. The Hirshfeld surface is defined by the weight function


:


Where


 is the spherical electron density of the molecule of interest, and the denominator is the procrystal density (sum of all atoms in the crystal).[1] The surface is typically defined where 

, meaning the electron density contribution from the molecule equals the contribution from the rest of the crystal [3].
Workflow Visualization

The following diagram illustrates the transformation of raw crystallographic data into actionable surface metrics.

HSA_Workflow cluster_interpretation Quantitative Interpretation CIF CIF Data (X-Ray Diffraction) Spherical Spherical Atom Densities CIF->Spherical Input Promolecule Promolecule Construction Spherical->Promolecule Summation WeightFunc Weight Function w(r) = 0.5 Promolecule->WeightFunc Partitioning Surface 3D Hirshfeld Surface WeightFunc->Surface Isosurface Gen Dnorm Mapping: d_norm (H-bonds) Surface->Dnorm ShapeIndex Mapping: Shape Index (Pi-Stacking) Surface->ShapeIndex Fingerprint 2D Fingerprint Plot Surface->Fingerprint

Figure 1: The computational workflow of Hirshfeld Surface Analysis, transforming static coordinates into interaction surfaces.

Part 3: Key Metrics and Interpretation

To use HSA effectively, one must understand the specific metrics mapped onto the surface.

(Normalized Contact Distance)

This is the most critical metric for identifying hydrogen bonds. It normalizes the distances


 (distance to nearest internal nucleus) and 

(distance to nearest external nucleus) by the van der Waals (vdW) radii of the atoms involved.[2][3][4]


  • Red:

    
    . Contact is shorter than vdW sum (Strong H-bonds).
    
  • White: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Contact equals vdW sum.
    
  • Blue:

    
    . Contact is longer than vdW sum (No close interaction).
    

Expert Insight: Always verify "red spots" against the chemical logic. A red spot between two hydrophobic carbons indicates steric clash (instability), whereas a red spot between N-H...O indicates a stabilizing hydrogen bond.

Fingerprint Plots

These are 2D histograms of


 pairs. They provide a unique visual signature for a polymorph.
  • Spikes: Sharp features pointing to the bottom left indicate strong, directional H-bonds (e.g., O-H...O).

  • Wings: Broad features at higher distances often represent C-H...

    
     interactions.
    
  • Central Blob: Represents H...H vdW contacts.

Enrichment Ratio ( )

A superior quantitative metric often overlooked. It compares the actual frequency of contacts between atom types X and Y against the frequency expected by random chance [4].[5]

  • 
    : The interaction is favored (electrostratically or dispersively attractive).
    
  • 
    : The interaction is disfavored (likely repulsive).
    

Part 4: Experimental Protocol (Self-Validating)

This protocol uses CrystalExplorer (the standard software for HSA) [5].[6]

Step 1: Data Preparation & Import
  • Input: Use a high-quality CIF (Crystallographic Information File).

  • Validation: Ensure hydrogen atom positions are normalized (typically C-H = 1.083 Å) if using X-ray data, as X-ray diffraction underestimates X-H bond lengths. Failure to normalize H-positions will result in erroneous

    
     values.
    
Step 2: Surface Generation
  • Load CIF into CrystalExplorer.[3][4]

  • Select the target molecule (ensure the asymmetric unit is handled correctly for salts/solvates).

  • Generate Hirshfeld Surface.[1][2][4][7][8]

    • Setting: Select "High" resolution.

    • Self-Check: The surface should be smooth and closed. If "holes" appear, the resolution is too low or the CIF has missing atoms.

Step 3: Property Mapping & Analysis
  • Map

    
    :  Set the color scale range typically from -0.5 to 1.5 a.u.
    
    • Validation: Rotate the molecule. Do red spots align with expected donors/acceptors?

  • Map Shape Index: Look for "bow-tie" patterns (adjacent red and blue triangles). This confirms

    
    -
    
    
    
    stacking.[9]
  • Generate Fingerprint Plot:

    • Filter by element (e.g., select only O...H contacts).

    • Record the percentage contribution of each interaction type (e.g., H...H = 45%, O...H = 20%).

    • Validation: The sum of all interaction percentages must equal 100% (

      
      ).
      
Step 4: Quantitative Comparison (Polymorphs)

When comparing Form A and Form B of a drug:

  • Generate Fingerprint plots for both.[2][4][7]

  • Overlay the plots.

  • Calculate the difference in % contribution for key interactions (e.g.,

    
    (O...H)). A difference 
    
    
    
    is structurally significant.

Part 5: Decision Framework

When should you deploy HSA in a drug development pipeline?

Decision_Tree Start Research Objective Q1 Is the goal purely geometric screening? Start->Q1 Q2 Are you analyzing Polymorphs or Stability? Q1->Q2 No Method_Geo Use Geometric Analysis Q1->Method_Geo Yes (Quick check) Q3 Do you need precise bond energies? Q2->Q3 No Method_HSA Use Hirshfeld Surface Analysis Q2->Method_HSA Yes (Packing/Visual) Q3->Method_HSA No (General overview) Method_QTAIM Use QTAIM / DFT Q3->Method_QTAIM Yes (Electronic detailed)

Figure 2: Decision matrix for selecting the appropriate interaction analysis method.

References

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.
  • Spackman, M. A., & Jayatilaka, D. (2009).[10][11] Hirshfeld surface analysis.[1][2][3][4][6][7][8][10][12][13][14][15] CrystEngComm, 11(1), 19-32. Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[3][11][16][17] Acta Crystallographica Section B, 60(6), 627-668. Link

  • Jelsch, C., Ejsmont, K., & Huder, L. (2014). The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis.[4][5][15][18][19] IUCrJ, 1(2), 119-128. Link

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. Link

Sources

Validation

Assessing the selectivity of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate for specific biological targets

In the landscape of modern drug discovery, the principle of "selectivity" reigns supreme. It is the measure of a compound's ability to interact with its intended biological target while minimally engaging with other unin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "selectivity" reigns supreme. It is the measure of a compound's ability to interact with its intended biological target while minimally engaging with other unintended targets. This targeted approach is paramount to developing safer and more effective therapeutics, as off-target interactions are a primary cause of adverse drug reactions. This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of a novel compound, Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Thiophene-based compounds are recognized for their diverse pharmacological activities, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as modulators of the central nervous system.[1][2][3][4] This broad bioactivity suggests that thiophene derivatives, including Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, could interact with a wide array of biological targets. Therefore, a systematic and robust assessment of its selectivity is not just recommended; it is a critical step in its development as a potential therapeutic agent.

The Strategic Approach to Selectivity Profiling

A tiered approach is recommended to efficiently and comprehensively assess the selectivity of a novel compound. This strategy begins with broad, high-throughput screening to identify potential targets and off-targets, followed by more focused biochemical and cell-based assays to confirm and quantify these interactions.

G A Compound Synthesis & Quality Control B High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) A->B C Identify Primary Targets & Potent Off-Targets B->C D Dose-Response & IC50/EC50 Determination (e.g., SPR, FRET) C->D E Mechanism of Action Studies (e.g., Enzyme Kinetics) D->E F Cell-Based Target Engagement (e.g., NanoBRET, CETSA) E->F Validate in Cellular Context G Functional Cellular Assays (e.g., Reporter Gene, Phenotypic) F->G H Toxicity & Viability Assays G->H I I H->I Comprehensive Selectivity Profile

Caption: A tiered workflow for assessing compound selectivity.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step involves screening Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate against large, commercially available panels of biological targets. This provides a broad overview of the compound's interaction landscape.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

  • Assay Principle: The choice of assay format depends on the screening provider but often includes radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays like FRET or TR-FRET.[5]

  • Data Analysis: Results are usually expressed as the percentage of inhibition of kinase activity at the tested concentration. A significant inhibition (e.g., >50%) flags a potential interaction.

Rationale: Kinases are a large family of enzymes implicated in numerous diseases, particularly cancer.[3] Due to conserved ATP-binding sites, off-target kinase inhibition is a common issue. This broad screen helps to identify both the intended kinase targets and any potential off-target liabilities early in the development process.

Tier 2: Biochemical Validation - Quantifying the Interactions

Once potential targets are identified from the broad panel screens, the next step is to validate and quantify these interactions using robust biochemical assays.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: The purified target protein is immobilized on a sensor chip.

  • Compound Injection: A series of concentrations of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate are flowed over the sensor surface.

  • Detection: The binding of the compound to the protein is detected as a change in the refractive index, measured in response units (RU).

  • Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (KD) are calculated from the sensorgrams. A lower KD value indicates a higher binding affinity.[6]

Rationale: SPR provides quantitative data on the direct binding of a compound to its target, offering insights into the affinity and kinetics of the interaction without the need for labels.[6] This is a crucial step in confirming a direct interaction and ranking the potency of the compound against different targets.

TargetKD (nM) - Compound AKD (nM) - M5CT*KD (nM) - Compound B
Primary Target (e.g., Kinase X) 1525 200
Off-Target 1 (e.g., Kinase Y) 500>10,000 150
Off-Target 2 (e.g., Receptor Z) >10,000>10,000 5000

M5CT: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate (Hypothetical Data)

This table illustrates how SPR data can be used to compare the binding affinity and selectivity of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate with other compounds. In this hypothetical example, M5CT shows high affinity for the primary target and weak to no binding for the off-targets, indicating good selectivity.

Tier 3: Cellular Confirmation - Assessing Activity in a Biological Context

Biochemical assays provide valuable information in a controlled, cell-free environment. However, the cellular environment can significantly influence a compound's behavior.[7] Therefore, it is essential to confirm target engagement and functional activity in living cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: The target protein is expressed in a suitable human cell line as a fusion with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the target protein is added to the cells.

  • Compound Treatment: The cells are then treated with varying concentrations of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

  • BRET Measurement: If the compound enters the cells and binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.

Rationale: The NanoBRET™ assay provides a quantitative measure of target engagement within living cells, confirming that the compound can cross the cell membrane and interact with its intended target in a physiological setting.[7] This is a powerful method for validating biochemical findings and assessing cellular potency.

G cluster_cell Living Cell Target Target Protein-NanoLuc® Tracer Fluorescent Tracer Target->Tracer Binding BRET BRET Signal (Light Emission) Target->BRET Bioluminescence Tracer->BRET Energy Transfer Compound M5CT Compound->Target Displacement Signal_Change Decreased BRET Signal (Indicates Target Engagement) BRET->Signal_Change Measured

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate: An Evaluation of Suzuki-Miyaura Cross-Coupling Protocols

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiophene derivatives hold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiophene derivatives hold a prominent place due to their diverse biological activities and valuable electronic properties. Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical agents, is a molecule of significant interest. This guide provides an in-depth, comparative analysis of two robust and reproducible protocols for its synthesis via the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

The choice of synthetic route can significantly impact yield, purity, cost, and scalability. Therefore, this document aims to equip researchers with the necessary information to make an informed decision based on their specific laboratory capabilities and project requirements. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction and present two detailed, side-by-side protocols employing different palladium catalyst systems. Furthermore, we will explore alternative synthetic strategies and provide a comprehensive analysis of the starting materials.

The Suzuki-Miyaura Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning chemical reaction that has revolutionized the synthesis of biaryl and heteroaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in our case, methyl 5-bromothiophene-2-carboxylate) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound (4-chlorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)Ln->Oxidative_Addition Pd(II)_Intermediate R-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R'-B(OH)2, Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano_Complex R-Pd(II)-R' (Ln) Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Synthesis Protocols

We present two distinct and reliable protocols for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. Protocol A employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst. Protocol B utilizes a more modern catalyst system consisting of Palladium(II) acetate and a biarylphosphine ligand, SPhos, which often offers improved reactivity and lower catalyst loadings.

Starting Materials

A critical aspect of any synthetic plan is the accessibility and cost of the starting materials. Below is a summary of the key reagents required for both protocols.

ReagentCAS NumberSupplier (Example)Price (Approx.)
Methyl 5-bromothiophene-2-carboxylate62224-19-5Apollo Scientific£36 for 25g
4-Chlorophenylboronic acid1679-18-1Sigma-Aldrich$131 for 10g
Tetrakis(triphenylphosphine)palladium(0)14221-01-3VariousVaries
Palladium(II) acetate3375-31-3VariousVaries
SPhos657408-07-6VariousVaries
Potassium Phosphate (K₃PO₄)7778-53-2VariousVaries
1,4-Dioxane123-91-1VariousVaries
Toluene108-88-3VariousVaries

Protocol A: The Classical Approach with Pd(PPh₃)₄

This protocol represents a well-established and frequently cited method for Suzuki-Miyaura couplings, valued for its reliability and the commercial availability of the catalyst.

Experimental Workflow

Protocol_A_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine: - Methyl 5-bromothiophene-2-carboxylate - 4-Chlorophenylboronic acid - K₃PO₄ - Pd(PPh₃)₄ - 1,4-Dioxane/Water Inert_Atmosphere Degas and place under Inert Atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Heating Heat at 90°C for 12 hours Inert_Atmosphere->Heating Cooling Cool to Room Temperature Heating->Cooling Extraction Dilute with Ethyl Acetate and wash with Water and Brine Cooling->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Purify by Column Chromatography (Hexane/Ethyl Acetate) Concentration->Chromatography Characterization Characterize by NMR and MS Chromatography->Characterization

Figure 2: Experimental workflow for the synthesis using Protocol A.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 5-bromothiophene-2-carboxylate (1.0 mmol, 1.0 eq.), 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.

Protocol B: A Modern Approach with a Pd(OAc)₂/SPhos Catalyst System

This protocol utilizes a more contemporary catalyst system known for its high efficiency, allowing for lower catalyst loadings and often shorter reaction times. SPhos is a bulky biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Workflow

Protocol_B_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine: - Methyl 5-bromothiophene-2-carboxylate - 4-Chlorophenylboronic acid - K₃PO₄ - Pd(OAc)₂ and SPhos - Toluene Inert_Atmosphere Degas and place under Inert Atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Heating Heat at 100°C for 6 hours Inert_Atmosphere->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Chromatography Purify by Column Chromatography (Hexane/Ethyl Acetate) Concentration->Chromatography Characterization Characterize by NMR and MS Chromatography->Characterization

Figure 3: Experimental workflow for the synthesis using Protocol B.

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a reaction vial equipped with a stir bar: methyl 5-bromothiophene-2-carboxylate (1.0 mmol, 1.0 eq.), 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Comparative Analysis of Protocols

ParameterProtocol A (Pd(PPh₃)₄)Protocol B (Pd(OAc)₂/SPhos)
Catalyst Tetrakis(triphenylphosphine)palladium(0)Palladium(II) acetate / SPhos
Catalyst Loading Typically 5 mol%Typically 1-2 mol%
Reaction Time 12 hours6 hours
Temperature 90 °C100 °C
Solvent 1,4-Dioxane / WaterToluene
Yield Generally good to excellentOften higher yields
Cost Catalyst can be expensiveLigand can be expensive, but lower loading may offset cost
Air/Moisture Sensitivity Catalyst is sensitive to air and moisturePre-catalyst is more stable, but reaction requires inert conditions

Expertise & Experience Insights:

Protocol A is a workhorse method that is likely to be successful even with less stringent inert atmosphere techniques, although yields may be compromised. The catalyst, while sensitive, is commercially available and widely used.

Protocol B represents a more modern and often more efficient approach. The use of a specialized ligand like SPhos can significantly accelerate the reaction and allow for lower catalyst loadings, which is economically and environmentally advantageous, especially on a larger scale. However, the ligand itself can be costly, and the setup may require more careful handling under an inert atmosphere to achieve optimal results.

Product Characterization

The identity and purity of the synthesized Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.70 (d, J = 4.0 Hz, 1H), 7.54 (d, J = 8.6 Hz, 2H), 7.40 (d, J = 8.6 Hz, 2H), 7.29 (d, J = 4.0 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 162.5, 147.8, 135.5, 132.8, 132.2, 129.4, 126.5, 124.6, 52.3.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₉ClO₂S [M+H]⁺: 253.01, found: 253.0.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions could potentially be employed for the synthesis of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. These include:

  • Stille Coupling: This reaction utilizes an organotin reagent instead of an organoboron compound. While it is a powerful C-C bond-forming reaction with high functional group tolerance, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: Involving an organozinc reagent, the Negishi coupling is known for its high reactivity. However, organozinc reagents are often highly sensitive to air and moisture, requiring stringent anhydrous and inert reaction conditions.

  • Hiyama Coupling: This reaction employs an organosilicon compound. A key advantage is the low toxicity of the silicon reagents. The reaction often requires activation of the silicon compound with a fluoride source.

The choice of an alternative route would depend on factors such as the availability of starting materials, functional group tolerance, and concerns about reagent toxicity.

Conclusion

Both presented protocols offer reliable pathways to Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. Protocol A, with its classical Pd(PPh₃)₄ catalyst, is a robust and well-documented method. Protocol B, utilizing a modern Pd(OAc)₂/SPhos system, offers potential advantages in terms of reaction time and catalyst efficiency, which may be particularly beneficial for larger-scale syntheses. The ultimate choice of protocol will depend on the specific needs and resources of the research team. This guide provides the foundational knowledge and detailed procedures to enable the successful and reproducible synthesis of this important chemical intermediate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition2004 , 43 (36), 4704–4734. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research1982 , 15 (11), 340–348. [Link]

  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 421–453. [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

[1][2] Executive Summary Immediate Action Required: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a halogenated organic compound .[1] It must NEVER be disposed of in general organic waste, down the drain, or in non...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Immediate Action Required: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a halogenated organic compound .[1] It must NEVER be disposed of in general organic waste, down the drain, or in non-halogenated solvent streams.[2][3]

The presence of the chlorophenyl group mandates high-temperature incineration with specific acid-gas scrubbing protocols to prevent the formation of dioxins and release of hydrochloric acid.[1] Segregate immediately into Halogenated Waste streams.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.[2] This compound combines a thiophene ring, an ester functionality, and a halogenated aromatic ring.[2]

PropertyDescriptionCritical Disposal Implication
Molecular Formula C₁₃H₉ClO₂SContains Chlorine (Cl) and Sulfur (S) .[1][4][5]
Physical State Solid (Typical)Requires solid waste containment unless dissolved in mother liquor.[1]
Solubility Low (Water), High (Organics)Bioaccumulation potential. Do not release to aquatic environments.
Reactivity Ester HydrolysisCan degrade into 5-(4-chlorophenyl)thiophene-2-carboxylic acid and methanol in acidic/basic waste streams.[1]
Hazard Class Irritant, Aquatic ChronicH410/H413: May cause long-lasting harmful effects to aquatic life.[1][2]
The Causality of Segregation

Why do we segregate this specific molecule?

  • Halogen Content (Cl): When incinerated at standard temperatures (used for non-halogenated waste), chlorinated aromatics can act as precursors for polychlorinated dibenzodioxins (PCDDs) —highly toxic environmental pollutants [1].

  • Sulfur Content (S): The thiophene ring oxidizes to Sulfur Dioxide (

    
    ) during combustion.[1] While standard scrubbers handle this, combining high sulfur and high chlorine loads requires specialized incinerator feed rates to prevent equipment corrosion [2].[2]
    

Operational Protocol: Step-by-Step Disposal

Phase A: Waste Characterization & Segregation

The Golden Rule: If a waste stream contains >1% halogenated material, the entire container is classified as Halogenated Waste.

Scenario 1: Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired shelf stocks, weighing boat residues, contaminated silica gel, filter paper.[2]

  • Container: Wide-mouth high-density polyethylene (HDPE) jar with a screw-top lid.[1]

  • Labeling: "Hazardous Waste: Solid, Halogenated Organic."[1][2]

  • Protocol:

    • Do not dissolve the solid in solvent just for disposal (this increases waste volume unnecessarily).[1]

    • Double-bag highly toxic powders in a clear zip-lock bag before placing them in the waste jar to minimize dust generation upon final processing.[1]

Scenario 2: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Applicability: Filtrates from recrystallization, HPLC effluents.[1][2]

  • Container: HDPE or Glass Carboy (Amber preferred if light sensitive).

  • Labeling: "Hazardous Waste: Flammable, Halogenated Liquid."[1][2]

  • Protocol:

    • Ensure the container is rated for the solvent used (e.g., DCM, Ethyl Acetate).[2]

    • PH Check: If the reaction involved strong acids/bases, neutralize to pH 5–9 before adding to the halogenated solvent carboy to prevent reactions with other waste constituents (e.g., ester hydrolysis or gas evolution).

Phase B: Labeling & Documentation

Regulatory compliance (RCRA in the US, CLP in EU) requires specific data on the label.

  • Chemical Name: Write the full name. Do not use abbreviations or structure drawings alone.

  • constituents: List "Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate" explicitly.

  • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Environmental Hazard."[2]

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for segregating this specific compound to ensure downstream safety.

DisposalFlow Start Waste Generation: Methyl 5-(4-chlorophenyl) thiophene-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Liquid Solid Solid (Pure/Silica/PPE) StateCheck->Solid Solid HalogenCheck Verify Solvent Compatibility Liquid->HalogenCheck LiqContainer Container: Halogenated Solvent Carboy (Red Tag) HalogenCheck->LiqContainer Compatible Labeling Labeling: Must list 'Halogenated Organic' & 'Chlorophenyl derivative' LiqContainer->Labeling SolidContainer Container: Wide-Mouth HDPE Jar (Solid Waste) Solid->SolidContainer SolidContainer->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Fate: High-Temp Incineration (>1100°C) with Scrubbing Storage->Disposal

Figure 1: Segregation logic for Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate.[1] Note the convergence on high-temperature incineration.

Emergency Contingencies: Spills

Despite best practices, accidents happen.[1][2] This protocol validates the "Trustworthiness" of your safety system.[1]

ScenarioImmediate ActionDecontamination Protocol
Dry Powder Spill Do not sweep dry. This creates dust aerosols.1.[1] Cover with wet paper towels (dampened with water/detergent).2.[1] Scoop up wet material.3.[1] Place in Solid Halogenated Waste.
Solution Spill Evacuate area if volatile solvent is involved.[1]1. Absorb with vermiculite or spill pads.2.[1] Do not use bleach (potential reaction with thiophene/sulfur).3.[1] Place absorbents in Solid Halogenated Waste.

Regulatory & Compliance Context

  • EPA (USA): While this specific compound may not have a unique "U" or "P" list code, it falls under 40 CFR 261.3 due to the halogenated solvent mixture rule if dissolved, or as a characteristic waste if it exhibits toxicity [3].[2]

  • Destruction Efficiency: The facility receiving this waste must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs) due to the chlorinated nature [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][6] National Academies Press.[1][7]

  • United States Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Combustion.[1][8]

  • Cornell University EHS. (2023).[1] Chemical Waste Segregation and Disposal.[1][3][6]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Assessment and Chemical Profile

Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a substituted thiophene derivative. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, a reliable hazard profile can be established by examining structurally similar compounds, such as other thiophene carboxaldehydes, carboxylic acids, and chlorinated aromatic compounds.

Based on these analogues, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation (Category 2) : Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) : Poses a risk of serious eye irritation.[1][2][3]

  • Acute Toxicity (Category 4) : May be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[6][7]

This substance should be handled with care in a well-ventilated area, and all personal contact should be minimized.[8][9]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final and critical barrier between the researcher and potential chemical exposure. It must be chosen based on the identified risks.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all operations.[8][10]

    • Enhanced Protection : When there is a risk of splashing or handling larger quantities (>50 mL), chemical splash goggles should be worn.[4] For significant splash hazards or highly exothermic reactions, a full-face shield must be worn over safety goggles.[10][11]

  • Hand Protection :

    • Glove Selection : Chemical-resistant gloves are essential.[12] Nitrile gloves are a suitable initial choice for incidental contact, providing protection against a broad range of chemicals.[10][13]

    • Verification : Always consult the glove manufacturer's chemical resistance guide to verify compatibility with thiophene derivatives and chlorinated solvents.

    • Best Practices : Never reuse disposable gloves.[14] Inspect gloves for any signs of degradation or punctures before each use.[10] For prolonged or repeated contact, select gloves with a higher protection class (breakthrough time >60 minutes).[8] After use, wash and dry hands thoroughly.[8]

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat (e.g., Nomex) is required, fully buttoned, to protect skin and personal clothing.[10]

    • Clothing : Wear long pants and closed-toe, closed-heel shoes to ensure full skin coverage.[10][14] Fabrics like polyester or acrylic should be avoided in favor of cotton or other natural fibers under the lab coat.[10]

    • Apron : For tasks involving significant splash potential, such as large-scale solution transfers or equipment cleaning, a chemical-resistant PVC or rubber apron should be worn over the lab coat.[8][11]

  • Respiratory Protection :

    • Primary Control : All handling of solid Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. This is the primary engineering control.[15]

    • Secondary Control : If engineering controls are not feasible or during emergency situations, a NIOSH-approved respirator is required.[4][16] A half-mask or full-face respirator with organic vapor cartridges is appropriate for protection against vapors.[11][13] Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[10]

Operational PPE Plan: A Task-Based Summary

The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following table as a guide for laboratory operations.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Glasses with Side ShieldsNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Running Reaction at RT Safety Glasses with Side ShieldsNitrile GlovesLab CoatChemical Fume Hood
Reaction Workup / Quenching Chemical Splash GogglesNitrile Gloves (verify compatibility)Lab Coat, Chemical-Resistant ApronChemical Fume Hood
Large Scale Transfer (>1L) Face Shield over GogglesNitrile or Neoprene GlovesLab Coat, Chemical-Resistant ApronChemical Fume Hood
Cleaning Glassware Safety Glasses with Side ShieldsHeavy-duty Nitrile or Rubber GlovesLab CoatWell-ventilated area
Spill Cleanup Chemical Splash GogglesChemical-Resistant Gloves (consult SDS)Lab Coat, Apron, Shoe CoversNIOSH-Approved Respirator

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, logical workflow is critical for safety. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Assess Hazards (Review SDS/Guide) SelectPPE 2. Select & Inspect PPE (Gloves, Goggles, Coat) Prep->SelectPPE DonPPE 3. Don PPE Correctly SelectPPE->DonPPE WorkArea 4. Prepare Work Area (Fume Hood Sash at Correct Height) DonPPE->WorkArea Enter Controlled Area Handle 5. Handle Chemical (Weighing, Transfer, Reaction) WorkArea->Handle Segregate 6. Segregate Waste (Solid, Liquid, Sharps) Handle->Segregate Complete Task DoffPPE 7. Doff & Dispose PPE (Gloves, etc.) Segregate->DoffPPE Clean 8. Clean Work Area DoffPPE->Clean Wash 9. Wash Hands Thoroughly Clean->Wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-chlorophenyl)thiophene-2-carboxylate
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